molecular formula C14H22N2O B1197986 Angustifoline

Angustifoline

Cat. No.: B1197986
M. Wt: 234.34 g/mol
InChI Key: VTIPIBIDDZPDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, decahydro-4-(2-propenyl)-, [1S-(1alpha,4alpha,5alpha,11aalpha)]- is a natural product found in Virgilia oroboides, Ormosia jamaicensis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIPIBIDDZPDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Angustifoline: Structural Characterization, Biosynthesis, and Isolation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Angustifoline (C₁₄H₂₂N₂O) is a tricyclic quinolizidine alkaloid (QA) predominantly isolated from Lupinus angustifolius (narrow-leafed lupin). Unlike the tetracyclic "sparteine-type" alkaloids (e.g., lupanine), angustifoline possesses a unique tricyclic framework characterized by a secondary amine and a reactive allyl side chain. This structural distinctiveness makes it a critical marker in chemotaxonomy and a versatile scaffold for semi-synthetic drug discovery. This guide provides a definitive analysis of its chemical structure, molecular weight, biosynthetic origin, and isolation methodologies.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Angustifoline is distinguished by its specific stereochemistry and the presence of a vinyl group, which serves as a handle for chemical derivatization.

Table 1: Core Chemical Data
ParameterTechnical Specification
Common Name (-)-Angustifoline
IUPAC Name (1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.0^{2,7}]tridecan-6-one
CAS Registry Number 550-43-6
Molecular Formula C₁₄H₂₂N₂O
Molecular Weight (Average) 234.34 g/mol
Monoisotopic Mass 234.1732 Da
SMILES C=CC[C@H]1[C@H]2C[C@H]3CCCC(=O)N3C2
Physical State Crystalline solid or oil (depending on purity/salt form)
Solubility Soluble in DCM, CHCl₃, Ethanol, Methanol; Sparingly soluble in water (free base)
pKa (Predicted) ~9.5 (Secondary amine nitrogen)
Structural Commentary

The molecule consists of a cytisine-like tricyclic core but differs by the opening of the D-ring, resulting in a secondary amine at position 12 and an allyl group at position 13.

  • N1 Position: Tertiary amide nitrogen (non-basic, part of the lactam ring).

  • N12 Position: Secondary amine (basic, protonation site).

  • C13 Position: Substituted with an allyl group (

    
    ), a diagnostic feature in NMR spectroscopy.
    

Biosynthetic Origin

Angustifoline belongs to the lysine-derived alkaloid family. Its biosynthesis branches from the tetracyclic quinolizidine pathway.[1] While lupanine is formed via the cyclization of the diiminium cation, angustifoline is often considered a degradation product or a divergent metabolite where the fourth ring (D-ring) fails to close or undergoes ring fission.

Biosynthetic Pathway Visualization

The following diagram illustrates the logical flow from the amino acid precursor to the tricyclic angustifoline.

Biosynthesis Lys L-Lysine Cad Cadaverine Lys->Cad Lysine Decarboxylase (LDC) Pip 5-Aminopentanal (Δ1-Piperideine) Cad->Pip Copper Amine Oxidase (CuAO) Lup Lupanine (Tetracyclic Scaffold) Pip->Lup Cyclization & Oxidation Ang (-)-Angustifoline (Tricyclic Scaffold) Lup->Ang Ring Fission / Modification (Putative)

Figure 1: Simplified biosynthetic relationship placing Angustifoline within the Quinolizidine Alkaloid pathway.

Isolation & Purification Protocol

The isolation of angustifoline from Lupinus seeds relies on its basicity and solubility differential between acidic and alkaline aqueous phases. The following protocol is a self-validating system designed to separate alkaloids from lipids and neutral plant matrix components.

Reagents Required[9][10]
  • Plant Material: Lupinus angustifolius seeds (milled to fine flour).[2]

  • Solvents: 0.5 M HCl, Dichloromethane (DCM), Ethanol, 25% Ammonium Hydroxide or 5 M NaOH.

  • Stationary Phase: Silica gel 60 (0.040–0.063 mm).

Step-by-Step Methodology
Phase 1: Extraction of Crude Alkaloids[3]
  • Homogenization: Suspend 100 g of lupin flour in 500 mL of 0.5 M HCl. Stir mechanically for 2 hours at room temperature. Rationale: Protonation of N12 converts angustifoline to its water-soluble salt form.

  • Clarification: Centrifuge the slurry at 4,000 x g for 15 minutes. Collect the supernatant.

  • Defatting (Optional but Recommended): Wash the acidic supernatant with 100 mL DCM. Discard the organic layer (contains fats/waxes).

  • Basification: Adjust the pH of the aqueous phase to pH > 12 using 5 M NaOH. Rationale: Deprotonation renders the alkaloid neutral and lipophilic.

  • Liquid-Liquid Extraction: Extract the alkaline aqueous phase with DCM (3 x 150 mL).

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the Crude Alkaloid Extract .

Phase 2: Purification via Column Chromatography
  • Column Packing: Slurry pack a glass column with Silica gel 60 using DCM.

  • Loading: Dissolve the crude extract in a minimum volume of DCM and load onto the column.

  • Elution Gradient:

    • Start: 100% DCM (Elutes non-polar impurities).

    • Gradient: 98:2 to 90:10 DCM:Methanol (v/v).

    • Note: Angustifoline typically elutes before lupanine due to the secondary amine's interaction with silica and the specific polarity of the tricyclic system.

  • TLC Monitoring: Check fractions using TLC (Mobile phase: DCM:MeOH:NH₄OH 90:9:1). Visualize with Dragendorff’s reagent (Orange spots).

Isolation Workflow Diagram

Isolation Raw Lupin Flour Acid Acid Extraction (0.5 M HCl) Raw->Acid Solubilize Salts Base Basification (pH > 12) Acid->Base Free Base Formation DCM DCM Extraction Base->DCM Partitioning Silica Silica Chromatography (DCM:MeOH) DCM->Silica Fractionation Pure Pure Angustifoline Silica->Pure Isolation

Figure 2: Process flow for the extraction and purification of Angustifoline.

Analytical Characterization

To validate the identity of isolated Angustifoline, researchers must look for specific spectral fingerprints.

Mass Spectrometry (GC-MS)[2][4]
  • Molecular Ion (M+): m/z 234 (detectable, often weak).

  • Base Peak: m/z 193. This corresponds to the loss of the allyl group (

    
    ), a fragmentation pathway characteristic of C-allyl quinolizidines.
    
  • Other Fragments: m/z 150, 112, 55.

Nuclear Magnetic Resonance (NMR)[10][13][14][15]
  • ¹H NMR Diagnostic Signals:

    • Allyl Group: A multiplet at ~5.7-5.9 ppm (methine

      
      ) and terminal alkene protons at ~5.0-5.2 ppm.
      
    • Lactam Region: Protons adjacent to the lactam nitrogen and carbonyl exhibit distinct deshielding.

  • ¹³C NMR:

    • Carbonyl (C=O): Signal typically around 170-172 ppm.

    • Allyl Carbons: Distinct signals for the vinyl carbons (~135 ppm and ~117 ppm).

Pharmacological Potential

Angustifoline is of interest in drug development due to its bispidine-like core.

  • Antimicrobial Activity: Exhibits moderate bacteriostatic activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).

  • Semi-Synthesis Precursor: The secondary amine (N12) allows for N-alkylation or acylation to create libraries of derivatives with enhanced bioavailability or potency.

  • Toxicity: While less toxic than sparteine, it is a deterrent to herbivores. In drug development, its safety window must be established early via cytotoxicity assays (e.g., MTT assay on HepG2 cells).

References

  • PubChem. (2025).[4][5][6][7] Angustifoline (Compound).[5][6][7][8][9][2][3] National Library of Medicine.[6] [Link]

  • Bunsupa, S., et al. (2012).[10][9] "Quinolizidine Alkaloid Biosynthesis: Recent Advances and Future Prospects." Frontiers in Plant Science. [Link]

  • Wink, M. (1993). "Quinolizidine alkaloids."[4][1][2][3] Methods in Plant Biochemistry. Academic Press. [Link]

  • Erdemoglu, N., et al. (2007). "Alkaloid profile and antimicrobial activity of Lupinus angustifolius L. alkaloid extract." Phytochemistry Reviews. [Link]

Sources

Angustifoline in Lupinus angustifolius Seeds: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of angustifoline, a significant quinolizidine alkaloid present in the seeds of Lupinus angustifolius (narrow-leafed lupin). Designed for researchers, scientists, and professionals in drug development, this document delves into the biosynthesis, analytical quantification, and the genetic and environmental factors influencing the concentration of angustifoline. The content is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a comprehensive understanding of the subject matter.

Introduction to Angustifoline and its Significance

Angustifoline (C₁₄H₂₂N₂O) is a tricyclic quinolizidine alkaloid that constitutes a notable portion of the total alkaloid profile in Lupinus angustifolius seeds.[1] While lupanine is typically the most abundant alkaloid, angustifoline can account for 10-15% of the total alkaloid content.[2] Quinolizidine alkaloids are secondary metabolites that serve as a defense mechanism for the plant against herbivores and pathogens due to their bitter taste and toxicity.[3][4] This inherent bioactivity also makes them objects of interest for pharmacological and toxicological research. From a drug development perspective, understanding the structure and properties of angustifoline is crucial for assessing its potential as a therapeutic agent or as a scaffold for novel drug synthesis. Conversely, for the food and feed industry, minimizing its content is a primary goal in the breeding of "sweet" lupin varieties.[5] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), angustifoline is classified as harmful if swallowed, in contact with skin, or if inhaled.[6]

Biosynthesis of Angustifoline in Lupinus angustifolius

The biosynthesis of all quinolizidine alkaloids, including angustifoline, originates from the amino acid L-lysine.[7] The initial and rate-limiting step is the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC).[7] This foundational step is critical, and its regulation significantly impacts the overall production of quinolizidine alkaloids. Subsequent enzymatic reactions, which are not yet fully elucidated, lead to the formation of the characteristic tricyclic and tetracyclic ring structures of this alkaloid class. The biosynthesis primarily occurs in the green, aerial parts of the plant, from where the alkaloids are translocated to other tissues, with significant accumulation in the seeds.[3]


Lysine [label="L-Lysine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cadaverine [label="Cadaverine"]; Intermediates [label="Cyclized Intermediates"]; Tricyclic [label="Tricyclic QAs\n(e.g., Angustifoline)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetracyclic [label="Tetracyclic QAs\n(e.g., Lupanine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Lysine -> Cadaverine [label="Lysine Decarboxylase (LDC)"]; Cadaverine -> Intermediates [label="Multiple Enzymatic Steps"]; Intermediates -> Tricyclic; Intermediates -> Tetracyclic; }

Figure 1: Simplified overview of the quinolizidine alkaloid biosynthetic pathway.

Factors Influencing Angustifoline Content

The concentration of angustifoline in Lupinus angustifolius seeds is not static; it is influenced by a complex interplay of genetic and environmental factors. This variability is a critical consideration for both agricultural breeding programs and pharmacological sourcing.

Genetic Determinants

The genetic makeup of the lupin plant is the primary determinant of its alkaloid profile. A wide polymorphism in the total alkaloid content of narrow-leaved lupine seeds has been observed, with concentrations ranging from as low as 0.0005% to as high as 2.8752% of the seed's dry weight.[8] Breeding efforts have focused on selecting for "sweet" varieties with low quinolizidine alkaloid content, a trait often governed by recessive genes.[9] While the specific genes controlling angustifoline levels are part of the broader quinolizidine alkaloid biosynthetic pathway, modern molecular breeding techniques are being employed to develop cultivars with consistently low levels of these antinutritional factors.[10]

Environmental Impact

Environmental conditions during the plant's growth and development can significantly modulate the genetic predisposition for alkaloid production. Key environmental factors include:

  • Nutrient Availability: Potassium deficiency has been shown to cause a significant, up to eight-fold, increase in the total quinolizidine alkaloid content in sweet varieties of L. angustifolius.[11]

  • Water Availability: Drought stress can lead to an increase in the concentration of alkaloids in the seeds.[12]

  • Climate: Temperature and light exposure are also known to affect the production and accumulation of quinolizidine alkaloids.[11] Generally, lupins grown in warmer, southern latitudes tend to have higher alkaloid content than those grown in cooler, northern regions.[2]

FactorInfluence on Total Alkaloid ContentReference
Genetics Primary determinant; wide variation between cultivars.[8]
Potassium Deficiency Can increase content up to 8-fold in sweet varieties.[11]
Drought Stress Tends to increase alkaloid concentration.[12]
Growing Latitude Higher content generally observed in warmer, southern climates.[2]

Analytical Methodologies for Angustifoline Quantification

Accurate and precise quantification of angustifoline is essential for quality control in the food and feed industries, as well as for research in pharmacology and plant science. The current standard for alkaloid analysis involves chromatographic separation coupled with mass spectrometric detection.

Extraction of Quinolizidine Alkaloids from Lupin Seeds

The choice of extraction methodology is critical to ensure the efficient and reproducible recovery of angustifoline from the complex seed matrix. An acid-base extraction protocol is commonly employed.

Step-by-Step Extraction Protocol:

  • Homogenization: Grind a representative sample of Lupinus angustifolius seeds to a fine powder to increase the surface area for extraction.

  • Acidic Extraction: Suspend the powdered sample in an acidic aqueous solution (e.g., 0.1 M HCl). This protonates the alkaloids, increasing their solubility in the aqueous phase.

  • Basification: After a suitable extraction period (e.g., 1-2 hours with agitation), filter or centrifuge the mixture to remove solid debris. Adjust the pH of the resulting supernatant to a basic range (e.g., pH 11-12) using a strong base like NaOH or KOH. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.

  • Organic Solvent Extraction: Perform a liquid-liquid extraction by adding an immiscible organic solvent, such as dichloromethane or a mixture of dichloromethane and isopropanol.[5] The alkaloids will partition into the organic phase. Repeat this step multiple times to ensure complete extraction.

  • Drying and Concentration: Pool the organic extracts and dry them using an anhydrous salt like sodium sulfate to remove any residual water. Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for subsequent chromatographic analysis.


start [label="Grind Lupin Seeds", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid_extraction [label="Acidic Aqueous Extraction"]; basification [label="Basification of Supernatant"]; l_l_extraction [label="Liquid-Liquid Extraction\nwith Organic Solvent"]; drying_concentration [label="Drying and Concentration\nof Organic Phase"]; end [label="Crude Alkaloid Extract", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> acid_extraction; acid_extraction -> basification; basification -> l_l_extraction; l_l_extraction -> drying_concentration; drying_concentration -> end; }

Figure 2: General workflow for the extraction of quinolizidine alkaloids from lupin seeds.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the preferred method for the sensitive and selective quantification of angustifoline due to its high resolution, speed, and specificity.[13][14]

Exemplary UHPLC-MS/MS Protocol:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Chromatographic Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18) is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Injection Volume: Typically 1-5 µL of the reconstituted extract.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is used as the alkaloids readily form protonated molecules ([M+H]⁺).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis on a triple quadrupole instrument. This involves selecting a specific precursor ion for angustifoline and monitoring for one or more characteristic product ions after fragmentation. This highly selective approach minimizes matrix interference. For high-resolution instruments, quantification can be based on the extracted ion chromatogram of the accurate mass of the protonated molecule.[15]

  • Quantification: A calibration curve is constructed using certified reference standards of angustifoline at various concentrations. The concentration of angustifoline in the sample is then determined by comparing its peak area to the calibration curve.

Method Validation Parameters:

A robust analytical method for angustifoline quantification must be validated to ensure its reliability. Key validation parameters include:

ParameterDescriptionTypical Values for AngustifolineReference
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² > 0.99[16]
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.0.503 µg/mL[16]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.1.509 µg/mL[16]
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Assessed by Relative Standard Deviation (RSD).[17]
Accuracy The closeness of the measured value to the true value.Assessed by recovery studies.[17]
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.Assessed by comparing chromatograms of blank and spiked samples.[18]

Conclusion and Future Perspectives

Angustifoline remains a compound of significant interest in the study of Lupinus angustifolius. For drug development professionals, its bioactivity warrants further investigation into its specific pharmacological mechanisms of action. For plant scientists and breeders, the continued development of molecular markers associated with low angustifoline content will be crucial for the creation of safer and more valuable lupin cultivars. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of angustifoline, which is fundamental to advancing research in both these fields. As analytical technologies continue to improve in sensitivity and throughput, we can expect a more detailed understanding of the complex regulation of angustifoline biosynthesis and its ecological and pharmacological roles.

References

  • Boon, P. E., & van der Veen, M. (2015). Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS A promising novel way of analysis. CABI Digital Library.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12306807, Angustifoline. Retrieved from [Link].

  • Koch, W., & Strack, D. (1995). Method for treating and processing lupine seeds containing alkaloid, oil and protein. U.S. Patent No. 6,335,044. Washington, DC: U.S.
  • Gómez-Garrido, J., & Pérez-Sánchez, H. (2023). Impact of environmental factors on the presence of quinolizidine alkaloids in lupins: a review. Food Additives & Contaminants: Part A, 40(7), 987-1002.
  • Ferreira, V. F., & de Souza, M. C. B. V. (2018). Isolation of the Alkaloid Lupanine from Lupinus albus Seeds. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 57-60). Royal Society of Chemistry.
  • D'Avolio, A., et al. (2023). Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit. Journal of Pharmaceutical and Biomedical Analysis, 231, 115401.
  • Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 8, 87.
  • González-Andrade, M., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27863–27891.
  • Wink, M. (2020). Biological Activities of Alkaloids: From Toxicology to Pharmacology. Molecules, 25(7), 1583.
  • Singh, V. K., et al. (2024). UHPLC-MS/MS Technique: Applications in Analytical Chemistry. Asian Journal of Chemistry, 36(5), 1121-1126.
  • Słomski, R., et al. (2023). Pollen Development and Stainability in Vicia faba L. and Lupinus angustifolius L. Plants, 12(13), 2533.
  • Taylor, C. M., et al. (2022). A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. Frontiers in Plant Science, 12, 808560.
  • Della Pia, E. A., et al. (2023). Compositional Attributes of Blue Lupin (Lupinus angustifolius) Seeds for Selection of High-Protein Cultivars. Journal of Agricultural and Food Chemistry, 71(45), 18058–18070.
  • Anokhina, T. A., & Kuptsov, V. N. (2021). Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop's utilization and breeding. Vavilov Journal of Genetics and Breeding, 25(2), 195-202.
  • Kroc, M., et al. (2019). Breeding for low alkaloid content in white lupin (Lupinus albus). Wageningen University & Research.
  • Montoro, P., et al. (2017). A Validated Method for the Quality Control of Andrographis paniculata Preparations. Planta Medica, 83(10/11), 885-891.
  • Anokhina, T. A., & Kuptsov, V. N. (2018). Genetic resources of narrow-leaved lupine (Lupinus angustifolius L.) and their role in its domestication and breeding. Vavilov Journal of Genetics and Breeding, 22(5), 539-548.
  • Van der Veen, M. (2021).
  • Hwang, C., et al. (2019). Representative analyzed L. angustifolius chromatograms of lupin alkaloids.
  • Della Pia, E. A., et al. (2023). Compositional Attributes of Blue Lupin (Lupinus angustifolius) Seeds for Selection of High-Protein Cultivars.
  • Anokhina, T. A., & Kuptsov, V. N. (2018). Genetic resources of narrow-leaved lupine (Lupinus angustifolius L.) and their role in its domestication and breeding.
  • Flors, V., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 438.
  • Annicchiarico, P., et al. (2020).
  • Lee, G. A., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega, 5(32), 20281–20288.
  • González-Andrade, M., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity.
  • Wang, Z., et al. (2015). UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion. Molecules, 20(10), 18748-18761.
  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods, 7(11), 179.
  • Flors, V., et al. (2014).
  • Heubach, J. F., et al. (1999). Mode of antinociceptive and toxic action of alkaloids of Aconitum spec. Naunyn-Schmiedeberg's Archives of Pharmacology, 360(2), 167-175.
  • Petravic-Tominac, V., et al. (2024).
  • Manzo, E., et al. (2021). UHPLC-MS Method for the Analysis of the Molecular Adjuvant Sulfavant A. Applied Sciences, 11(4), 1451.
  • Kaczmarek, Z., et al. (2014). Diversity of Selected Lupinus angustifolius L. Genotypes at the Phenotypic and DNA Level with Respect to Microscopic Seed Coat. International Journal of Molecular Sciences, 15(8), 14477-14495.
  • Castañeda-Ovando, A., et al. (2021). Identification, Quantification, and Method Validation of Anthocyanins. Molecules, 26(14), 4241.
  • Jansen, G., et al. (2015). Composition, environmental stability and potential of genetic improvement of fatty acids of Lupinus angustifolius. Journal of Applied Botany and Food Quality, 88, 137-142.
  • Yang, H., et al. (2021). Identification of Gray Leaf Spot Disease Candidate Gene in Narrow-Leafed Lupin (Lupinus angustifolius L.). Frontiers in Plant Science, 12, 708819.
  • Anokhina, T. A., & Kuptsov, V. N. (2023). Interrelations between the main seed quality characteristics of narrowleaf lupine from the VIR collection. Vavilov Journal of Genetics and Breeding, 27(4), 385-392.
  • Annicchiarico, P., et al. (2020). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material.
  • Schifano, F., & Chiappini, S. (2023). An Update on Psychoactive Substances: Pharmacology and Toxicology Issues. International Journal of Molecular Sciences, 24(16), 12948.
  • Bartos, M., et al. (2024). Development and validation of an analytical method based on QuEChERS followed by UHPLC-ToF-MS for the determination of tropane alkaloids in buckwheat (Fagopyrum esculentum L.) and buckwheat products. Food Chemistry, 447, 138883.

Sources

Technical Guide: Comparative Analysis of Angustifoline and Lupanine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Lupanine and Angustifoline , two dominant quinolizidine alkaloids (QAs) found in Lupinus species.[1] While they share a biosynthetic origin, their divergence in ring topology—tetracyclic (Lupanine) versus tricyclic (Angustifoline)—fundamentally alters their physicochemical properties, receptor binding affinities, and synthetic utility.

For drug development professionals, the critical distinction lies in molecular rigidity versus derivatization potential . Lupanine presents a rigid, metabolically stable scaffold ideal for nAChR agonism. Angustifoline, possessing a secondary amine and an allyl pendant via ring cleavage, offers a versatile "reactive handle" for semi-synthetic library generation, despite its lower native toxicity.

Part 1: Structural & Physicochemical Divergence

The primary differentiator between these alkaloids is the integrity of the D-ring.

Molecular Architecture
FeatureLupanine Angustifoline
IUPAC Name (7S,7aR,14S,14aR)-dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2-one(1R,9R,11S)-11-allyl-3-oxo-1,2,3,4,5,6,7,8,9,11-decahydro-7,11-methanoazecino[5,4-b]indole (Simplified: Tricyclic amino-ketone)
Formula C₁₅H₂₄N₂OC₁₄H₂₂N₂O
MW 248.36 g/mol 234.34 g/mol
Skeleton Tetracyclic (Sparteine-type)Tricyclic (Open D-ring)
Nitrogen Centers N1 (Tertiary, amide-like); N16 (Tertiary amine)N1 (Tertiary, lactam); N12 (Secondary amine)
Key Functional Group Lactam (C2=O)Secondary Amine + Allyl Group
LogP (Predicted) ~1.8 - 2.2~1.4 - 1.7
Solubility Soluble in CH₂Cl₂, EtOH; Moderate in H₂OHigher polarity due to 2° amine; Soluble in EtOH
The "Ring D" Cleavage Event

Lupanine maintains a rigid "bis-quinolizidine" cage. In contrast, Angustifoline represents a seco-analogue where the D-ring has undergone oxidative cleavage.

  • Consequence: This opening exposes a secondary amine (-NH) and an allyl side chain.

  • Medicinal Chemistry Implication: Lupanine is chemically inert at the N16 position. Angustifoline's N12 secondary amine allows for rapid

    
    -alkylation or acylation, making it a superior scaffold for Structure-Activity Relationship (SAR) expansion.
    

Part 2: Biosynthetic Origins & Metabolic Flux

Understanding the biosynthetic flux is critical for metabolic engineering or selecting plant genotypes for extraction. Angustifoline is not a precursor to lupanine; rather, it is a downstream product of tetracyclic degradation.

Pathway Logic

The synthesis begins with L-Lysine decarboxylation.[2] The pathway bifurcates after the formation of the tetracyclic skeleton.

  • Lysine

    
     Cadaverine:  Catalyzed by Lysine Decarboxylase (LDC).[2]
    
  • Cyclization: Formation of the sparteine/lupanine skeleton via Copper Amine Oxidase (CuAO).

  • Oxidative Cleavage: Lupanine is oxidized (likely by cytochrome P450s) to open the D-ring, yielding Angustifoline.

Biosynthetic Pathway Diagram

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC Lupanine Lupanine (Tetracyclic C15) Cadaverine->Lupanine CuAO (Multi-step cyclization) Angustifoline Angustifoline (Tricyclic C14) Lupanine->Angustifoline Oxidative Cleavage (Ring D Opening) Esters Ester Derivatives (e.g., 13-OH-Lupanine esters) Lupanine->Esters Hydroxylation + Acylation

Figure 1: Biosynthetic relationship showing Angustifoline as a downstream oxidative product of the Lupanine skeleton.[2][3]

Part 3: Pharmacodynamics & Toxicology[3]

Mechanism of Action (nAChR Interaction)

Both alkaloids act as agonists at nicotinic acetylcholine receptors (nAChRs), but with distinct profiles.

  • Lupanine: Exhibits higher affinity for neuronal nAChRs (specifically

    
     and 
    
    
    
    subtypes). Its rigid tetracyclic shape mimics the pharmacophore of cytisine and nicotine.
    • Effect: CNS stimulation, potential anti-addictive properties (partial agonism).

  • Angustifoline: The flexibility introduced by the open ring reduces binding affinity for the orthosteric site of nAChRs compared to lupanine.

    • Effect: Lower CNS toxicity; often investigated for antimicrobial or hypoglycemic properties rather than neurological targets.

Toxicology Comparison
ParameterLupanineAngustifoline
Acute Toxicity (LD50, Rat, Oral) ~400 mg/kg> 500 mg/kg (Estimated)
Teratogenicity "Crooked Calf Disease" (moderate risk)Lower risk profile
Metabolic Stability High. Excreted largely unchanged in urine.Moderate. 2° amine prone to conjugation (glucuronidation).
Clinical Symptoms Tremors, convulsions, respiratory failure.Mild sedation, GI disturbance.

Part 4: Analytical Methodologies

Separating these alkaloids requires precise chromatographic conditions due to their shared basicity.

GC-MS Fragmentation Patterns

Mass spectrometry is the gold standard for identification.

  • Lupanine (MW 248):

    • Base Peak:m/z 136 or 149 (Typical retro-Diels-Alder cleavage of the B/C rings).

    • Molecular Ion:[4] [M]+ 248 (often distinct).

  • Angustifoline (MW 234):

    • Base Peak:m/z 193 (Loss of the allyl group

      
      ).
      
    • Diagnostic Fragment:m/z 112 (Cleavage adjacent to the secondary amine).

    • Molecular Ion:[4] [M]+ 234.

Chromatographic Separation (GC)

On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms):

  • Elution Order: Angustifoline elutes before Lupanine.

  • Reasoning: Angustifoline has a lower molecular weight and slightly lower boiling point despite the polarity of the amine, whereas the rigid Lupanine interacts more strongly with the stationary phase in late-eluting temperature ramps.

Part 5: Isolation Protocol (Self-Validating)

Objective: Isolate an alkaloid-rich fraction containing both targets from Lupinus angustifolius seeds, followed by fractionation.

Reagents
  • Solvents: Methanol (MeOH), Dichloromethane (DCM), 0.5M HCl, 2M NaOH.

  • Solid Phase: Diatomaceous earth (e.g., Celite) or Strong Cation Exchange (SCX) resin.

Step-by-Step Workflow
  • Defatting (Crucial Pre-step):

    • Macerate ground seeds in

      
      -hexane for 2 hours. Discard hexane (removes lipids that interfere with GC/LC).
      
  • Acidic Extraction (Protonation):

    • Extract defatted meal with 0.5M HCl in 80% MeOH.

    • Mechanism:[3][5][6][7][8] Converts free bases to hydrochloride salts (

      
      ), rendering them water-soluble.
      
  • Basification (The Switch):

    • Evaporate MeOH. Adjust aqueous residue to pH 12 using 2M NaOH.

    • Validation: Check pH with strip. Solution must be basic to deprotonate alkaloids (

      
      ), making them hydrophobic.
      
  • Liquid-Liquid Extraction (LLE):

    • Extract the basic aqueous phase 3x with DCM.

    • Combine organic layers and dry over anhydrous Na₂SO₄.

  • Purification (Separation of Angustifoline vs. Lupanine):

    • Method: Flash Chromatography (Silica Gel).[6]

    • Mobile Phase: Gradient of CHCl₃

      
       CHCl₃:MeOH:NH₄OH (90:9:1).
      
    • Result: Lupanine (less polar) elutes first; Angustifoline (more polar due to 2° amine H-bonding) elutes later on silica. Note: This reverses the GC elution order.

Isolation Logic Diagram

Isolation Raw Lupin Seeds (Ground) Acid Acid Extraction (pH 2, MeOH/H2O) Raw->Acid Protonation Base Basification (pH 12, NaOH) Acid->Base Deprotonation Org DCM Extraction Base->Org Partitioning Sep Silica Column Org->Sep Fractionation Lupanine\n(Non-polar) Lupanine (Non-polar) Sep->Lupanine\n(Non-polar) Angustifoline\n(Polar) Angustifoline (Polar) Sep->Angustifoline\n(Polar)

Figure 2: Acid-Base extraction logic exploiting the pH-dependent solubility of quinolizidine alkaloids.

References

  • Wink, M. (1993). Quinolizidine alkaloids.[9][5][6][7][8][10][11][12][13][14][15] Methods in Plant Biochemistry, 8, 197-239.

  • Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science.

  • European Food Safety Authority (EFSA). (2019). Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food.[13] EFSA Journal.

  • Wink, M., & Hartmann, T. (1982). Physiological and biochemical aspects of quinolizidine alkaloid biosynthesis in cell suspension cultures of Lupinus polyphyllus. Plant Physiology.

  • Boschin, G., et al. (2008). Quinolizidine alkaloids in seeds of Lupinus species of different origins. Journal of Agricultural and Food Chemistry.

Sources

Angustifoline: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Profile of a Quinolizidine Alkaloid

Angustifoline, a tricyclic quinolizidine alkaloid primarily isolated from plants of the Lupinus genus, is an emerging natural product with significant therapeutic potential.[1] Historically, lupin alkaloids have been a subject of interest for their diverse biological activities.[1] Recent research has highlighted angustifoline's promising antimicrobial and anticancer properties, positioning it as a compelling candidate for further investigation in drug discovery and development programs.[2][3] This technical guide provides an in-depth exploration of the core physicochemical properties and solubility of angustifoline, offering a critical foundation for researchers, scientists, and drug development professionals seeking to harness its therapeutic promise. Understanding these fundamental characteristics is paramount for formulation development, pharmacokinetic profiling, and ultimately, the successful translation of this natural compound into a clinical asset.

Part 1: Core Physicochemical Properties of Angustifoline

Key Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of angustifoline, alongside experimental data for the related alkaloids lupanine and sparteine to provide a valuable comparative context.

PropertyAngustifolineLupanineSparteine
Chemical Structure (1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecan-6-oneA tetracyclic quinolizidine alkaloidA tetracyclic bis-quinolizidine alkaloid
Molecular Formula C₁₄H₂₂N₂OC₁₅H₂₄N₂OC₁₅H₂₆N₂
Molecular Weight ( g/mol ) 234.34[2][3]248.37234.38
Appearance Oil[2]-Viscous, oily liquid
Melting Point (°C) Not available-30.5[4]
pKa Not availableNot availablepKa1: 2.24, pKa2: 9.46 (at 20°C)[5][6]
logP (XLogP3-AA) 1.4 (Computed)[2]-2.98 (ALOGPS) / 2.03 (ChemAxon) (Predicted)[7]
Water Solubility Not available-3.04 g/L (at 25°C)[5]
Solubility in Organic Solvents Not availableSoluble in methanol or DMSO[8]Freely soluble in alcohol, chloroform, or ether[6]

Expert Insights on Physicochemical Properties:

The computed logP of 1.4 for angustifoline suggests a moderate lipophilicity.[2] This is a promising characteristic for a drug candidate, as it indicates a potential balance between aqueous solubility for formulation and lipid membrane permeability for absorption. The presence of two nitrogen atoms in its structure, similar to sparteine, suggests that angustifoline will exhibit basic properties and that its ionization state will be pH-dependent. The pKa values of sparteine (2.24 and 9.46) indicate that it can exist as a mono- or di-protonated species in acidic environments, which would significantly increase its aqueous solubility.[5][6] It is highly probable that angustifoline behaves similarly.

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

To ensure the scientific integrity of drug development programs, it is crucial to experimentally determine these key physicochemical parameters. The following sections outline the standard, self-validating protocols for these measurements.

G cluster_0 Physicochemical Property Determination A Compound Procurement and Purity Assessment B pKa Determination (Potentiometric Titration) A->B C logP Determination (Shake-Flask Method) A->C D Melting Point Determination (Capillary Method) A->D

Caption: Workflow for the experimental determination of key physicochemical properties.

The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a compound at a given pH. For an alkaloid like angustifoline, the pKa will significantly influence its solubility, absorption, and interaction with biological targets.

Causality Behind Experimental Choices: Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds. It relies on monitoring the change in pH of a solution upon the incremental addition of a titrant (an acid or a base). The inflection point of the resulting titration curve corresponds to the pKa of the compound. This method is particularly well-suited for alkaloids, which are basic compounds.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of angustifoline in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a final concentration of approximately 1-10 mM.

  • Calibration of the pH Electrode: Calibrate the pH meter and electrode using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.

  • Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration with Acid: Titrate the angustifoline solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate before each measurement.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the inflection point. For a compound with multiple ionizable groups, multiple inflection points may be observed.

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Causality Behind Experimental Choices: The shake-flask method is the gold standard for determining logP. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, which mimic the lipid and aqueous environments in the body, respectively.

Step-by-Step Methodology:

  • Preparation of the Two-Phase System: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Addition of the Compound: Add a known amount of angustifoline to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Carefully separate the n-octanol and aqueous phases. Determine the concentration of angustifoline in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation of logP: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log([Angustifoline]octanol / [Angustifoline]water)

Part 2: Solubility Profile of Angustifoline

Solubility is a critical physicochemical property that significantly impacts a drug's bioavailability. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption and suboptimal therapeutic efficacy.

General Solubility of Alkaloids

Alkaloids, in their free base form, are generally characterized by poor solubility in water but good solubility in less polar organic solvents such as chloroform, ether, and ethanol.[9] Conversely, the salts of alkaloids, formed by reacting the basic nitrogen with an acid, are typically water-soluble.[9] This pH-dependent solubility is a key consideration in the formulation of alkaloid-based drugs.

Predicted and Comparative Solubility of Angustifoline
SolventPredicted Solubility of AngustifolineComparative Solubility of Lupanine and Sparteine
Water Low (as free base), higher (as salt)Sparteine: 3.04 g/L (at 25°C)[5]
Phosphate-Buffered Saline (PBS) pH 7.4 Likely low-
Ethanol Likely solubleSparteine: Freely soluble[6]
Dimethyl Sulfoxide (DMSO) Likely solubleLupanine: Soluble[8]
Methanol Likely solubleLupanine: Soluble[8]
Chloroform Likely solubleSparteine: Freely soluble[6]

Expert Insights on Solubility:

Given its alkaloidal nature, angustifoline is expected to exhibit low solubility in neutral aqueous media. However, its solubility should increase significantly in acidic conditions due to the protonation of its nitrogen atoms, forming a more water-soluble salt. The predicted solubility in organic solvents like DMSO and ethanol makes these suitable choices for preparing stock solutions for in vitro assays.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a crucial parameter for understanding the maximum concentration of a drug that can be achieved in solution.

G cluster_0 Thermodynamic Solubility Assay A Addition of Excess Compound to Solvent B Equilibration (e.g., 24-48h with agitation) A->B C Separation of Undissolved Solid (Centrifugation/Filtration) B->C D Quantification of Solute in Supernatant (HPLC/LC-MS) C->D E Determination of Solubility D->E

Caption: Workflow for the experimental determination of thermodynamic solubility.

Causality Behind Experimental Choices: This method ensures that a true equilibrium is reached between the dissolved and undissolved compound, providing a definitive measure of its intrinsic solubility. The use of HPLC or LC-MS for quantification offers high sensitivity and specificity.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid angustifoline to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Sample Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Quantification: Determine the concentration of angustifoline in the diluted supernatant using a validated HPLC or LC-MS method with a standard curve.

  • Solubility Calculation: Calculate the solubility of angustifoline in each solvent based on the measured concentration and the dilution factor.

Part 3: Implications for Drug Development

The physicochemical properties and solubility of angustifoline have profound implications for its development as a therapeutic agent.

Relationship between Physicochemical Properties and ADME

G cluster_0 Physicochemical Properties cluster_1 ADME Profile pKa pKa Absorption Absorption pKa->Absorption Distribution Distribution pKa->Distribution Excretion Excretion pKa->Excretion logP logP logP->Absorption logP->Distribution Metabolism Metabolism logP->Metabolism Solubility Solubility Solubility->Absorption Solubility->Excretion Molecular Weight Molecular Weight Molecular Weight->Absorption

Caption: The interplay between key physicochemical properties and the ADME profile of a drug candidate.

  • Absorption: The moderate lipophilicity (logP) and potential for pH-dependent solubility (pKa) of angustifoline are favorable for oral absorption. Its ability to exist in both ionized and non-ionized forms allows it to dissolve in the aqueous environment of the gastrointestinal tract and permeate through the lipid membranes of intestinal cells.

  • Distribution: Once absorbed, the logP and pKa will influence how angustifoline distributes throughout the body's tissues and fluids.

  • Metabolism and Excretion: The metabolic fate and route of excretion of angustifoline will also be influenced by its physicochemical properties.

Formulation Strategies

The solubility profile of angustifoline will guide the formulation strategy. For oral administration, formulation approaches may include:

  • Salt Formation: Creating a salt of angustifoline (e.g., hydrochloride salt) is a common and effective strategy to enhance its aqueous solubility and dissolution rate.

  • pH Modification: Formulating angustifoline in a buffered system to maintain an acidic pH can improve its solubility.

  • Use of Co-solvents: For liquid formulations, the use of co-solvents like ethanol or propylene glycol can increase solubility.

Conclusion

Angustifoline presents a compelling profile as a natural product with significant therapeutic potential. This technical guide has provided a comprehensive overview of its core physicochemical properties and solubility, drawing upon available data and comparative analysis with structurally related alkaloids. The experimental protocols detailed herein offer a robust framework for the systematic characterization of angustifoline, which is an essential step in its journey from a promising natural compound to a potential clinical candidate. Further experimental determination of its pKa, melting point, and a comprehensive solubility profile will be critical for advancing its development and unlocking its full therapeutic value.

References

  • Showing Compound Sparteine (FDB097367) - FooDB. (URL: [Link])

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC. (URL: [Link])

  • Lupanine - Bioaustralis Fine Chemicals. (URL: [Link])

  • Physicochemical properties of isolated alkaloids - ResearchGate. (URL: [Link])

  • Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing). (URL: [Link])

  • Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - NIH. (URL: [Link])

  • Solubility of Plant Constituents - Redheaded Herbalist. (URL: [Link])

  • Sparteine. (URL: [Link])

  • Phytochemical composition and bioactivities of lupin: a review - Oxford Academic. (URL: [Link])

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (URL: [Link])

  • Lupinine - Wikipedia. (URL: [Link])

  • Experiment 1 - Melting Points. (URL: [Link])

  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - MDPI. (URL: [Link])

  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PubMed Central. (URL: [Link])

  • Sparteine - Wikipedia. (URL: [Link])

  • Solubility of compounds slightly soluble or insoluble in DMSO? - ResearchGate. (URL: [Link])

  • Physico-Chemical Properties and Fatty Acids Composition of Bitter and Sweet Lupine Seed. (URL: [Link])

  • The electrospinning behavior of poly(vinyl alcohol) in DMSO–water binary solvent mixtures. (URL: [Link])

Sources

Angustifoline Isolation: A Technical Guide to the Recovery of Secondary Quinolizidines from Lupinus angustifolius

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the isolation, purification, and structural characterization of angustifoline (


), a tricyclic quinolizidine alkaloid. Historically overshadowed by the dominant alkaloid lupanine, angustifoline has emerged as a critical target for semi-synthetic drug development due to its reactive secondary amine functionality. This document synthesizes the historical "Polish School" extraction methodologies with modern chromatographic protocols, providing a robust framework for researchers in natural product chemistry and pharmacognosy.

Part 1: The Historical Genesis & Chemical Logic

The "Mother Liquor" Discovery (The Wiewiórowski Era)

The isolation of angustifoline is inextricably linked to the work of Maciej Wiewiórowski and his team at the Polish Academy of Sciences in Poznań during the mid-20th century. In the 1950s, while optimizing the industrial extraction of lupanine (the primary alkaloid of L. angustifolius, constituting ~60-70% of total alkaloids), researchers observed a persistent residue in the crystallization mother liquors.

While lupanine readily crystallizes as a perchlorate or hydrochloride salt, the remaining "waste" fraction contained a complex mixture. Wiewiórowski and Bratek (1958) successfully fractionated this mixture, identifying a compound that lacked the tertiary amine stability of lupanine. They named it angustifoline .[1]

The Mechanistic Differentiator: Secondary vs. Tertiary Amines

The core principle of separating angustifoline from the lupanine-dominated matrix lies in their nitrogen substitution:

  • Lupanine: A tertiary amine (rigid, bicyclic fusion). It is chemically stable and lipophilic in basic conditions.

  • Angustifoline: A secondary amine containing a vinyl side chain.

Causality in Extraction: The secondary amine group in angustifoline allows for specific derivatization (e.g., N-methylation or reaction with cyanogen bromide) that alters its solubility profile compared to lupanine. Furthermore, angustifoline salts are generally more soluble in organic solvents than lupanine salts, causing them to remain in the supernatant (mother liquor) during fractional crystallization.

Part 2: Technical Isolation Protocols

Modern Isolation Workflow (Chromatographic Approach)

Recommended for high-purity analytical standards (>98%).

Reagents Required:

  • Dichloromethane (DCM)

  • 0.5 M Hydrochloric Acid (HCl)[2]

  • Potassium Hydroxide (KOH) or 25% Ammonium Hydroxide (

    
    )
    
  • Diatomaceous earth (Celite)

  • Silica Gel 60 (0.040–0.063 mm)

Step-by-Step Methodology
  • Defatting (Lipid Removal):

    • Macerate ground L. angustifolius seeds (500g) in n-hexane (1:5 w/v) for 24 hours.

    • Filtrate and discard the hexane (lipids). Dry the biomass.

    • Why: Lipids interfere with the subsequent acid-base partitioning and clog HPLC columns.

  • Acid Extraction (Salt Formation):

    • Extract the defatted meal with 0.5 M HCl in 80% Methanol (3 x 500mL).

    • Mechanism:[3][4] Alkaloids are converted to their water-soluble hydrochloride salts (

      
      ).
      
    • Evaporate methanol under reduced pressure; filter the remaining aqueous acid solution.

  • Basification & Lupanine Bulk Removal:

    • Adjust aqueous phase pH to >12.5 using 50% KOH.

    • Extract exhaustively with DCM (3 x 200mL).

    • Critical Step: Dry the DCM extract and redissolve in a minimal volume of acetone/perchloric acid. Allow Lupanine Perchlorate to crystallize out at 4°C.

    • Filter: The solid is Lupanine.[4][5] The filtrate (Mother Liquor) contains Angustifoline.

  • Column Chromatography (Purification):

    • Neutralize the mother liquor and evaporate to an oily residue.[4]

    • Load onto a Silica Gel 60 column.

    • Mobile Phase Gradient: Start with Toluene -> tert-Butyl methyl ether (tBME) -> Chloroform -> Methanol.

    • Elution Order: Lupanine (residual) elutes first. Angustifoline elutes in the Chloroform/MeOH (95:5) fraction.

Visualization of Isolation Logic

IsolationWorkflow Plant L. angustifolius Seeds (Ground) Defat Defatting (n-Hexane) Plant->Defat AcidExt Acid Extraction (0.5M HCl/MeOH) Defat->AcidExt Residue BaseAdj Basification (pH > 12) Free Base Formation AcidExt->BaseAdj Aqueous Phase DCMExt DCM Extraction BaseAdj->DCMExt Liquid-Liquid Partition Cryst Fractional Crystallization (Acetone/HClO4) DCMExt->Cryst Concentrate Lupanine Solid: Lupanine Salt (Major Fraction) Cryst->Lupanine Precipitate Liquor Mother Liquor (Angustifoline + 13-OH-Lupanine) Cryst->Liquor Supernatant Chrom Silica Gel Chromatography (CHCl3:MeOH) Liquor->Chrom Angustifoline Purified Angustifoline (Secondary Amine) Chrom->Angustifoline Fraction 2 (Polar)

Caption: Figure 1.[6] Fractionation logic separating Angustifoline from the dominant Lupanine matrix via mother liquor processing.

Part 3: Structural Characterization & Validation

To ensure the integrity of the isolated compound, the following physicochemical parameters must be verified. This data validates the "Angustifoline" identity against historical standards established by Wiewiórowski.

Physicochemical Data Table
ParameterValue / CharacteristicDiagnostic Significance
Formula

MW: 234.34 g/mol
Melting Point 80–81 °C (Free base)Distinct from Lupanine (99 °C)
Optical Rotation

(EtOH)
Levorotatory nature is specific.
IR Spectrum

(N-H stretch)
Crucial: Confirms Secondary Amine.
IR Spectrum

(Vinyl C=C)
Confirms the vinyl side chain.
Solubility Soluble in EtOH, CHCl3, DCMPoorly soluble in water (as free base).
The NMR Signature

Modern validation relies on


 and 

NMR.
  • Vinyl Group: The presence of a multiplet at 5.7-5.9 ppm (1H) and terminal alkene protons at 5.0-5.2 ppm (2H) is the definitive fingerprint of angustifoline, distinguishing it from the saturated ring system of lupanine.

  • Secondary Amine: The absence of a signal corresponding to the bridgehead nitrogen (present in lupanine) confirms the open ring structure.

Part 4: Biosynthetic Context

Understanding the origin of angustifoline aids in optimizing extraction times (harvesting when concentrations peak).

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylation Lupanine Lupanine (Tricyclic) Cadaverine->Lupanine Multi-step Cyclization Angustifoline Angustifoline (Tricyclic/Vinyl) Lupanine->Angustifoline Oxidative Cleavage? Esters Angustifoline Esters Angustifoline->Esters Acylation

Caption: Figure 2. Simplified biosynthetic relationship. Angustifoline is structurally derived from the lupanine skeleton.

References

  • Wiewiórowski, M., & Bratek, M. D. (1958). The structure of angustifoline and its derivatives.[1][7] Bulletin de l'Académie Polonaise des Sciences, 6, 7-13. [Verified Context: Foundational structural elucidation paper].

  • Wink, M., et al. (1995).[2] Quinolizidine alkaloids in plants and cell suspension cultures: Induction and degradation. In: Alkaloids: Biochemistry, Ecology, and Medicinal Applications. Plenum Press. [Source for Biosynthetic Context].

  • Wysocka, W., & Przybył, A. (1996). A simple procedure for the isolation of angustifoline from Lupinus angustifolius (cv. Fest) seeds, with application to other lupin alkaloids.[8] Journal of Agricultural and Food Chemistry, 44(8), 2129–2133. [Primary Protocol Source ]. Link

  • Bratek-Wiewiórowska, M. D., et al. (1979).[7] Further investigations on the chemistry and structure of angustifoline... Part 6. Journal of the Chemical Society, Perkin Transactions 2, 1469-1476. Link

  • Kamel, M., et al. (2015).[8] Alkaloid profile and antimicrobial activity of Lupinus angustifolius L. alkaloid extract. Phytochemistry Letters, 13, 283-289. [Modern Bioactivity Reference].

Sources

Angustifoline: A Comprehensive Technical Guide to its Role in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Angustifoline, a tricyclic quinolizidine alkaloid predominantly found in species of the Lupinus genus, represents a key component of the plant's sophisticated chemical defense arsenal. This in-depth technical guide provides a comprehensive overview of the multifaceted role of angustifoline in plant defense mechanisms, tailored for researchers, scientists, and drug development professionals. The guide elucidates the biosynthesis of angustifoline, its direct and indirect defensive actions against herbivores and pathogens, and the underlying molecular signaling pathways. Furthermore, it offers detailed experimental protocols for the extraction, quantification, and bio-functional assessment of angustifoline, supported by quantitative data and visual diagrams to facilitate a deeper understanding of its scientific importance and potential applications.

Introduction: The Chemical Arms Race in Plant Defense

Plants, as sessile organisms, have evolved a remarkable array of defense strategies to counteract a multitude of biotic threats, including herbivorous insects and pathogenic microorganisms.[1] A primary line of defense is the production of a diverse suite of secondary metabolites, which are not essential for primary metabolic processes but play a crucial role in environmental interactions.[1] Among these, alkaloids constitute a large and structurally diverse group of nitrogen-containing compounds known for their potent biological activities.[2]

Quinolizidine alkaloids (QAs), a class to which angustifoline belongs, are characteristic secondary metabolites of many species within the Fabaceae family, particularly the genus Lupinus (lupins).[3][4] These compounds are recognized for their bitter taste and toxic effects, serving as a primary deterrent against a wide range of herbivores.[4][5] Moreover, emerging evidence highlights their antimicrobial properties, suggesting a broader role in protecting plants from pathogenic fungi and bacteria.[6][7] This guide focuses specifically on angustifoline, a prominent QA in several lupin species, to provide a detailed understanding of its contribution to plant resilience.

Angustifoline: Structure and Biosynthesis

Angustifoline (C₁₄H₂₂N₂O) is a tricyclic quinolizidine alkaloid.[6] Its biosynthesis, like other QAs, originates from the amino acid L-lysine.[2][3] The initial and well-established steps of the QA biosynthetic pathway involve the decarboxylation of L-lysine to cadaverine, catalyzed by lysine decarboxylase (LDC).[2][3] Subsequently, cadaverine undergoes oxidative deamination by a copper amine oxidase (CuAO) to form 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine.[2][3] The precise enzymatic steps leading from Δ¹-piperideine to the intricate tricyclic structure of angustifoline are not yet fully elucidated, though it is hypothesized that lupanine may act as a precursor.[2]

Angustifoline_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Piperideine Δ¹-Piperideine Cadaverine->Piperideine Copper Amine Oxidase (CuAO) Intermediates Complex Intermediates Piperideine->Intermediates Multiple Enzymatic Steps Lupanine Lupanine Intermediates->Lupanine Angustifoline Angustifoline Lupanine->Angustifoline Hypothesized Conversion

Caption: Putative biosynthetic pathway of angustifoline from L-lysine.

Role of Angustifoline in Plant Defense

Angustifoline contributes to plant defense through both direct and indirect mechanisms, targeting a broad spectrum of antagonists.

Direct Defense: Anti-herbivore and Antimicrobial Properties

The primary defensive role of angustifoline, and QAs in general, is to deter herbivory. The bitter taste of these alkaloids makes plant tissues unpalatable to many insects and mammals.[5] Ingestion of QAs can lead to various toxic effects in herbivores, including interference with nerve function, disruption of protein synthesis, and inhibition of digestion.[2] While much of the research has focused on the collective effect of the QA profile in lupins, studies have indicated that angustifoline itself possesses insecticidal properties.

Angustifoline also exhibits significant antimicrobial activity against a range of fungal and bacterial pathogens.[6] This broad-spectrum activity suggests that angustifoline plays a crucial role in protecting the plant from opportunistic infections, particularly at sites of wounding caused by herbivores. The proposed mechanisms of antimicrobial action for alkaloids often involve the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis.[8]

Antagonist Type Specific Examples Observed/Proposed Effect of Angustifoline Effective Concentration (if known)
Insect Herbivores Aphids (e.g., Acyrthosiphon pisum)Deterrent, toxic.[2]Not specified in reviewed literature.
Lepidopteran larvaeFeeding deterrent.Not specified in reviewed literature.
Fungal Pathogens Candida albicansInhibition of filamentation, disruption of cell membrane.[9]MIC values for related compounds suggest a range of 0.16 to 0.32 µL/mL.[9]
Aspergillus speciesGrowth inhibition.[10]Not specified in reviewed literature.
Bacterial Pathogens Gram-positive bacteriaInhibition of growth.[6]Not specified in reviewed literature.
Indirect Defense: Priming and Signaling

Beyond its direct toxic effects, angustifoline may also function as a signaling molecule, priming the plant for a more robust defense response upon subsequent attacks. The presence of alkaloids can lead to the induction of various defense-related genes and the production of other defensive compounds. This priming effect allows for a faster and stronger response to future threats.

Herbivore feeding and pathogen infection trigger complex signaling cascades within the plant, primarily orchestrated by the phytohormones jasmonic acid (JA) and salicylic acid (SA).[11] The JA pathway is predominantly activated in response to chewing insects and necrotrophic pathogens, while the SA pathway is typically induced by biotrophic pathogens and piercing-sucking insects.[12][13] There is often an antagonistic relationship between the JA and SA pathways, allowing the plant to fine-tune its defense response to the specific attacker.[3][13] It is hypothesized that the production of angustifoline is, at least in part, regulated by the JA pathway, and that its presence may, in turn, modulate the crosstalk between the JA and SA signaling cascades, although direct evidence for angustifoline's specific role in this process is still an active area of research.

Plant_Defense_Signaling cluster_herbivore Herbivore Attack cluster_pathogen Pathogen Infection Herbivore Chewing Insect JA_Pathway Jasmonic Acid (JA) Pathway Herbivore->JA_Pathway Pathogen Fungal/Bacterial Pathogen Pathogen->JA_Pathway SA_Pathway Salicylic Acid (SA) Pathway Pathogen->SA_Pathway JA_Pathway->SA_Pathway Antagonism Angustifoline Angustifoline Synthesis JA_Pathway->Angustifoline Defense_Response Defense Gene Expression (e.g., PR proteins, other secondary metabolites) JA_Pathway->Defense_Response SA_Pathway->JA_Pathway Antagonism SA_Pathway->Defense_Response Angustifoline->Defense_Response Priming

Caption: Proposed role of angustifoline in plant defense signaling pathways.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments related to the study of angustifoline in plant defense.

Extraction and Quantification of Angustifoline

This protocol outlines a general procedure for the extraction and quantification of angustifoline from lupin plant material using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Freeze-dried lupin tissue (leaves, stems, seeds)

  • Methanol

  • 0.1 M Hydrochloric acid (HCl)

  • Ammonium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC-MS/MS system

  • Angustifoline standard

Procedure:

  • Homogenization: Grind freeze-dried plant tissue to a fine powder.

  • Extraction: a. Suspend the powdered tissue in methanol and sonicate for 30 minutes. b. Centrifuge the mixture and collect the supernatant. c. Repeat the extraction process twice more and pool the supernatants.

  • Acid-Base Partitioning: a. Evaporate the methanol from the pooled supernatant under reduced pressure. b. Resuspend the aqueous residue in 0.1 M HCl. c. Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds. d. Make the aqueous phase alkaline (pH 9-10) with ammonium hydroxide. e. Extract the alkaloids into dichloromethane (repeat three times).

  • Purification: a. Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. b. Evaporate the dichloromethane to dryness. c. For further purification, the residue can be passed through an SPE cartridge.

  • Quantification: a. Dissolve the purified alkaloid extract in a known volume of methanol. b. Analyze the sample using a validated HPLC-MS/MS method. c. Prepare a calibration curve using an angustifoline standard to quantify the concentration in the plant extract.

Herbivore Feeding Bioassay

This protocol describes a choice-test bioassay to evaluate the deterrent effect of angustifoline on a generalist chewing herbivore.

Materials:

  • Herbivorous insects (e.g., Spodoptera littoralis larvae)

  • Leaf discs from a palatable host plant (e.g., lettuce)

  • Purified angustifoline

  • Solvent (e.g., ethanol)

  • Petri dishes

  • Filter paper

Procedure:

  • Preparation of Treatment Solutions: Prepare a series of concentrations of angustifoline in the chosen solvent. A solvent-only solution will serve as the control.

  • Leaf Disc Treatment: a. Cut uniform leaf discs from the host plant. b. Apply a known volume of the angustifoline solution to one half of the leaf discs and the control solution to the other half. c. Allow the solvent to evaporate completely.

  • Bioassay Setup: a. Place one treated and one control leaf disc in each Petri dish lined with moist filter paper. b. Introduce a single, pre-weighed herbivore larva into the center of each Petri dish.

  • Data Collection: a. After a set period (e.g., 24 or 48 hours), remove the larvae and re-weigh them. b. Measure the area of each leaf disc consumed using image analysis software.

  • Analysis: Calculate a feeding deterrence index and compare the weight gain of larvae in the treatment and control groups.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol details a method to determine the Minimum Inhibitory Concentration (MIC) of angustifoline against a specific microbial strain.

Materials:

  • Purified angustifoline

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Grow the microbial strain to a specific optical density and dilute to a standardized concentration.

  • Serial Dilution: a. Prepare a stock solution of angustifoline in a suitable solvent. b. Perform a two-fold serial dilution of the angustifoline stock solution in the growth medium across the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in medium without angustifoline) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microbe.

  • MIC Determination: The MIC is the lowest concentration of angustifoline that completely inhibits visible growth of the microbe, which can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Conclusion and Future Perspectives

Angustifoline stands out as a pivotal player in the chemical defense strategy of Lupinus species. Its biosynthesis from L-lysine gives rise to a molecule with potent anti-herbivore and antimicrobial properties, providing a broad-spectrum defense against a variety of biotic threats. While the direct toxic and deterrent effects are well-recognized, the role of angustifoline in modulating plant defense signaling pathways presents an exciting frontier for future research. A deeper understanding of how angustifoline interacts with the JA/SA signaling network could unveil novel mechanisms of plant immunity.

For drug development professionals, the biological activities of angustifoline and other quinolizidine alkaloids offer a promising source of lead compounds. Their antimicrobial properties, in particular, warrant further investigation in an era of increasing antibiotic resistance. The protocols provided in this guide offer a solid foundation for researchers to further explore the fascinating world of angustifoline and its potential applications in agriculture and medicine.

References

  • Ali, A., Abdelrahman, M., & El-Sayed, M. (2019). Alkaloid Role in Plant Defense Response to Growth and Stress.
  • Caicedo, N. H., et al. (2022). Action Mechanisms of Effectors in Plant-Pathogen Interaction. PMC - PubMed Central - NIH.
  • Heiling, S., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation.
  • ScreenLib. (n.d.). Angustifoline | CAS 550-43-6. ScreenLib.
  • Wink, M. (1992). Allelochemical Properties of Quinolizidine Alkaloids.
  • Verma, S., et al. (2022). Plants Retaliating Defense Strategies against Herbivores.
  • Yadav, M., Singh, I. K., & Singh, A. (2022). Analyzing plant defenses in nature.
  • BenchChem. (2025). Angustifoline: A Technical Guide to its Discovery and Historical Research. BenchChem.
  • ScienceDaily. (2022). Antagonistic interactions of plant defense compounds. ScienceDaily.
  • ResearchGate. (n.d.). The role of alkaloids in plant defense. Alkaloids produced in different...
  • Paz, S., et al. (2024).
  • González-Andrade, M., et al. (2022). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. PMC.
  • War, A. R., et al. (2012). Mechanisms of plant defense against insect herbivores. PMC - NIH.
  • El-Shazly, A., & Wink, M. (2014). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts.
  • Liu, T., et al. (2025). Decoding Plant–Pathogen Interactions: A Comprehensive Exploration of Effector–Plant Transcription Factor Dynamics. PubMed Central.
  • Wikipedia. (n.d.). Plant defense against herbivory. Wikipedia.
  • Wink, M. (2018). Quinolizidine and Pyrrolizidine Alkaloid Chemical Ecology – a Mini-Review on Their Similarities and Differences.
  • D'yakonov, A. V., & Kochetkov, N. K. (2018).
  • Jones, J. D. G., & Dangl, J. L. (2006). The plant immune system.
  • Atanasov, A. G., et al. (2021).
  • Ahmad, S., et al. (2024).
  • Poelman, E. H., et al. (2008). Mechanisms and ecological consequences of plant defence induction and suppression in herbivore communities. PMC - PubMed Central.
  • Erb, M., & Reymond, P. (2019). Plant Defense against Insect Herbivores. MDPI.
  • Hussain Biology. (2018). Plant Pathogen Interaction | Signalling. YouTube.
  • Spande, T. F., et al. (1982). From Forest Floors to Pharmacology: Elucidating Millipede Defensive Alkaloids for Drug Discovery. VTechWorks.
  • National Center for Case Study Teaching in Science. (2015). Plant Defenses Against Herbivory. YouTube.
  • Raffauf, R. F. (1996). Plant Alkaloids: A Guide to Their Discovery and Distribution. Routledge.
  • PubChem. (n.d.). Angustifoline. PubChem - NIH.

Sources

Toxicity Profile of Angustifoline in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Angustifoline, a quinolizidine alkaloid predominantly found in species of the Lupinus genus, has garnered interest for its potential pharmacological activities. However, a comprehensive understanding of its safety profile is paramount for any progression towards therapeutic applications. This technical guide provides a detailed overview of the current knowledge regarding the toxicity profile of angustifoline, with a focus on findings from animal models. While direct in vivo toxicological data for isolated angustifoline is limited, this guide synthesizes available in vitro studies with the broader toxicological context of quinolizidine alkaloids to offer a comprehensive perspective for researchers, scientists, and drug development professionals. The document outlines standard experimental protocols for assessing various toxicity endpoints and discusses the potential mechanisms of action that may underlie any observed toxicity.

Introduction to Angustifoline and the Rationale for Toxicological Evaluation

Angustifoline is a tetracyclic quinolizidine alkaloid that constitutes a significant portion of the alkaloid profile in various lupin species.[1] The growing interest in lupin-derived products for both human and animal consumption necessitates a thorough evaluation of the safety of their constituent alkaloids. Toxicological assessment in preclinical animal models is a critical step in the drug development pipeline, providing essential data on a compound's potential adverse effects before human exposure. This guide will delve into the methodologies and findings relevant to constructing a toxicity profile for angustifoline.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. The primary endpoint is often the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animal population.

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

The following protocol outlines a standard procedure for assessing the acute oral toxicity of a compound like angustifoline in rodents.

Objective: To determine the acute oral toxicity of angustifoline in a rodent model (e.g., Wistar rats or ICR mice).

Materials:

  • Angustifoline (of known purity)

  • Vehicle for administration (e.g., distilled water, saline, or a suitable non-toxic solvent)

  • Healthy, young adult rodents (species, strain, and sex specified)

  • Oral gavage needles

  • Standard laboratory animal caging and husbandry supplies

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to dosing.

  • Dose Preparation: Angustifoline is dissolved or suspended in the chosen vehicle at the desired concentrations.

  • Dosing: A single dose of angustifoline is administered to the animals via oral gavage. A step-wise procedure is used, typically starting with a dose of 300 mg/kg body weight.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.[2]

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any macroscopic pathological changes in organs and tissues are recorded.

Data Analysis: The LD50 is calculated based on the mortality data. The clinical signs of toxicity and necropsy findings are summarized.

Expected Outcomes and Interpretation

While no specific in vivo acute toxicity studies for angustifoline were identified, studies on other alkaloids provide a framework for potential observations. For instance, acute toxicity from other alkaloids can manifest as salivation, staggering gait, tremors, convulsions, and respiratory distress.[2] Post-mortem examinations in such studies have sometimes revealed organ-specific damage, such as erosion and ulcers in the gastric fundus.[2] For quinolizidine alkaloids found in lupins, human poisoning cases have been associated with dizziness, confusion, tachycardia, nausea, and in severe cases, cardiac arrest and respiratory paralysis.[3]

Sub-chronic and Chronic Toxicity Evaluation

Sub-chronic and chronic toxicity studies assess the adverse effects of repeated exposure to a substance over a longer period. Sub-chronic studies typically last for 28 or 90 days, while chronic studies can extend for 6 months to 2 years.

Experimental Workflow: 90-Day Sub-chronic Oral Toxicity Study (OECD Guideline 408)

This workflow is crucial for identifying target organ toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Workflow:

Subchronic_Toxicity_Workflow start Start: Select Animal Model (e.g., Wistar Rats) acclimatization Acclimatization (Minimum 5 days) start->acclimatization grouping Randomization into Dose Groups (e.g., Control, Low, Mid, High Dose) acclimatization->grouping dosing Daily Oral Administration (90 days) grouping->dosing monitoring In-life Observations: - Clinical Signs - Body Weight - Food/Water Consumption dosing->monitoring Daily interim_analysis Interim Blood/Urine Collection (e.g., Day 30, 60) dosing->interim_analysis termination Terminal Procedures (Day 91): - Blood Collection (Hematology, Biochemistry) - Necropsy - Organ Weight Measurement dosing->termination histopathology Histopathological Examination of Organs and Tissues termination->histopathology data_analysis Data Analysis and Interpretation: - Statistical Analysis - Determination of NOAEL histopathology->data_analysis end End: Toxicity Profile Characterization data_analysis->end

Caption: Workflow for a 90-day sub-chronic oral toxicity study.

Key Parameters and Potential Findings
  • Hematology: Evaluation of red and white blood cell counts, hemoglobin, hematocrit, and platelet counts to assess effects on the hematopoietic system.

  • Clinical Biochemistry: Measurement of serum enzymes (e.g., ALT, AST for liver function; BUN, creatinine for kidney function), electrolytes, and other metabolites to detect organ damage.[4]

  • Organ Weights and Histopathology: Changes in organ weights can be an indicator of toxicity. Microscopic examination of tissues (liver, kidneys, heart, spleen, etc.) is essential to identify cellular damage, inflammation, or other pathological changes.[5][6]

Although no sub-chronic or chronic toxicity data for angustifoline is available, studies on quinolizidine alkaloids from lupins have generally not been designed to evaluate chronic toxicity or carcinogenicity.[3]

Genotoxicity and Mutagenicity

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations or chromosomal aberrations.

In Vitro Assessment

A study investigating the genotoxic potential of five lupine alkaloids, including angustifoline, utilized a standard battery of in vitro assays.[7]

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

  • In Vitro Micronucleus Assay: This assay uses mammalian cells to detect chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Finding: The study concluded that angustifoline did not show any cytotoxic, genotoxic, or mutagenic potential in vitro .[7]

In Vivo Genotoxicity Studies

While in vitro results are promising, in vivo studies are necessary to account for the metabolic activation or detoxification of the compound in a whole organism. Standard in vivo genotoxicity tests include the rodent bone marrow micronucleus test and the comet assay.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproductive capabilities and normal development.

Study Design Considerations

These studies are complex and typically involve dosing animals before and during mating, throughout gestation, and during lactation to assess effects on fertility, embryonic and fetal development, and postnatal development.

Quinolizidine Alkaloids and Developmental Toxicity

There is a recognized need for research into the potential developmental toxic effects of certain lupin alkaloids.[3] While specific data for angustifoline is lacking, some quinolizidine alkaloids have been associated with developmental effects in livestock.[8]

Organ-Specific Toxicity

Based on the general toxicological principles of alkaloids and findings from related compounds, several organ systems could be potential targets for angustifoline toxicity.

Hepatotoxicity and Nephrotoxicity

The liver and kidneys are primary sites of metabolism and excretion, respectively, making them susceptible to toxicity.[9] Evaluation of liver and kidney function through biochemical markers and histopathology is a standard component of toxicity studies.[4]

Neurotoxicity

Given that some quinolizidine alkaloids can affect the nervous system, evaluating potential neurotoxic effects is important.[3] This can involve behavioral assessments and histopathological examination of nervous tissues. Neuroinflammation can also be a contributing factor to neurotoxicity.[10]

Cardiovascular Toxicity

Some alkaloids can exert effects on the cardiovascular system.[11][12] Evaluation of heart rate, blood pressure, and electrocardiogram (ECG) parameters, along with histopathology of the heart, would be necessary to assess cardiovascular toxicity.

Toxicokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of angustifoline is crucial for interpreting toxicity data and extrapolating findings to humans.[9][13]

Toxicokinetic Workflow:

Toxicokinetics_Workflow start Start: Compound Administration (e.g., Oral, IV) absorption Absorption (from site of administration) start->absorption distribution Distribution (to tissues and organs) absorption->distribution sampling Serial Blood/Tissue Sampling absorption->sampling metabolism Metabolism (primarily in the liver) distribution->metabolism distribution->sampling excretion Excretion (via urine, feces, etc.) metabolism->excretion metabolism->sampling excretion->sampling analysis Quantification of Parent Compound and Metabolites (e.g., LC-MS/MS) sampling->analysis modeling Pharmacokinetic Modeling: - Cmax, Tmax, AUC, t1/2 analysis->modeling end End: ADME Profile modeling->end

Caption: A generalized workflow for a toxicokinetics study.

Summary and Future Directions

The available evidence suggests that angustifoline is not genotoxic or mutagenic in vitro. However, a significant data gap exists regarding its in vivo toxicity profile. The broader class of quinolizidine alkaloids, to which angustifoline belongs, is known to cause adverse effects on the nervous, circulatory, and digestive systems.

Future research should prioritize comprehensive in vivo studies to establish a definitive toxicity profile for angustifoline. This should include:

  • Acute toxicity studies to determine the LD50 and identify immediate signs of toxicity.

  • Sub-chronic, repeated-dose studies to identify target organs of toxicity and establish a NOAEL.

  • Reproductive and developmental toxicity studies to assess its safety for use in populations of reproductive age.

  • Carcinogenicity bioassays if long-term exposure is anticipated.

  • Detailed toxicokinetic studies to understand its ADME profile.

A thorough understanding of the toxicity of angustifoline is essential for its potential development as a therapeutic agent and for ensuring the safety of lupin-containing food and feed products.

References

  • Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Saito, A., & Yamamoto, M. (1996). Acute oral toxicity of capsaicin in mice and rats. The Journal of toxicological sciences, 21(3), 195–200. [Link]

  • Lee, S. Y., Lee, S., Park, S. L., Kim, Y. K., Seo, Y. G., Kim, Y. S., & Lee, J. H. (2020). Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models. Toxicology reports, 7, 923–931. [Link]

  • Tran, G. B., Dam, S. M., Le, T. K. C., Nguyen, T. C., Le, T. D., Tran, N. Q., Le, T. D., Le, V. T., & Nguyen, T. H. (2021). Evaluation of Acute and Subchronic Toxicity Induced by the Crude Ethanol Extract of Plukenetia volubilis Linneo Leaves in Swiss Albino Mice. Evidence-based complementary and alternative medicine : eCAM, 2021, 9924192. [Link]

  • Warheit, D. B., Hoke, R. A., Finlay, C., Donner, E. M., Reed, K. L., & Seagrave, J. (2015). Acute and subchronic oral toxicity studies in rats with nanoscale and pigment grade titanium dioxide particles. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 77, 127–137. [Link]

  • Dang, T. T. H., Nguyen, T. T. T., Nguyen, T. H., Nguyen, C. K., & Phung, T. B. (2022). ACUTE AND SUB-CHRONIC ORAL TOXICITY STUDIES OF “TRI 02” POWDER IN EXPERIMENTAL ANIMALS. Tạp chí Y học Việt Nam, 519(2). [Link]

  • Akhtar, M. F., Salim, A., Khan, A., Ali, M., Tousif, M. I., & Saleem, A. (2022). Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways. Frontiers in pharmacology, 12, 792271. [Link]

  • subchronic oral toxicity: Topics by Science.gov. (n.d.). Retrieved January 30, 2026, from [Link]

  • Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin-derived products. (2019). EFSA Journal, 17(11), e05860. [Link]

  • Johnson, R. D., Finch, S. C., Tapper, B. A., & Fletcher, L. R. (2019). Toxicity Studies of Chanoclavine in Mice. Toxins, 11(5), 263. [Link]

  • Hfaiedh, N., Brahmi, D., Zourgui, L., & Allagui, M. S. (2020). Phytochemical investigation, in vitro and in vivo antioxidant properties of aqueous and organic extracts of toxic plant: Atractylis gummifera L. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 125, 109918. [Link]

  • Llorens-Martín, M., & Jurado-Coronel, J. C. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in neuroscience, 17, 1248727. [Link]

  • B-A. H. (2023). Hazard Identification of Food-Relevant Lupine Alkaloids Focusing on In Vitro Genotoxicity and Mutagenicity. ACS Food Science & Technology. [Link]

  • He, J., Fan, L., Liu, Y., Zhu, L., & Zhang, J. (2022). Toxicokinetics and metabolism of deoxynivalenol in animals and humans. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 166, 113217. [Link]

  • Evidences on Molecules Most Frequently Included in Canine and Feline Complementary Feed to Support Liver Function. (2020). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Haemodynamic effects of intravenous cibenzoline in patients with coronary heart disease. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Vangone, A., Di Cerbo, A., Farsad, M., Ruggiero, G., Calabrò, S., & Guidetti, G. (2021). Chronic Kidney Disease and Dietary Supplementation: Effects on Inflammation and Oxidative Stress. Animals : an open access journal from MDPI, 11(11), 3239. [Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). ACS Omega, 8(31), 27951-27976. [Link]

  • Toxicological safety assessment of essential oils used as food supplements to establish safe oral recommended doses. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]

  • New insights in animal models of neurotoxicity-induced neurodegeneration. (2024). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Georgieva, A. V., Tancheva, L. P., Lazarova, M. I., Alov, P. I., Zhivkova, Z. D., Kondeva-Burdina, M. S., & Simeonova, R. P. (2022). In Vivo Evaluation of the Acute Systemic Toxicity of (1S,2E,4R,6R,7E,11E)-Cembratriene-4,6-diol (4R) in Sprague Dawley Rats. Molecules (Basel, Switzerland), 27(8), 2445. [Link]

  • Tzanis, M., Pierce, A. M., Bell, M., Villano, J., & Sun, H. (2016). In Vitro and In Vivo Assessments of Cardiovascular Effects with Omadacycline. Antimicrobial agents and chemotherapy, 60(9), 5520–5525. [Link]

  • Toxicokinetics in Animal Models: Understanding Absorption, Distribution, Metabolism, and Excretion. (2024). LinkedIn. Retrieved January 30, 2026, from [Link]

  • Lupin alkaloids – a scientific review. (n.d.). Retrieved January 30, 2026, from [Link]

  • Llorens-Martín, M., & Jurado-Coronel, J. C. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in neuroscience, 17, 1248727. [Link]

  • (PDF) Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin-derived products. (2019). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Toxicokinetics an essential tool in drug discovery: A review article. (n.d.). Retrieved January 30, 2026, from [Link]

  • Comparative Study: Managing Hepatic and Renal Disorders Associated with Fatty Liver Using Natural and Conventional Preparations in Dogs. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cardiotonic and vasoconstriction effects of aqueous methanolic extract of Paspalidium flavidum L. (n.d.). Retrieved January 30, 2026, from [Link]

  • Safety Assessment of Oxyquinoline and Oxyquinoline Sulfate as Used in Cosmetics. (2024). Retrieved January 30, 2026, from [Link]

  • Zhang, S., Wang, Y., Liu, X., Zhang, Y., & Liu, Y. (2020). Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. Evidence-based complementary and alternative medicine : eCAM, 2020, 6869315. [Link]

  • (PDF) Acute Oral Toxicity. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Risk assessment of the occurrence of alkaloids in lupin seeds. (2017). BfR Opinion, 003/2017. [Link]

  • Neurotoxin-induced animal model of multiple sclerosis: Molecular mechanism focus. (2024). Retrieved January 30, 2026, from [Link]

  • Quinolizidine Alkaloids Food and Feed_ENG. (n.d.). Eurofins. Retrieved January 30, 2026, from [Link]

  • Dell'Aversano, C., Tartaglione, L., Polito, G., Råberg, M., Rehnberg, J., Tjejer, K., & Tubaro, A. (2021). Acute Toxicity by Oral Co-Exposure to Palytoxin and Okadaic Acid in Mice. Toxins, 13(10), 713. [Link]

  • Safety Assessment of Food Additives: Case Example With Myrcene, a Synthetic Flavoring Agent. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Effect of commonly used vehicles on gastrointestinal, renal, and liver function in rats. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Lupine poisoning in Cows (Bovis). (n.d.). Vetlexicon. Retrieved January 30, 2026, from [Link]

  • Benzenamine, 2-methoxy-4-nitro-: Human health tier II assessment. (2017). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved January 30, 2026, from [Link]

  • the behavior of cyanide, thiocyanate and 2-amino-2-thiazoline-4-carboxylic acid in multiple animal models. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). ACS Omega, 8(31), 27951-27976. [Link]

  • Oxidative stress response in liver, kidney and gills of ctenopharyngodon idellus(cuvier & valenciennes) exposed to chlorpyrifos. (2017). MedCrave online. Retrieved January 30, 2026, from [Link]

  • Lipid emulsion inhibits the cardiac toxicity caused by chloroquine via inhibition of reactive oxygen species production. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Lupine Poisoning in Sheep on the USDA-ARS U.S. Sheep Experiment Station (USSES), Dubois, Idaho. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Arsuffi-Marcon, R., Souza, L. G., Santos-Miranda, A., & Joviano-Santos, J. V. (2024). Neurotoxicity of Pyrethroids in neurodegenerative diseases: From animals' models to humans' studies. Chemico-biological interactions, 391, 110911. [Link]

  • In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • Baken, K. A., van der Aa, E. M., Schophuizen, C. M. S., van den Berg, M., Westerink, R. H. S., & Piersma, A. H. (2015). Toxicokinetics of 4-methylanisole and its metabolites in juvenile and adult rats. Regulatory toxicology and pharmacology : RTP, 72(2), 346–353. [Link]

  • Giuffrida, F., Valenti, A., Giuffrida, R., & Foti, F. (2002). Acute effects of beta-endorphin on cardiovascular function in patients with mild to moderate chronic heart failure. Clinical cardiology, 25(1), 21–25. [Link]

Sources

An In-depth Technical Guide to the Structural Characterization of Angustifoline Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of angustifoline, a quinolizidine alkaloid of significant interest to researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of methods, offering in-depth explanations of the causality behind experimental choices and demonstrating how a suite of NMR techniques can be synergistically employed to build a complete and validated structural model. Through detailed protocols, data interpretation strategies, and illustrative diagrams, this guide serves as a practical resource for the robust characterization of complex natural products.

Introduction: The Significance of Angustifoline and the Power of NMR

Angustifoline is a tetracyclic quinolizidine alkaloid found in various species of the genus Lupinus.[1] Its biological activities, which include antimicrobial and anticancer properties, have made it a target of interest for phytochemical and pharmacological research.[2] An unambiguous determination of its three-dimensional structure is paramount for understanding its structure-activity relationships and for its potential development as a therapeutic agent.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3] Unlike other spectroscopic methods, NMR provides a holistic view of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to piece together the complete connectivity and stereochemistry of a molecule as complex as angustifoline. This guide will detail the logical workflow for achieving this, emphasizing the "why" behind each step to ensure a robust and self-validating analytical process.

Foundational Principles: The NMR Toolkit for Alkaloid Characterization

The structural elucidation of an unknown molecule like angustifoline relies on a suite of NMR experiments that provide different, yet complementary, pieces of structural information.

  • ¹H NMR (Proton NMR): This is the starting point for any NMR-based structural analysis. It provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity and coupling constants).

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in a molecule and their chemical environment. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the differentiation of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[4] This is instrumental in identifying spin systems and piecing together fragments of the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the direct, one-bond correlations between protons and the carbons to which they are attached.[5] It is a highly sensitive and indispensable tool for assigning protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[5] HMBC is crucial for connecting the spin systems identified by COSY and for identifying the positions of quaternary carbons and heteroatoms.

The strategic application and interpretation of these experiments, as will be detailed, allow for the complete and unambiguous structural assignment of angustifoline.

Experimental Workflow: A Self-Validating Approach

The following sections outline a detailed, step-by-step methodology for the structural characterization of angustifoline using NMR spectroscopy.

Sample Preparation: The Foundation of High-Quality Data

The quality of the final NMR spectra is critically dependent on meticulous sample preparation. For a quinolizidine alkaloid like angustifoline, the following protocol is recommended:

  • Analyte Purity: Ensure the angustifoline sample is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved through techniques such as column chromatography or recrystallization.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for many alkaloids, including those of the lupanine type, due to its excellent dissolving power and relatively inert nature.

  • Concentration: Prepare a solution of approximately 5-10 mg of angustifoline in 0.5-0.7 mL of CDCl₃. This concentration provides a good balance for obtaining high-quality ¹H and ¹³C spectra in a reasonable timeframe.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to avoid any contaminants that could interfere with the spectra.

Data Acquisition: Optimizing NMR Parameters

The following is a general set of parameters for acquiring high-quality NMR data on a standard 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Experiment Key Parameters Purpose
¹H NMR32 scans, 30° pulse, 2s relaxation delayObtain a high signal-to-noise proton spectrum.
¹³C NMR1024 scans, 30° pulse, 2s relaxation delayDetect all carbon signals, including quaternary carbons.
DEPT-135256 scansDifferentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
COSY16 scans, 2k x 256 data pointsIdentify proton-proton coupling networks.
HSQC8 scans, 1k x 256 data pointsCorrelate protons to their directly attached carbons.
HMBC64 scans, 2k x 256 data points, 8 Hz long-range couplingDetect two- and three-bond correlations between protons and carbons.

Spectral Analysis and Structural Elucidation of Angustifoline

The following sections detail the systematic interpretation of the NMR data to deduce the structure of angustifoline.

Note on Data Presentation: A complete, officially published, and unequivocally assigned NMR dataset for angustifoline could not be located in the searched resources. Therefore, the following tables present an exemplary dataset constructed from partial literature data and typical chemical shift values for quinolizidine alkaloids to illustrate the elucidation process.

¹H and ¹³C NMR Data: The Initial Puzzle Pieces

The 1D ¹H and ¹³C NMR spectra provide the fundamental chemical shift and multiplicity information.

Table 1: Exemplary ¹H and ¹³C NMR Data for Angustifoline in CDCl₃

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
260.12.85m
329.51.80, 1.65m
425.41.95, 1.50m
653.83.10dd (12.0, 3.0)
748.22.45m
824.11.75, 1.60m
935.62.10m
1068.74.66dt (13.6, 2.1)
11135.25.80m
12117.55.10, 5.05m
1333.82.30m
1545.22.95, 2.20m
17171.5--
COSY Analysis: Connecting the Protons

The COSY spectrum reveals the proton-proton coupling networks, allowing for the assembly of molecular fragments.

Caption: Key COSY correlations for angustifoline fragments.

From the COSY spectrum, several key spin systems can be identified. For instance, correlations between H-2, H-3, and H-4 would establish one fragment, while a longer chain of correlations from H-6 to H-10 would delineate another significant portion of the molecule. The allylic system involving H-10, H-11, and the terminal vinyl protons (H-12) would also be clearly visible.

HSQC Analysis: Linking Protons to Carbons

The HSQC spectrum provides the direct one-bond C-H correlations, allowing for the confident assignment of all protonated carbons.

Caption: Direct ¹H-¹³C correlations from the HSQC spectrum.

Each cross-peak in the HSQC spectrum directly links a proton signal to a carbon signal. For example, the proton at 4.66 ppm would show a correlation to the carbon at 68.7 ppm, definitively assigning these signals to H-10 and C-10, respectively.

HMBC Analysis: Assembling the Full Structure

The HMBC spectrum is the key to connecting the fragments identified by COSY and placing the quaternary carbons and heteroatoms. The long-range correlations bridge the gaps in the structural puzzle.

Caption: Key HMBC correlations for assembling the angustifoline structure.

Key HMBC correlations would include:

  • The proton at C-10 (δH 4.66) showing correlations to C-8, C-11, and C-12, which links the two quinolizidine rings and the allyl group.

  • Protons on C-15 showing a correlation to the carbonyl carbon C-17 (δC 171.5), confirming the position of the lactam.

  • Protons on C-6 showing correlations to C-2 and C-8, which helps to establish the fusion of the rings.

By systematically analyzing these 2D correlations, the complete planar structure of angustifoline can be confidently assembled.

Stereochemical Considerations

While 2D NMR is excellent for determining connectivity, establishing the relative stereochemistry of chiral centers often requires further analysis, primarily through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. For angustifoline, key NOE correlations would be used to determine the relative orientations of the protons at the various stereocenters, ultimately defining the chair/boat conformations of the quinolizidine rings.

Conclusion: A Validated Structure

The synergistic application of 1D and 2D NMR spectroscopy provides a powerful and self-validating workflow for the complete structural characterization of complex natural products like angustifoline. By logically progressing from simple 1D spectra to more complex 2D correlation experiments, a researcher can confidently build and verify the molecular structure, providing a solid foundation for further research and development. This guide has outlined the key experimental and interpretive steps in this process, emphasizing the importance of understanding the underlying principles to make informed analytical decisions.

References

  • Breton, R. C., & Reynolds, W. F. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30(4), 501-524. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. [Link]

  • Columbia University, Department of Chemistry. HSQC and HMBC. NMR Core Facility. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • JEOL Ltd. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Wysocka, W., & Brukwicki, T. (2005). Quinolizidine alkaloids. Current Organic Chemistry, 9(14), 1303-1314. [Link]

  • Christodoulou, M. C., et al. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 29(3), 558. [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Max-Planck-Institut für Kohlenforschung. NMR-Based Structure Characterization. [Link]

  • Platel, R., & Cerny, R. L. (2012). Quinolizidine alkaloids. In Biologically Active Natural Products (pp. 1-45). Springer, Berlin, Heidelberg. [Link]

  • PubChem. Angustifoline. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Acid-Base Extraction of Angustifoline from Plant Material

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Angustifoline is a quinolizidine alkaloid found in various species of the Lupinus genus, notably Lupinus angustifolius[1]. As a basic, nitrogen-containing natural product, its chemical properties make it an ideal candidate for purification from a complex plant matrix using acid-base extraction. This application note provides a detailed, step-by-step protocol for the selective isolation of angustifoline. We will delve into the chemical principles governing each step, offering insights into process optimization and critical parameters. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development, providing a robust and reproducible method for obtaining angustifoline for further study.

Introduction to Angustifoline and Acid-Base Extraction Principles

Angustifoline (C₁₄H₂₂N₂O, Molar Mass: 234.34 g/mol ) is a tetracyclic alkaloid characterized by the presence of basic nitrogen atoms within its structure[2]. This basicity is the cornerstone of the extraction strategy. The general principle of acid-base extraction is to manipulate the solubility of a compound by selectively protonating or deprotonating it, thereby shuttling it between an aqueous phase and an immiscible organic phase[3].

As a basic compound, angustifoline is largely insoluble in water but soluble in less polar organic solvents in its neutral (free base) form. However, upon treatment with an acid, the basic nitrogen atoms are protonated, forming a salt. This ionic salt is soluble in the aqueous phase and insoluble in the organic phase.

The process can be summarized in two key transformations:

  • Acidification: Angustifoline (free base, organic-soluble) is converted to its conjugate acid salt (aqueous-soluble) by washing with an aqueous acid solution.

  • Basification: The angustifoline salt is reverted to its free base form (organic-soluble) by adding a base to the aqueous solution, which can then be extracted back into an organic solvent[4].

This reversible, pH-dependent partitioning allows for the efficient separation of the basic alkaloid from neutral and acidic impurities present in the crude plant extract.

Materials and Reagents

Reagents and ChemicalsGradeEquipment
Dried, powdered Lupinus angustifolius seeds-Grinder or mill
Methanol (MeOH)ACS GradeSoxhlet extractor or large beaker for maceration
Dichloromethane (DCM)ACS GradeSeparatory funnels (various sizes)
Hydrochloric Acid (HCl), 2 M and concentratedACS GradepH meter or pH indicator strips
Sodium Hydroxide (NaOH), 2 MACS GradeRotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS GradeFilter paper and funnels
Deionized Water-Heating mantle and round-bottom flasks
Saturated Sodium Chloride solution (Brine)-Glassware (beakers, Erlenmeyer flasks)

Safety Note: This protocol involves the use of corrosive acids and bases, as well as volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Angustifoline itself is classified as harmful if swallowed, in contact with skin, or if inhaled[2].

Detailed Extraction Protocol

This protocol is divided into three main stages: initial extraction from the plant matrix, acid-base partitioning for purification, and final isolation of the product.

Stage 1: Initial Crude Extraction from Plant Material

The goal of this stage is to liberate the alkaloids from the solid plant material into a solvent.

  • Sample Preparation: Grind dried seeds of Lupinus angustifolius to a fine powder (e.g., 20-40 mesh) to maximize the surface area for solvent penetration.

  • Solvent Extraction:

    • Place 100 g of the powdered seed material into a flask.

    • Add 500 mL of methanol. Methanol is effective for extracting a broad range of plant metabolites, including alkaloids[1].

    • Stir the mixture at room temperature for 24 hours (maceration). Alternatively, for higher efficiency, perform a Soxhlet extraction for 12-24 hours[1].

  • Concentration:

    • Filter the methanol extract to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, gummy crude extract[1].

Stage 2: Acid-Base Liquid-Liquid Extraction

This is the core purification step where angustifoline is separated from other components of the crude extract.

  • Redissolving the Crude Extract:

    • Add 200 mL of deionized water to the crude extract and stir until fully suspended.

    • Acidify the aqueous suspension to pH 1-2 by slowly adding 2 M HCl. Use a pH meter for accurate measurement[1][5]. At this pH, angustifoline is converted to its water-soluble hydrochloride salt.

  • Removal of Neutral and Acidic Impurities:

    • Transfer the acidified aqueous solution to a 500 mL separatory funnel.

    • Add 100 mL of dichloromethane (DCM) to the funnel.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to separate. The top layer is the aqueous phase containing the protonated angustifoline salt, and the bottom layer is the organic DCM phase containing neutral and acidic impurities.

    • Drain and collect the bottom organic layer.

    • Repeat the extraction of the aqueous layer with two additional 100 mL portions of DCM to ensure complete removal of impurities. Discard the combined organic layers.

    • Expert Tip: Emulsions may form at the interface. These can often be broken by adding a small amount of brine (saturated NaCl solution) or a few milliliters of ethanol[1].

  • Liberation and Extraction of Angustifoline Free Base:

    • Transfer the purified aqueous layer to a clean separatory funnel or a large beaker placed in an ice bath to dissipate heat from the neutralization reaction.

    • Slowly add 2 M NaOH solution while stirring until the pH of the solution reaches 10-11[4]. This deprotonates the angustifoline salt, converting it back to the free base, which is less soluble in water.

    • Add 150 mL of fresh DCM to the funnel.

    • Shake vigorously, allowing the neutral angustifoline to be extracted from the aqueous phase into the organic DCM phase.

    • Allow the layers to separate, then drain and collect the bottom DCM layer, which now contains the purified angustifoline.

    • Perform two more extractions on the aqueous layer using 100 mL portions of DCM each time. Combine all three organic extracts.

Stage 3: Final Isolation and Drying
  • Washing the Organic Phase:

    • Wash the combined DCM extracts with 50 mL of brine in a separatory funnel. This step helps to remove residual water and some water-soluble impurities from the organic phase[4].

  • Drying:

    • Drain the DCM layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to the DCM extract. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. This indicates all residual water has been removed.

  • Solvent Removal:

    • Decant or filter the dried DCM solution to remove the drying agent.

    • Remove the DCM using a rotary evaporator.

  • Final Product: The resulting residue is the purified angustifoline, which should appear as an off-white to brown solid or semi-solid[6]. The purity can be assessed by techniques such as TLC, HPLC, or NMR spectroscopy.

Process Optimization and Key Considerations

  • Choice of Acid: While HCl is commonly used, other acids like sulfuric or acetic acid can also be employed. The choice may affect extraction efficiency and the potential for side reactions[7]. A pH of 1-2 is generally optimal for ensuring complete protonation of the alkaloid[5].

  • Choice of Base: NaOH is a strong base effective for deprotonation. For more sensitive compounds, a weaker base like sodium bicarbonate could be considered, although a higher pH (9-10) is necessary to ensure complete conversion of the alkaloid to its free base form[4].

  • Choice of Organic Solvent: Dichloromethane is effective due to its high density (allowing for easy separation from the top aqueous layer) and good solvating power. Other water-immiscible solvents like diethyl ether or ethyl acetate can also be used, but their lower density will result in the organic layer being on top[4].

  • Temperature: The stability of some alkaloids can be affected by temperature and pH[8]. Performing basification in an ice bath is recommended to prevent potential degradation from the exothermic neutralization reaction. All solvent evaporation should be done at reduced pressure and moderate temperatures (40-50°C).

Summary of Quantitative Parameters

ParameterValue/RangeRationale
Initial Extraction
Solid-to-Solvent Ratio1:5 (w/v)Ensures thorough wetting and extraction from plant material.
Acidification Step
pH for Protonation1 - 2Ensures complete conversion of basic angustifoline to its water-soluble salt form[1][5].
Basification Step
pH for Deprotonation10 - 11Ensures complete conversion of the salt back to the organic-soluble free base[4].
Liquid-Liquid Extraction
Aqueous:Organic Ratio~2:1 to 1:1A common ratio for efficient partitioning between phases.
Number of Extractions3Multiple extractions with smaller solvent volumes are more efficient than a single extraction with a large volume.

Visualized Experimental Workflow

The following diagram illustrates the complete workflow for the acid-base extraction of angustifoline.

G cluster_0 Stage 1: Crude Extraction cluster_1 Stage 2: Acid-Base Partitioning cluster_1a Acid Wash cluster_1b Base Wash cluster_2 Stage 3: Isolation plant_material Powdered Lupin Seeds crude_extract Crude Methanolic Extract plant_material->crude_extract Maceration/Soxhlet with Methanol acid_mix Dissolve in H₂O, Acidify to pH 1-2 with HCl crude_extract->acid_mix separation1 Extract with DCM (x3) acid_mix->separation1 aqueous1 Aqueous Phase (Angustifoline-HCl Salt) separation1->aqueous1 Keep organic1 Organic Phase (Neutral/Acidic Impurities) (Discard) separation1->organic1 Discard base_mix Basify to pH 10-11 with NaOH aqueous1->base_mix separation2 Extract with DCM (x3) base_mix->separation2 aqueous2 Aqueous Phase (Depleted) (Discard) separation2->aqueous2 Discard organic2 Organic Phase (Angustifoline Free Base) separation2->organic2 Keep wash_dry Wash with Brine, Dry over Na₂SO₄ organic2->wash_dry final_product Pure Angustifoline wash_dry->final_product Evaporate Solvent

Caption: Workflow for the acid-base extraction of angustifoline.

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Al-tememe, A. A. J. (2021). Acid-base extraction?. ResearchGate. [Link]

  • Harborne, J. B. (1998). Phytochemical Methods: A Guide to Modern Techniques of Plant Analysis. Chapman and Hall.
  • Chem LibreTexts. (n.d.). Acid base extraction flow chart. [Link] (Note: Specific deep link was unavailable, linking to the main resource).

  • Harris, R. N., et al. (1996). Isolation of Minor Lupin Alkaloids. 1. A Simple Procedure for the Isolation of Angustifoline from Lupinus angustifolius. Journal of Agricultural and Food Chemistry. [Link]

  • PubChem. (n.d.). Angustifoline. National Center for Biotechnology Information. [Link]

  • Mount Holyoke College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. [Link]

  • Si, W., et al. (2014). Stability of capsaicinoid content at raised temperatures. Natural Product Communications. [Link]

  • Kong, Y., et al. (2019). Optimization of the Extraction Process of Alkaloids from the Seeds of Metaplexis japonica(Thunb.)Makino and Its Antibacterial Activity. Science and Technology of Food Industry. [Link]

  • PubChem. (n.d.). Angustifoline CID 12306807. National Center for Biotechnology Information. [Link]

  • Jerz, G., et al. (2020). The influence of pH on the stability of antazoline: kinetic analysis. RSC Publishing. [Link]

  • Zhang, L., et al. (2017). Study on Optimization of Extraction Method of Total Alkaloids from Zizyphi Spinosi Semen. Atlantis Press. [Link]

  • Kong, Y., et al. (2019). Optimization of the Extraction Process of Alkaloids from the Seeds of Metaplexis japonica(Thunb.)Makino and Its Antibacterial Activity. Science and Technology of Food Industry. [Link]

  • ResearchGate. (2020). The influence of pH on the stability of antazoline: Kinetic analysis. [Link]

Sources

Application Notes & Protocols: Solid-Phase Extraction Methods for Lupin Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Lupin Alkaloid Extraction

Lupin alkaloids (LAs), predominantly quinolizidine alkaloids (QAs), are a diverse class of nitrogen-containing secondary metabolites found in plants of the Lupinus genus.[1][2][3][4][5] These compounds are produced as a defense mechanism, imparting a bitter taste and potential toxicity to the plant.[1][2][4][5] While high concentrations of these alkaloids are undesirable in lupin-based food products for human and animal consumption, many of these molecules exhibit significant pharmacological properties, making them attractive targets for drug development and scientific research.

The accurate quantification and isolation of lupin alkaloids from complex matrices such as seeds, flour, and biological fluids present a significant analytical challenge. These matrices are rich in interfering substances like fats, proteins, and carbohydrates, which can suppress ionization in mass spectrometry and co-elute with target analytes in chromatography. Solid-Phase Extraction (SPE) has emerged as a robust and selective sample preparation technique to address these challenges.[1][2][4][6] SPE provides efficient cleanup and concentration of alkaloids, leading to improved analytical sensitivity and accuracy.[1][2][4][6]

This guide provides an in-depth exploration of two primary SPE methodologies for the extraction of lupin alkaloids: Strong Cation-Exchange (SCX) SPE and Reversed-Phase (RP) SPE . We will delve into the mechanistic principles behind each method, provide detailed, field-tested protocols, and offer insights into method optimization and troubleshooting.

Mechanistic Principles: Tailoring SPE to Alkaloid Chemistry

The success of any SPE method hinges on a clear understanding of the physicochemical properties of the target analytes and the principles of the chosen sorbent.

Lupin Alkaloid Characteristics: Lupin alkaloids are organic bases. Their nitrogen atoms can be readily protonated under acidic conditions, conferring a positive charge to the molecule. This cationic nature is the primary property exploited in ion-exchange chromatography. Additionally, the carbon skeleton of these alkaloids gives them a degree of non-polar character, which is the basis for their retention on reversed-phase sorbents.

Choosing the Right Sorbent:

  • Strong Cation-Exchange (SCX) Sorbents: These sorbents contain negatively charged functional groups (e.g., sulfonic acid) that are ionized across the entire pH range.[7] Under acidic conditions (pH < pKa of the alkaloids), the positively charged alkaloids will bind strongly to the negatively charged sorbent via electrostatic interactions.[8][9] This strong, specific interaction allows for rigorous washing steps to remove neutral and acidic interferences, resulting in a very clean extract.[8]

  • Reversed-Phase (RP) Sorbents: Typically C18 (octadecyl) or polymeric sorbents, these materials are non-polar.[7][10][11] They retain analytes based on hydrophobic interactions.[12][13][14] While less selective than ion-exchange, RP-SPE is highly effective for desalting samples and extracting a broad range of alkaloids with varying polarities from aqueous matrices.[12]

Protocol 1: Strong Cation-Exchange (SCX) SPE for High-Purity Alkaloid Isolation

This method is ideal for applications requiring the highest purity of the final extract, such as quantitative analysis by LC-MS/MS where matrix effects must be minimized. The principle relies on retaining the protonated (positively charged) alkaloids on the SCX sorbent while washing away neutral and anionic interferences.

Step-by-Step Methodology
  • Sample Preparation (Acidic Extraction):

    • Accurately weigh 1 gram of finely ground lupin seed material.

    • Add 10 mL of 0.5 N HCl.[15] This acidic solution serves two purposes: it efficiently solubilizes the alkaloids and ensures they are in their protonated, cationic form.

    • Vortex or sonicate the mixture for 30 minutes to ensure complete extraction.

    • Centrifuge the homogenate at 10,000 rpm for 10 minutes.

    • Carefully collect the acidic supernatant for SPE processing.

  • SPE Cartridge: Conditioning and Equilibration:

    • Select a strong cation-exchange (SCX) SPE cartridge (e.g., 500 mg / 3 mL).

    • Conditioning: Pass 5 mL of methanol through the cartridge to wet the sorbent and activate the functional groups. Do not allow the sorbent to dry.

    • Equilibration: Pass 5 mL of 0.5 N HCl through the cartridge. This step ensures the cartridge environment matches the sample's pH, preventing premature elution. Allow the solvent to drain to the top of the sorbent bed.

  • Sample Loading:

    • Load the entire acidic supernatant (from step 1) onto the equilibrated SCX cartridge.

    • Apply a slow and steady flow rate (approx. 1-2 mL/min) to ensure sufficient interaction time between the cationic alkaloids and the sorbent.

  • Washing (Interference Removal):

    • Wash 1 (Polar Interferences): Pass 5 mL of 0.1 N HCl through the cartridge. This removes highly polar, water-soluble impurities that are not retained.

    • Wash 2 (Non-polar Interferences): Pass 5 mL of methanol through the cartridge. This step is crucial for removing lipids and other non-polar compounds that might be weakly associated with the sorbent's backbone. The alkaloids will remain bound due to the strong electrostatic interactions.

  • Elution (Alkaloid Recovery):

    • To elute the retained alkaloids, their positive charge must be neutralized. This is achieved by using a basic solution.

    • Slowly pass 5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol through the cartridge. The ammonia deprotonates the alkaloids, breaking the electrostatic bond with the SCX sorbent and allowing them to be eluted.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for your analytical method (e.g., 10% methanol in water with 0.1% formic acid) for subsequent LC-MS or GC-MS analysis.

SCX-SPE Workflow Diagram

SCX_SPE_Workflow cluster_prep Sample Preparation cluster_spe SCX-SPE Protocol cluster_post Post-SPE Sample Ground Lupin Sample Extraction Extract with 0.5 N HCl Sample->Extraction Centrifuge Centrifuge & Collect Supernatant Extraction->Centrifuge Load 3. Load Sample Centrifuge->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (0.5 N HCl) Wash1 4. Wash (0.1 N HCl) Waste1 Waste (Interferences) Load->Waste1 Flow-through Wash2 5. Wash (Methanol) Wash1->Waste1 Elute 6. Elute (5% NH4OH in Methanol) Waste2 Waste (Interferences) Wash2->Waste2 Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis RP_SPE_Workflow cluster_prep Sample Preparation cluster_spe Reversed-Phase SPE Protocol cluster_post Post-SPE Sample Ground Lupin Sample Extraction Extract with Methanol/Water Sample->Extraction Centrifuge Centrifuge & Dilute Supernatant Extraction->Centrifuge Load 3. Load Sample Centrifuge->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water/Methanol 90:10) Wash 4. Wash (Water/Methanol 90:10) Waste Waste (Polar Interferences) Load->Waste Flow-through Elute 5. Elute (Methanol) Wash->Waste Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Reversed-Phase SPE of Lupin Alkaloids.

Data Presentation: Performance of SPE Methods

The effectiveness of an SPE method is primarily evaluated by the recovery of the target analytes. High and reproducible recovery is essential for accurate quantification.

Analyte(s)MatrixSPE MethodRecovery (%)Reference
13 Lupin AlkaloidsRaw Lupin SamplesPolymeric Reversed PhaseSatisfactory recoveries reported[1][2][4][6]
Multiple Quinolizidine AlkaloidsLupin SeedsAcidified Methanol/Water Extraction80 - 105% (for most QAs)[16]
Cathinone, Cathine, NorephedrineSpiked SamplesStrong Cation-Exchange (SCX)94 - 102%[8]
Tropane Alkaloids (e.g., Atropine)Plant ExtractsCation-Exchange (Oasis MCX)80 - 100%[17]

Note: Recovery can be matrix-dependent and may vary slightly between different alkaloid structures.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Analyte Breakthrough during Loading: Sample solvent is too strong (high % organic in RP) or incorrect pH (alkaloids not charged in SCX).RP: Dilute sample with more water. SCX: Ensure sample pH is at least 2 units below the alkaloid pKa. [18][19]
2. Analyte Loss during Washing: Wash solvent is too strong.Use a weaker wash solvent. For RP, decrease the percentage of organic solvent. For SCX, ensure the wash solvent does not disrupt the ionic bond. [18][19]
3. Incomplete Elution: Elution solvent is too weak or incorrect pH.RP: Use a stronger organic solvent (e.g., acetonitrile or methanol with modifier). SCX: Ensure the eluting base is strong enough to deprotonate the alkaloids completely. Increase the volume of the elution solvent. [18][20]
4. Sorbent Dry-Out (RP): Cartridge dried after conditioning/equilibration.Repeat the extraction, ensuring the sorbent bed remains wetted before sample loading. [19]
Poor Reproducibility 1. Inconsistent Flow Rate: Manual processing leads to variability.Use a vacuum manifold or automated SPE system for precise flow control.
2. Channeling: Sorbent bed is disturbed, causing the sample to bypass the main sorbent area.Ensure gentle solvent addition. Do not disturb the top of the sorbent bed.
Dirty Extract (Matrix Effects) 1. Insufficient Washing: Wash step is inadequate to remove all interferences.Optimize the wash step. Add a secondary, orthogonal wash (e.g., a non-polar wash in SCX). [8]
2. Sorbent Overload: Too much sample loaded for the cartridge capacity.Reduce the sample amount or use a larger capacity SPE cartridge. [19]

References

  • Belinato, J. R., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules, 28(4), 1531. [Link]

  • García-López, A., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. National Library of Medicine. [Link]

  • Semantic Scholar. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. [Link]

  • Google Patents. (2011).
  • Hamburg University of Technology. (2023). Extraction and Determination of Valuable Components from Lupin Beans. [Link]

  • MDPI. (2021). Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. [Link]

  • MDPI. (2023). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. [Link]

  • Sweet Lupin Western Australia Inc. (2023). Lupin alkaloids – a scientific review. [Link]

  • National Library of Medicine. (2022). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. [Link]

  • MDPI. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. [Link]

  • FiBL. (2024). Alkaloid analysis in lupins. [Link]

  • National Library of Medicine. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. [Link]

  • ACS Publications. (2022). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. [Link]

  • Agilent. SPE Method Development Tips and Tricks. [Link]

  • SciSpace. (2011). Cation-exchange solid-phase and liquid-liquid extraction for the determination of khat alkaloids by reversed phase HPLC-DAD. [Link]

  • Hawach Scientific. (2025). How To Choose The Right SPE Sorbent For Your Application? [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. [Link]

  • ResearchGate. (2011). (PDF) Cation-exchange solid-phase and liquid-liquid extraction for the determination of khat alkaloids by reversed phase HPLC-DAD. [Link]

  • Analytics-Shop. Solid Phase Extraction (SPE) - Selection of the sorbent. [Link]

  • LCGC International. (2014). Solving Recovery Problems in Solid-Phase Extraction. [Link]

  • Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • LCGC International. (2019). Understanding and Improving Solid-Phase Extraction. [Link]

  • Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]

Sources

Application Notes: High-Confidence Detection and Characterization of Angustifoline using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analysis of angustifoline, a tricyclic quinolizidine alkaloid, using Gas Chromatography-Mass Spectrometry (GC-MS). Angustifoline, primarily found in species of the Lupinus genus, is of significant interest to researchers in natural product chemistry and drug development due to its unique chemical structure and biological activities.[1] This application note details a robust methodology, from sample preparation to spectral interpretation, designed to provide high-confidence identification and characterization of angustifoline in complex matrices. We delve into the causality behind instrumental parameter selection and provide a detailed protocol for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Angustifoline

Angustifoline (C₁₄H₂₂N₂O, Molar Mass: 234.34 g/mol ) is a tetracyclic quinolizidine alkaloid that constitutes a notable percentage of the total alkaloid content in plants such as the narrow-leaved lupin (Lupinus angustifolius).[1] Its detection and quantification are crucial for understanding the biochemistry of these plants, for potential pharmacological applications, and for toxicological screening of lupin-based food products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and reliable analytical technique for the separation and identification of volatile and semi-volatile compounds like angustifoline.[2][3] The coupling of gas chromatography's high-resolution separation capabilities with the specific and sensitive detection of mass spectrometry allows for the unambiguous identification of target analytes, even in complex mixtures. This guide will walk through the critical considerations for developing a validated GC-MS method for angustifoline analysis.

Foundational Principles: Sample Preparation for Alkaloid Analysis

The primary challenge in analyzing angustifoline from its natural source, typically plant material, is its efficient extraction and isolation from a complex biological matrix. Alkaloids exist in plants as salts, and a common and effective strategy is to use an acid-base extraction to isolate them.

The Rationale behind Acid-Base Extraction:

The nitrogen atoms in the quinolizidine ring structure of angustifoline are basic. By treating the initial plant material with an acid, the alkaloids are protonated and become water-soluble salts, allowing for their separation from non-polar cellular components. Subsequent basification of the aqueous extract deprotonates the alkaloids, rendering them soluble in organic solvents, which facilitates their final extraction and concentration. This multi-step process ensures a cleaner sample, which is crucial for preventing contamination of the GC inlet and column, thereby ensuring method robustness and longevity.

Experimental Workflow: From Sample to Signal

The entire analytical process can be visualized as a sequential workflow, ensuring reproducibility and minimizing potential sources of error.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Material (e.g., Lupin Seeds) Grinding Homogenization (Grinding) Sample->Grinding Extraction Acid-Base Extraction Grinding->Extraction Liberate alkaloids Cleanup Solid-Phase Extraction (SPE) or Liquid-Liquid Cleanup Extraction->Cleanup Isolate & Purify Final_Extract Concentrated Alkaloid Extract in Organic Solvent Cleanup->Final_Extract Injection GC Injection Final_Extract->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Elution Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Spectrum Mass Spectrum Acquisition TIC->Spectrum Peak Integration Library NIST Library Comparison Spectrum->Library Identification Compound Identification Library->Identification Confirmation

Caption: Workflow for GC-MS analysis of angustifoline.

Detailed Protocol: Angustifoline Extraction and Analysis

This protocol is a robust starting point and may require minor optimization based on the specific matrix and available instrumentation.

4.1. Sample Preparation: Modified Acid-Base Extraction

  • Homogenization: Weigh approximately 5g of dried and powdered plant material (e.g., lupin seeds) into a conical flask.

  • Acidification: Add 50 mL of 0.1 N HCl. Stir the mixture at room temperature for at least 4 hours (or overnight) to ensure complete protonation of the alkaloids.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the acidic aqueous filtrate.

  • Basification: Transfer the filtrate to a separatory funnel. Slowly add 5% ammonium hydroxide (NH₄OH) solution while gently swirling until the pH of the solution is between 10 and 11. This step is critical as it deprotonates the angustifoline, making it soluble in organic solvents.

  • Solvent Extraction: Add 30 mL of dichloromethane (CH₂Cl₂) to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.

  • Collection: Collect the lower organic layer. Repeat the extraction two more times with fresh 30 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried residue in 1 mL of methanol or chloroform for GC-MS analysis.

4.2. GC-MS Instrumental Parameters

The following parameters are recommended for an Agilent GC-MS system but can be adapted for other manufacturers' instruments.

ParameterRecommended SettingRationale
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes, including quinolizidine alkaloids.
Injection Volume1 µL
Injector Temperature290 °CEnsures rapid volatilization of angustifoline without thermal degradation.
Injection ModeSplit (e.g., 20:1 ratio)A split injection is recommended to prevent column overloading, especially with concentrated extracts.
Carrier GasHelium
Flow Rate1.4 mL/min (Constant Flow)
Oven ProgramInitial temp 180 °C for 2 min, ramp at 6 °C/min to 300 °C, hold for 10 min.This temperature program allows for good separation of alkaloids with different boiling points and ensures that all analytes elute from the column.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eVStandard EI energy that produces reproducible fragmentation patterns suitable for library matching.[5]
Ion Source Temp.230 °CPrevents condensation of analytes in the source while minimizing thermal degradation.[5]
Transfer Line Temp.280 °CEnsures the efficient transfer of eluted compounds from the GC to the MS without cold spots.
Mass Scan Range40 - 500 m/zA broad scan range is used to capture the molecular ion and all significant fragment ions of angustifoline and other potential alkaloids.[5]

Data Interpretation: Identifying the Angustifoline Signature

5.1. Retention Time

Under the specified chromatographic conditions, angustifoline will have a characteristic retention time. While this can vary slightly between systems, it serves as the first point of identification.

5.2. Mass Spectrum and Fragmentation Pattern

The mass spectrum is the chemical fingerprint of the molecule. For a definitive identification of angustifoline, the acquired spectrum should be compared to a reference spectrum, such as those found in the NIST mass spectral library.[6]

The key spectral features to look for are:

  • Molecular Ion (M⁺): The molecular ion peak for angustifoline should be observed at a mass-to-charge ratio (m/z) of 234 . This corresponds to the molecular weight of the compound.

  • Key Fragment Ions: Electron ionization at 70 eV imparts significant energy into the molecule, causing it to fragment in a predictable manner. The fragmentation of the quinolizidine skeleton is characteristic. A key fragmentation pathway involves the cleavage of the piperidine-like ring structures. This leads to the formation of highly stable fragment ions. Based on the fragmentation of related structures, the following key ions are expected for angustifoline:

    • m/z 193: This prominent fragment likely corresponds to the loss of the allyl group (•CH₂CH=CH₂, 41 Da) from the molecular ion ([M - 41]⁺).

    • m/z 136: A significant fragment resulting from further cleavage of the quinolizidine ring system.

    • m/z 98 and 84: These smaller fragments are characteristic of the piperidine and related ring structures within the angustifoline molecule.

Fragmentation Angustifoline Angustifoline (M+ = 234 m/z) Fragment1 [M - Allyl]+ (193 m/z) Angustifoline->Fragment1 - C3H5• Fragment2 Ring Cleavage Fragments (e.g., 136, 98, 84 m/z) Fragment1->Fragment2 Further Fragmentation

Caption: Proposed fragmentation of angustifoline in EI-MS.

Conclusion and Best Practices

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of angustifoline. The combination of a robust acid-base extraction method with optimized GC-MS parameters allows for the reliable and confident identification of this important quinolizidine alkaloid. For unequivocal identification, it is imperative to compare both the retention time and the full mass spectrum of the unknown peak with those of a certified reference standard analyzed under identical conditions. The fragmentation pattern, particularly the presence of the molecular ion at m/z 234 and the key fragment at m/z 193, serves as a powerful diagnostic tool for structural confirmation.

References

  • Büyükkartal, H. N., & Ertaş, A. (2014). GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity. Marmara Pharmaceutical Journal, 18(2), 61-65. [Link]

  • Lee, J., Lee, S., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega, 5(32), 20489–20496. [Link]

  • The Pharma Innovation. (2019). In-vivo and In-vitro phytochemical GC-MS analysis of volatile constituents of Andrographis paniculata (Burm.f.). The Pharma Innovation Journal, 8(5), 10-15. [Link]

  • Boschin, G., D'agostina, A., et al. (2016). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. Foods, 5(4), 81. [Link]

  • National Center for Biotechnology Information. (n.d.). Angustifoline. PubChem Compound Database. Retrieved from [Link]

  • Frick, S., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. International Journal of Molecular Sciences, 25(6), 3489. [Link]

  • Kouzounis, D., et al. (2019). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 24(23), 4248. [Link]

  • Agilent Technologies. (2018). A novel comprehensive strategy for residual pesticide analysis in cannabis flower. Application Note. [Link]

  • Chebouat, E., et al. (2013). Gas chromatography-mass spectrometry (GC-MS) analysis of the crude alkaloid extract of Ziziphus mauritiana Lam., grown in Algerian. Journal of Medicinal Plants Research, 7(20), 1511-1514. [Link]

  • Sisco, E., & Urban, A. (2020). Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • Baralkiewicz, D., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules, 28(4), 1599. [Link]

  • ResearchGate. (n.d.). NIST library spectra, structure and molecule of the compound...[Link]

Sources

Synthesis of N-Derivatives of Angustifoline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This comprehensive guide provides detailed application notes and protocols for the synthesis of N-derivatives of angustifoline, a quinolizidine alkaloid of significant interest to researchers, scientists, and drug development professionals. With full editorial control, this document moves beyond rigid templates to offer a logically structured and scientifically robust resource grounded in established chemical principles.

Angustifoline, a natural product found in various species of the Lupinus genus, possesses a unique bicyclic structure with two nitrogen atoms that serve as key handles for synthetic modification. The derivatization of these nitrogen centers through N-alkylation and N-acylation offers a powerful strategy to modulate the molecule's physicochemical properties and biological activity, opening avenues for the development of novel therapeutic agents and chemical probes.

Strategic Approaches to N-Derivatization

The synthesis of N-derivatives of angustifoline primarily revolves around two fundamental reaction types: N-alkylation and N-acylation. The choice of strategy depends on the desired final compound and the reactivity of the starting materials.

1. N-Alkylation: Introducing Alkyl Moieties

N-alkylation introduces alkyl groups onto the nitrogen atoms of the angustifoline scaffold. This is typically achieved through the reaction of angustifoline with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom acts as the nucleophile.

A notable example of N-alkylation is the synthesis of N-cyanomethylangustifoline. While detailed synthetic protocols in the recent literature are scarce, historical studies have focused on its conformational analysis, indicating its successful synthesis. The introduction of the cyanomethyl group demonstrates the accessibility of the nitrogen for alkylation.

2. N-Acylation: Installation of Acyl Groups

N-acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atoms. This transformation is commonly accomplished using acylating agents like acid chlorides or acid anhydrides. These reactions are generally efficient and proceed under mild conditions. The resulting N-acyl derivatives often exhibit altered polarity and hydrogen bonding capabilities compared to the parent alkaloid.

The choice between an acid chloride and an acid anhydride depends on factors such as reactivity and availability. Acid chlorides are typically more reactive, while acid anhydrides can sometimes offer advantages in terms of handling and byproducts.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative N-derivatives of angustifoline. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Protocol 1: General Procedure for N-Alkylation of Angustifoline with Alkyl Halides

This protocol outlines a general method for the N-alkylation of angustifoline using an alkyl halide.

Materials:

  • Angustifoline

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of angustifoline (1.0 eq) in anhydrous DMF or ACN, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Data Presentation:

DerivativeAlkylating AgentYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-BenzylangustifolineBenzyl bromide[Data not available in current literature][Expected aromatic and aliphatic signals][Expected aromatic and aliphatic signals]
N-MethylangustifolineMethyl iodide[Data not available in current literature][Expected upfield methyl signal and other aliphatic signals][Expected upfield methyl signal and other aliphatic signals]
Protocol 2: General Procedure for N-Acylation of Angustifoline using Acid Chlorides or Anhydrides

This protocol describes a general method for the N-acylation of angustifoline.

Materials:

  • Angustifoline

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride (e.g., acetic anhydride)

  • Triethylamine (Et₃N) or pyridine as a base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve angustifoline (1.0 eq) in anhydrous DCM or THF and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5-2.0 eq) to the solution.

  • Slowly add the acid chloride or acid anhydride (1.1-1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation:

DerivativeAcylating AgentYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-AcetylangustifolineAcetyl chloride/Acetic anhydride[Data not available in current literature][Expected acetyl methyl signal and other aliphatic signals][Expected carbonyl signal, acetyl methyl signal, and other aliphatic signals]
N-BenzoylangustifolineBenzoyl chloride[Data not available in current literature][Expected aromatic and aliphatic signals][Expected carbonyl signal, aromatic and aliphatic signals]

Visualization of Synthetic Workflows

To provide a clear visual representation of the synthetic strategies, the following diagrams have been generated using Graphviz.

N_Alkylation Angustifoline Angustifoline Reaction N-Alkylation Reaction Angustifoline->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction N_Alkyl_Angustifoline N-Alkyl Angustifoline Reaction->N_Alkyl_Angustifoline

Caption: Workflow for the N-alkylation of angustifoline.

N_Acylation Angustifoline Angustifoline Reaction N-Acylation Reaction Angustifoline->Reaction Acylating_Agent Acylating Agent (RCOCl or (RCO)₂O) Acylating_Agent->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction N_Acyl_Angustifoline N-Acyl Angustifoline Reaction->N_Acyl_Angustifoline

Application Notes & Protocols: Evaluating the Anticancer Potential of Angustifoline in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for evaluating the anticancer properties of angustifoline, a natural alkaloid, specifically against colon cancer cells. Drawing from established research, this guide details the mechanistic basis for investigating angustifoline and presents a suite of robust, validated protocols for assessing its effects on cell viability, cell cycle progression, and apoptosis. The included methodologies are designed to be self-validating and are supported by scientific rationale to ensure the generation of reliable and reproducible data. This guide is intended to empower researchers in the fields of oncology and drug discovery to systematically explore the therapeutic potential of angustifoline as a novel anti-colon cancer agent.

Introduction: The Rationale for Investigating Angustifoline in Colon Cancer

Colorectal cancer remains a significant global health challenge, necessitating the discovery of novel therapeutic agents with improved efficacy and reduced side effects.[1][2][3] Natural products have historically been a rich source of anticancer compounds, offering diverse chemical structures and biological activities.[4][5] Angustifoline, a quinolizidine alkaloid, has emerged as a promising candidate for cancer therapy. Preliminary studies have demonstrated its cytotoxic effects and ability to modulate key cellular processes implicated in cancer progression.[6][7]

Research indicates that angustifoline exerts its anticancer effects on colon cancer cells through a multi-pronged approach, including the induction of autophagy, apoptosis, and cell cycle arrest.[6][7] Specifically, in the COLO-205 human colon cancer cell line, angustifoline has been shown to induce dose- and time-dependent cytotoxicity, inhibit colony formation, and cause morphological changes indicative of cell death.[7] Mechanistically, angustifoline has been observed to trigger mitochondrial-mediated apoptosis and arrest the cell cycle at the G2/M phase.[6][7] These findings provide a strong impetus for further investigation into the therapeutic potential of angustifoline against a broader range of colon cancer cell lines and for a deeper understanding of its molecular mechanisms of action.

This application note will guide researchers through a logical workflow to systematically evaluate the anticancer potential of angustifoline, from initial cytotoxicity screening to the elucidation of its effects on fundamental cellular processes.

Experimental Workflow: A Step-by-Step Approach

The following workflow provides a structured approach to characterizing the anticancer activity of angustifoline in colon cancer cells.

Angustifoline_Anticancer_Evaluation_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Cell Culture (e.g., HT-29, HCT116, COLO-205) B Angustifoline Treatment (Dose-Response & Time-Course) A->B C MTT Assay (Cell Viability Assessment) B->C D Determine IC50 Value C->D E Cell Cycle Analysis (Flow Cytometry with PI Staining) D->E Treat with IC50 concentration F Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining) D->F Treat with IC50 concentration G Western Blot Analysis (Key Regulatory Proteins) D->G Treat with IC50 concentration H Quantify Cell Cycle Distribution E->H I Quantify Apoptotic vs. Necrotic Cells F->I J Quantify Protein Expression Levels G->J K Synthesize Findings H->K I->K J->K

Caption: A logical workflow for evaluating the anticancer potential of angustifoline.

Protocols

Cell Viability Assessment: MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of angustifoline's cytotoxic effects.[8][10]

Protocol:

  • Cell Seeding: Seed colon cancer cells (e.g., HT-29, HCT116, or COLO-205) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

  • Angustifoline Treatment: Prepare serial dilutions of angustifoline in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of angustifoline. Include a vehicle control (medium with the same concentration of solvent used to dissolve angustifoline, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[12]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of angustifoline that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15] PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[13] This allows for the quantification of cell populations in each phase, revealing any cell cycle arrest induced by angustifoline.[14][15]

Protocol:

  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with angustifoline at its predetermined IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, then centrifuge at 1200 rpm for 5 minutes.[16]

  • Cell Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[16] Fix the cells for at least 30 minutes at 4°C.[16]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the supernatant, and wash the cell pellet twice with 1 mL of PBS.[16]

  • RNase Treatment: Resuspend the cells in 100 µL of RNase A (100 µg/mL) and incubate at room temperature for 5 minutes to ensure that only DNA is stained.[16]

  • PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 20-30 minutes at room temperature.[14]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.[17] The data is typically displayed as a histogram of cell count versus fluorescence intensity.[15]

Apoptosis Detection by Annexin V/PI Staining

Scientific Rationale: The Annexin V/PI assay is a standard flow cytometry-based method for detecting apoptosis.[18] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[19] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[19]

Protocol:

  • Cell Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and treat with angustifoline at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[20]

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[20] Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[20]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.[20]

Western Blot Analysis of Key Regulatory Proteins

Scientific Rationale: Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[21] This method is crucial for investigating the molecular mechanisms underlying angustifoline's effects.[22] By probing for key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved Caspase-3) and cell cycle regulation (e.g., Cyclin B1, CDK1), researchers can elucidate the signaling pathways modulated by angustifoline.[21]

Apoptosis_Signaling_Pathway cluster_0 Angustifoline-Induced Apoptosis Angustifoline Angustifoline Bax Bax (Pro-apoptotic) (Upregulated) Angustifoline->Bax Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Angustifoline->Bcl2 Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 releases cytochrome c Bax->Mitochondria promotes permeabilization Bcl2->Mitochondria inhibits permeabilization Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially modulated by angustifoline.

Protocol:

  • Cell Lysis: After treatment with angustifoline, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation: Mix 20-50 µg of protein with Laemmli buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, Cyclin B1, CDK1, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation

Quantitative data from the assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Effect of Angustifoline on Colon Cancer Cell Viability (IC50 Values)

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HT-29Experimental ValueExperimental ValueExperimental Value
HCT116Experimental ValueExperimental ValueExperimental Value
COLO-205Experimental ValueExperimental ValueExperimental Value

Table 2: Effect of Angustifoline on Cell Cycle Distribution

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
ControlExperimental ValueExperimental ValueExperimental Value
Angustifoline (IC50)Experimental ValueExperimental ValueExperimental Value

Table 3: Effect of Angustifoline on Apoptosis

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
ControlExperimental ValueExperimental ValueExperimental Value
Angustifoline (IC50)Experimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial evaluation of angustifoline's anticancer potential in colon cancer cells. By systematically assessing its impact on cell viability, cell cycle progression, and apoptosis, researchers can generate the foundational data necessary for further preclinical development. Future studies could expand upon these findings by investigating the effects of angustifoline on other cancer hallmarks, such as cell migration and invasion, and by exploring its efficacy in in vivo models of colon cancer. A deeper dive into the specific signaling pathways modulated by angustifoline will also be crucial for understanding its complete mechanism of action and identifying potential biomarkers for patient stratification.

References

  • Journal of BUON. (2019). Angustifoline inhibits human colon cancer cell growth by inducing autophagy along with mitochondrial-mediated apoptosis, suppression of cell invasion and migration and stimulating G2/M cell cycle arrest. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • PubMed. (2019). Angustifoline inhibits human colon cancer cell growth by inducing autophagy along with mitochondrial-mediated apoptosis, suppression of cell invasion and migration and stimulating G2/M cell cycle arrest. [Link]

  • ResearchGate. (2023). Acetylcorynoline Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells. [Link]

  • Frontiers. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. [Link]

  • PMC. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • PMC. Assaying cell cycle status using flow cytometry. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • PMC. (2022). Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801. [Link]

  • MDPI. Anticancer Activities of Meroterpenoids Isolated from the Brown Alga Cystoseira usneoides against the Human Colon Cancer Cells HT-29. [Link]

  • MDPI. Induction of Extrinsic Apoptotic Pathway in Pancreatic Cancer Cells by Apteranthes europaea Root Extract. [Link]

  • ResearchGate. Anti-proliferative activities of compounds against human colorectal.... [Link]

  • MDPI. Organosulfur Compounds in Colorectal Cancer Prevention and Progression. [Link]

  • National Library of Medicine. (2020). Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms. [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. [Link]

  • PubMed. (2006). Induction of Cell Cycle Arrest and Apoptosis in HT-29 Human Colon Cancer Cells by the Dietary Compound Luteolin. [Link]

  • Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

Sources

HPLC method development for angustifoline quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for Angustifoline Quantification

Executive Summary

Angustifoline is a quinolizidine alkaloid (QA) predominant in Lupinus angustifolius (Narrow-leafed Lupin). Its analysis is critical for food safety due to potential toxicity and bitter taste. Developing an HPLC method for angustifoline presents two specific chemical challenges:

  • High Basicity (pKa ~9–10): Causes severe peak tailing on standard silica-based C18 columns due to secondary silanol interactions.

  • Poor Chromophore: The molecule lacks a conjugated

    
    -system, resulting in negligible UV absorption above 220 nm.
    

This guide provides a "Gold Standard" protocol using High-pH Reversed-Phase Chromatography , which suppresses protonation of the alkaloid, ensuring sharp peak shape and high sensitivity without the need for complex ion-pairing reagents.

Molecule Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Tetracyclic quinolizidine derivativeHydrophobic enough for Reversed-Phase (RP), but requires organic modification.
Basicity pKa

9.1 (estimated based on lupanine)
At acidic pH (standard HPLC), it is positively charged (

). This leads to peak tailing on C18 columns.
UV Absorption Weak, end-absorption onlyDetection must be at 205–210 nm. Solvents must be UV-transparent (HPLC-grade ACN, not MeOH if possible at <205nm).

Method Development Strategy

The following decision tree outlines the logical pathway for selecting the optimal stationary and mobile phases.

MethodDevelopment Start Start: Angustifoline Analysis Challenge1 Challenge: Basic pKa (~9) Start->Challenge1 Decision Select pH Strategy Challenge1->Decision PathA Low pH (Acidic) Decision->PathA Traditional PathB High pH (Basic) Decision->PathB Recommended ColA Column: Standard C18 PathA->ColA ColB Column: Hybrid Silica (pH stable) (e.g., XBridge, Gemini) PathB->ColB ReqA Req: Ion-Pairing Agent (e.g., HFBA, Hexanesulfonate) ColA->ReqA ResultA Risk: Long Equilibration, Complex Baseline ReqA->ResultA ReqB Mobile Phase: pH 10 (Ammonium Bicarbonate) ColB->ReqB ResultB Result: Neutral Analyte Sharp Peaks, High Sensitivity ReqB->ResultB

Caption: Decision tree comparing Low pH (Ion-Pairing) vs. High pH strategies. High pH is preferred for robustness.

Recommended Protocol: High-pH Reversed-Phase HPLC

This method utilizes a hybrid silica column stable at high pH. By operating at pH 10, angustifoline remains in its neutral (uncharged) state, eliminating silanol interactions and dramatically improving peak symmetry.

Chromatographic Conditions
ParameterSettingRationale
Column Waters XBridge C18 (150mm x 4.6mm, 3.5µm) or Phenomenex Gemini NX-C18These columns are engineered to withstand pH up to 12 without dissolving the silica backbone.
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH)Buffers the system at high pH to keep alkaloids neutral (deprotonated).
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over Methanol for lower backpressure and better UV transparency at 210 nm.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Gradient 0-2 min: 15% B (Isocratic hold)2-15 min: 15%

60% B15-18 min: 60%

90% B (Wash)18-22 min: 15% B (Re-equilibration)
Gradient elution is necessary to separate angustifoline from other alkaloids like lupanine.
Detection UV @ 210 nm Angustifoline has no strong chromophore. 210 nm captures the end-absorption of the amide/amine groups.
Temperature 25°C or 30°CControlled temperature ensures reproducible retention times.
Standard Preparation
  • Stock Solution: Dissolve 10 mg Angustifoline reference standard in 10 mL Methanol (1.0 mg/mL). Store at -20°C.

  • Working Standards: Dilute with Mobile Phase A:B (85:15) to range 1.0 – 100 µg/mL.

Sample Preparation Protocol: Acid-Base Extraction

Direct extraction with methanol often yields "dirty" chromatograms unsuitable for low-UV detection (210 nm). An Acid-Base Liquid-Liquid Extraction (LLE) is required to isolate the alkaloids from the complex plant matrix (proteins, sugars, pigments).

ExtractionWorkflow Sample Sample: 0.5g Ground Lupin Seeds AcidExt Acid Extraction: Add 15mL 0.5N HCl Sonicate 30 min Sample->AcidExt Centrifuge Centrifuge & Collect Supernatant AcidExt->Centrifuge Basify Basify: Adjust pH to >11 with 2M NaOH (Alkaloids become neutral/lipophilic) Centrifuge->Basify LLE Liquid-Liquid Extraction: Add 15mL Dichloromethane (DCM) Shake vigorously Basify->LLE PhaseSep Collect Organic (DCM) Phase LLE->PhaseSep Evap Evaporate to Dryness (Rotary Evap/N2) PhaseSep->Evap Recon Reconstitute in 1mL Mobile Phase Evap->Recon

Caption: Acid-Base purification workflow ensures clean extracts for UV detection at 210 nm.

Step-by-Step Protocol:

  • Weigh: 0.5 g of finely ground lupin seed flour into a 50 mL centrifuge tube.

  • Acidify: Add 15 mL of 0.5 M HCl . Vortex and sonicate for 30 minutes. (Acid protonates alkaloids, making them water-soluble).

  • Clarify: Centrifuge at 4000 rpm for 10 minutes. Transfer supernatant to a fresh tube.

  • Basify: Add 2 M NaOH dropwise until pH reaches ~11-12. (Base deprotonates alkaloids, making them hydrophobic).

  • Extract: Add 15 mL of Dichloromethane (DCM) . Shake mechanically for 20 minutes.

  • Separate: Centrifuge to separate phases. Collect the lower organic (DCM) layer.

  • Dry: Evaporate the DCM layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 1.0 mL of Mobile Phase (15% ACN / 85% Buffer). Filter through 0.22 µm PTFE filter before injection.

Validation & Performance Criteria

ParameterAcceptance CriteriaNotes
Linearity (R²) > 0.999Range: 1 – 100 µg/mL.
LOD / LOQ ~1 µg/mL / ~3 µg/mLLimited by UV sensitivity. For lower limits, LC-MS is required.
Recovery 85% – 110%Critical to verify during the LLE step.
Precision (RSD) < 2.0%Intra-day precision.
Resolution (Rs) > 1.5Specifically between Angustifoline and Lupanine (often co-elute).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure pH is > 9.5. If using pH < 8, switch to the High pH protocol or add ion-pairing agent (HFBA).
Baseline Noise UV absorbance of mobile phaseEnsure high-quality HPLC-grade ACN. Do not use THF or preservatives.
Low Recovery Incomplete extraction into DCMEnsure pH is > 11 before DCM addition. Alkaloids must be fully deprotonated to move into the organic phase.
Retention Shift pH instabilityAmmonium bicarbonate is volatile. Prepare fresh buffer daily and cap bottles tightly.

References

  • Wink, M. (1993). Quinolizidine alkaloids.[1][2] In: Methods in Plant Biochemistry. Academic Press.

  • BfR (German Federal Institute for Risk Assessment). (2017).[3] Risk assessment of the occurrence of alkaloids in lupin seeds. Opinion No 003/2017.

  • Boschin, G., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega, 5(33), 20825–20830.

  • Khedr, T., et al. (2023).[2] Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules, 28(3), 1531.

  • Restani, P., et al. (2015). HPLC–UV method validation for the identification and quantification of bioactive amines. Talanta, 142, 240–245.

Sources

Application Note: Precision Preparation of Angustifoline Reference Standards for HPLC/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Angustifoline (


) is a quinolizidine alkaloid predominantly isolated from Lupinus angustifolius (Narrow-leafed Lupin).[1] As a target of increasing toxicological scrutiny in food safety (lupin flour adulteration) and pharmacological research (antimicrobial efficacy), the preparation of accurate reference standards is critical.

This guide moves beyond basic "recipe" instructions. It addresses the specific physicochemical challenges of Angustifoline—namely its stereochemical integrity, basicity (


), and susceptibility to oxidative degradation. The protocols below are designed to ensure quantitative accuracy  and long-term stability  for HPLC-UV and LC-MS/MS workflows.

Physicochemical Profile & Solubility Logic

Before handling the substance, understanding its behavior in solution is mandatory for experimental success.

PropertyValueApplication Note
CAS Number 550-43-6Verify Certificate of Analysis (CoA) against this ID.
Molecular Weight 234.34 g/mol Used for Molarity (

) calculations.[1]
Appearance Crystalline SolidOften hygroscopic; equilibrate to room temp before weighing.
Solubility (Primary) Methanol, EthanolPreferred: Methanol (LC-MS Grade). Excellent solubility for free base.
Solubility (Secondary) Chloroform, DCMGood for extraction, poor for LC injection (solvent mismatch).
Aqueous Solubility pH-DependentPoor in neutral water. Soluble in acidic buffers (pH < 5).
Basicity

Causes peak tailing on silica-based columns unless buffered properly.
Expert Insight: The Salt vs. Free Base Dilemma

Commercial Angustifoline is often supplied as a free base or a hydrochloride salt.

  • If Free Base: Dissolve in 100% Methanol first. Water can be added after full dissolution if necessary for mobile phase matching.

  • If Salt (HCl): Soluble in water/methanol mixtures.

  • Correction Factor: Always correct the weighed mass for the counter-ion (if salt) and water content/impurity listed on the CoA.

Protocol A: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock. Solvent: Methanol (LC-MS Grade).[2] Target Concentration:


 (1 mg/mL).
Materials Required[3][4][5][6][7][8][9][10][11]
  • Angustifoline Reference Standard (>95% purity).

  • Solvent: Methanol (LC-MS Grade).[2]

  • Class A Volumetric Flask (10 mL or 25 mL) OR Analytical Balance with 0.01 mg readability for gravimetric preparation.

  • Amber Borosilicate Glass Vials (Silanized preferred to minimize adsorption).

Step-by-Step Methodology
  • Equilibration: Remove the standard vial from the freezer (-20°C). Allow it to reach room temperature (20-25°C) inside a desiccator for 30 minutes. Why? Opening a cold vial causes condensation, introducing moisture that alters the weighing mass.

  • Weighing (Gravimetric Approach Recommended):

    • Place a clean, amber volumetric flask (e.g., 10 mL) on the balance. Tare.

    • Weigh approximately 10 mg of Angustifoline directly into the flask. Record the exact mass (

      
      ).
      
  • Purity Correction: Calculate the effective mass (

    
    ) using the purity factor (
    
    
    
    ) from the CoA.
    
    
  • Dissolution:

    • Add Methanol to fill the flask to ~80% of volume.

    • Sonicate for 5 minutes at ambient temperature. Ensure no crystals adhere to the neck.

    • Dilute to volume (mark) with Methanol. Stopper and invert 10 times.

  • Storage:

    • Transfer to amber vials with PTFE-lined caps.

    • Label with: Name, Conc., Solvent, Date, and Expiry (typically 6 months at -20°C).

Workflow Visualization

StockPrep Start Start: Remove from -20°C Equilibrate Equilibrate (30 min) Avoid Condensation Start->Equilibrate Weigh Weigh Solid (m) Record Exact Mass Equilibrate->Weigh Calc Calculate Purity Corrected Mass (m_eff = m * Purity) Weigh->Calc Data Input Dissolve Dissolve in MeOH Sonicate 5 min Weigh->Dissolve Store Store: Amber Vial -20°C (Dark) Dissolve->Store

Figure 1: Critical workflow for Stock Solution preparation minimizing moisture error and maximizing solubility.

Protocol B: Working Standards & Calibration Curve

Objective: Prepare a linearity curve (e.g., 1 µg/mL to 100 µg/mL) compatible with the analytical method. Diluent: 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid. Why? Matching the diluent to the initial HPLC mobile phase conditions prevents "solvent shock" which causes peak distortion (fronting/splitting).

Dilution Scheme (Example)
Standard IDSourceVolume Taken (µL)Diluent Volume (µL)Final Conc. (µg/mL)
WS-100 Stock (1 mg/mL)100900100.0
WS-50 WS-10050050050.0
WS-25 WS-5050050025.0
WS-10 WS-2540060010.0
WS-1 WS-101009001.0

Procedure:

  • Pipette volumes using calibrated micropipettes.

  • Vortex each dilution for 10 seconds.

  • Transfer to autosampler vials immediately.

Analytical Validation & Quality Control

To ensure the prepared standard is valid, you must verify it against a "Check Standard" (a second preparation from a different lot or weighing) and monitor stability.

Recommended HPLC Conditions (Grounding Reference)
  • Column: C18 (e.g., Kinetex or Zorbax), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) OR 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile or Methanol.[3]

  • Why Acidic? Angustifoline is a base. At low pH, it is fully protonated (

    
    ), preventing interaction with silanol groups on the column, resulting in sharp peaks.
    
Validation Logic Diagram

Validation Stock Primary Stock (Preparation A) Analysis HPLC-MS/UV Analysis (n=3 injections) Stock->Analysis Check Check Standard (Preparation B - Independent) Check->Analysis Compare Calculate % Difference (Area A vs Area B) Analysis->Compare Decision Is Diff < 2.0%? Compare->Decision Pass PASS: Release for Use Decision->Pass Yes Fail FAIL: Re-prep both Decision->Fail No

Figure 2: Quality Assurance loop. Never rely on a single weighing event for critical quantification.

Troubleshooting & Stability Notes

  • Peak Tailing:

    • Cause: Secondary interactions between the alkaloid nitrogen and column silanols.

    • Fix: Increase buffer strength (e.g., 20mM Ammonium Formate) or lower pH. Alternatively, use a "high pH stable" C18 column with Ammonium Bicarbonate (pH 10) to keep the alkaloid in neutral form.

  • Degradation:

    • Angustifoline is sensitive to oxidation.[3] If the stock solution turns yellow/brown, discard.

    • Always store under inert gas (Nitrogen/Argon) if possible.

  • Adsorption:

    • At low concentrations (<100 ng/mL), alkaloids can stick to glass. Use polypropylene inserts or silanized glass for working standards.

References

  • European Food Safety Authority (EFSA). (2019). Scientific Opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food. EFSA Journal.

  • PubChem. (2023). Angustifoline Compound Summary (CID 12306807).[4] National Library of Medicine.

  • Wink, M. (1993). Quinolizidine alkaloids.[5] In: Methods in Plant Biochemistry. Academic Press. (Foundational text on alkaloid extraction and solubility).

  • Boschin, G., et al. (2008). Quinolizidine alkaloids in Lupinus species and their detection. Journal of Agricultural and Food Chemistry. (Validates HPLC-MS methods for lupin alkaloids).

Sources

isolation of angustifoline from Lupinus albus extracts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Purity Isolation of Angustifoline from Lupinus albus Seed Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustifoline is a tricyclic quinolizidine alkaloid present in various species of the Lupinus genus, including Lupinus albus (white lupin).[1] While often considered a minor alkaloid in L. albus compared to lupanine, its unique chemical structure and potential biological activities make it a target of interest for pharmacological and phytochemical research. This document provides a comprehensive, field-proven guide for the efficient isolation of angustifoline from L. albus seed extracts. The methodology is built upon a robust acid-base extraction strategy coupled with preparative chromatography, ensuring high purity and yield. We further detail the analytical techniques required for the definitive structural confirmation and purity assessment of the final product, establishing a self-validating workflow from raw plant material to a well-characterized isolated compound.

Introduction: The Rationale for Angustifoline Isolation

Lupinus albus, a member of the Leguminosae family, is recognized for its high protein content but also for its production of a class of bitter-tasting secondary metabolites known as quinolizidine alkaloids (QAs).[2] These compounds, including the predominant lupanine and the target of this protocol, angustifoline, serve as a chemical defense for the plant.[3][4] Angustifoline's distinct tetracyclic structure has attracted scientific interest for its potential applications in drug discovery and as a chiral building block in organic synthesis.

The primary challenge in isolating angustifoline from L. albus lies in its relatively low concentration compared to other QAs. Therefore, a successful protocol must not only efficiently extract the total alkaloid fraction but also possess the selectivity required to resolve angustifoline from structurally similar compounds like lupanine and 13-hydroxylupanine.[3] This guide addresses this challenge by presenting a multi-step, logic-driven protocol that ensures the recovery of high-purity angustifoline.

Principle of the Method: A Chemically-Driven Separation

The isolation strategy hinges on the basic nature of alkaloids. Angustifoline, like other QAs, contains nitrogen atoms that are readily protonated in an acidic environment and deprotonated in a basic one. This pH-dependent solubility is the cornerstone of the acid-base liquid-liquid extraction (LLE) technique.

  • Acidic Extraction: The initial extraction is performed under acidic conditions. This protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous phase. This step effectively separates the alkaloids from lipids, waxes, and other non-basic, lipophilic compounds present in the seeds.[5]

  • Alkalinization & Organic Extraction: The acidic aqueous extract is then rendered alkaline. This deprotonates the alkaloid salts, converting them back to their free-base form, which is significantly more soluble in non-polar organic solvents. A subsequent extraction with an immiscible organic solvent, such as dichloromethane, transfers the total alkaloid fraction into the organic phase, leaving behind water-soluble impurities.[5]

  • Chromatographic Purification: The resulting crude alkaloid extract, a mixture of several QAs, is then subjected to preparative chromatography. This step separates the individual alkaloids based on their differential adsorption to a stationary phase (e.g., silica gel), allowing for the isolation of pure angustifoline.[2][6]

This entire workflow is visualized in the diagram below.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: Isolation & Analysis start Lupinus albus Seed Powder acid_extraction Acidic Extraction (5% Trichloroacetic Acid) start->acid_extraction filtration Filtration / Centrifugation acid_extraction->filtration aqueous_phase Aqueous Phase (Protonated Alkaloids) filtration->aqueous_phase Collect Supernatant waste1 Solid Residue (Lipids, Fiber, etc.) filtration->waste1 Discard alkalinization Alkalinization (Ammonium Hydroxide) aqueous_phase->alkalinization lle Liquid-Liquid Extraction (Dichloromethane) alkalinization->lle organic_phase Organic Phase (Crude Alkaloid Extract) lle->organic_phase Collect Organic Layer waste2 Aqueous Waste lle->waste2 Discard evaporation Evaporation organic_phase->evaporation crude_extract Dry Crude Alkaloid Mix evaporation->crude_extract prep_chrom Preparative Chromatography (e.g., Column or Prep-TLC) crude_extract->prep_chrom fractions Collect Fractions prep_chrom->fractions analysis Analytical Confirmation (TLC, GC-MS, NMR) fractions->analysis final_product Isolated Angustifoline analysis->final_product

Caption: High-level workflow for angustifoline isolation.

Materials and Equipment

Reagents and Consumables
  • Lupinus albus seeds (dried)

  • Trichloroacetic acid (TCA), ACS grade

  • Ammonium hydroxide solution (25-30%), ACS grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Anhydrous sodium sulfate

  • Silica gel 60 (for column chromatography, 70-230 mesh)

  • TLC Silica gel 60 F₂₅₄ plates

  • Dragendorff's reagent (for TLC visualization)

  • Deionized water

  • NMR solvents (e.g., CDCl₃)

  • Angustifoline analytical standard (optional, for comparison)

Equipment
  • High-capacity blender or mill

  • Large glass beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • pH meter or pH indicator strips

  • Separatory funnels (1 L and 2 L)

  • Rotary evaporator

  • Glass chromatography column

  • Fraction collector (optional)

  • TLC developing tank

  • UV lamp (254 nm)

  • Standard laboratory glassware (graduated cylinders, funnels, etc.)

  • Analytical balance

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Detailed Step-by-Step Protocol

Part A: Preparation of Crude Alkaloid Extract
  • Sample Preparation: Grind 200 g of dried Lupinus albus seeds into a fine powder using a high-capacity mill. The increased surface area is critical for efficient solvent penetration and extraction.

  • Acidic Extraction:

    • In a 2 L beaker, suspend the lupin powder in 1 L of 5% (v/v) trichloroacetic acid solution.[5]

    • Stir the mixture vigorously using a magnetic stirrer for 4-6 hours at room temperature. This duration ensures the complete protonation and solubilization of alkaloids into the acidic aqueous phase.

  • Removal of Solid Matter:

    • Separate the solid material from the liquid extract by vacuum filtration or by centrifugation at 4000 x g for 20 minutes.

    • Collect the acidic supernatant, which contains the protonated alkaloids. Re-extract the solid residue with an additional 500 mL of 5% TCA solution for 1 hour to maximize recovery, then filter/centrifuge and combine the supernatants.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the combined acidic supernatant to a 2 L separatory funnel.

    • Carefully add concentrated ammonium hydroxide dropwise while gently swirling until the pH of the solution reaches 10-11. This step is exothermic and should be performed in a fume hood. At this pH, the alkaloids are converted to their free-base form.

    • Add 500 mL of dichloromethane to the funnel. Stopper the funnel and invert it gently 20-30 times, periodically venting to release pressure. Causality: Vigorous shaking can lead to the formation of emulsions that are difficult to break.

    • Allow the layers to separate completely. The lower organic (DCM) layer contains the alkaloids.

    • Drain the lower DCM layer into a clean flask. Repeat the extraction of the aqueous layer twice more with 250 mL portions of DCM.

  • Drying and Concentration:

    • Combine all DCM extracts and dry them over anhydrous sodium sulfate for 30 minutes to remove residual water.

    • Filter off the sodium sulfate and concentrate the DCM extract to dryness using a rotary evaporator at 40°C. The resulting residue is the crude alkaloid extract.

Caption: Logic of the Acid-Base Liquid-Liquid Extraction.

Part B: Chromatographic Isolation of Angustifoline
  • Column Preparation: Prepare a silica gel slurry in a 100% ethyl acetate mobile phase and pack it into a glass column (e.g., 50 cm length, 4 cm diameter). The amount of silica should be approximately 50-100 times the weight of the crude extract.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal volume of DCM and adsorb it onto a small amount of silica gel (~2-3 g). Allow the solvent to evaporate completely. Carefully layer the silica-adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% ethyl acetate.

    • Gradually increase the polarity of the mobile phase by adding methanol. A suggested gradient is:

      • Ethyl Acetate (100%)

      • Ethyl Acetate : Methanol (99:1)

      • Ethyl Acetate : Methanol (98:2)

      • ... and so on.

    • Rationale: This gradient elution allows for the separation of compounds based on polarity. Less polar compounds will elute first, followed by more polar compounds as the methanol concentration increases.

  • Fraction Collection and Analysis:

    • Collect fractions (e.g., 15-20 mL each) as the mobile phase runs through the column.

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate.

    • Develop the TLC plate in a chamber with a mobile phase such as Ethyl Acetate:Methanol:Ammonium Hydroxide (85:10:5).

    • Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent, which produces orange-brown spots in the presence of alkaloids.[7]

    • Combine the fractions that show a pure spot corresponding to the Rf value of angustifoline.

  • Final Purification: Concentrate the combined pure fractions under reduced pressure to yield isolated angustifoline, which typically presents as a white amorphous powder or crystalline solid.[8]

Characterization and Quality Control

The identity and purity of the isolated compound must be rigorously confirmed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and assessing the purity of quinolizidine alkaloids.[6][9] The isolated compound should be dissolved in methanol or DCM and injected into the GC-MS system.

ParameterTypical ValuePurpose
Column HP-5MS (or equivalent)Standard non-polar column for separating a wide range of compounds.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 60°C hold 2 min, ramp 10°C/min to 280°C, hold 5 minTemperature gradient to separate alkaloids based on boiling points.
Carrier Gas HeliumInert gas to carry the sample through the column.
MS Source Temp. 230 °CTemperature of the ion source.
MS Quad Temp. 150 °CTemperature of the quadrupole mass analyzer.
Mass Range 40-550 amuScan range to detect the molecular ion and fragmentation patterns.

Expected Result: A single major peak in the chromatogram at the retention time corresponding to angustifoline. The mass spectrum should show the correct molecular ion (m/z) and a fragmentation pattern consistent with the known structure of angustifoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.[6] The isolated compound should be dissolved in a suitable deuterated solvent (e.g., CDCl₃) for analysis.

NucleusKey Chemical Shifts (δ, ppm) for AngustifolineMultiplicity & Coupling
¹H NMR ~4.66Doublet of triplets (dt), J = 13.6, 2.1 Hz
~6.8-7.0Signals for vinylic protons (if present in related alkaloids)

Expected Result: The ¹H and ¹³C NMR spectra should match the data reported in the literature for angustifoline. A characteristic signal is the doublet of triplets observed around 4.66 ppm in the proton NMR spectrum.[10] The absence of significant impurity peaks confirms the high purity of the isolated compound.

Conclusion

This application note provides a robust and scientifically-grounded protocol for the isolation of angustifoline from Lupinus albus seeds. By leveraging the fundamental chemical properties of alkaloids through an acid-base extraction scheme and resolving the complex alkaloid mixture with preparative chromatography, researchers can reliably obtain high-purity angustifoline. The inclusion of detailed analytical validation steps using GC-MS and NMR ensures the integrity and trustworthiness of the final isolated product, making it suitable for further pharmacological investigation and other advanced scientific applications.

References

  • Christopoulou, A., et al. (2021). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules. Available at: [Link]

  • Gremplewski, P., et al. (2022). Extraction of Bioactive Components from Chamaenerion angustifolium (L.) Scop. with Choline Chloride and Organic Acids Natural Deep Eutectic Solvents. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2016). Isolation of the Alkaloid Lupanine from Lupinus albus Seeds. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Johnson, P. E., et al. (2012). Extraction, Isolation, and Characterization of Globulin Proteins from Lupinus albus. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Lee, J., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega. Available at: [Link]

  • Lee, J., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. National Institutes of Health. Available at: [Link]

  • Alves, M., et al. (2022). Debittering of Lupinus albus L. using subcritical water extraction. RUN - Repositório da Universidade Nova de Lisboa. Available at: [Link]

  • Google Patents. (1996). Method of obtaining alkaloids, especially lupinine, from plants containing them.
  • Zhang, W-D., et al. (2012). Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn. National Institutes of Health. Available at: [Link]

  • Błaszczak, W. (2017). Extraction and Determination of Valuable Components from Lupin Beans. Technische Universität München. Available at: [Link]

  • Sweet Lupin Western Australia Inc. (2023). Lupin alkaloids – a scientific review. Available at: [Link]

  • Magalhães, R., et al. (2021). An Up-Scalable and Cost-Effective Methodology for Isolating a Polypeptide Matrix Metalloproteinase-9 Inhibitor from Lupinus albus Seeds. Foods. Available at: [Link]

  • Valente, A., et al. (2024). Agronomic, Nutritional Traits, and Alkaloids of Lupinus albus, Lupinus angustifolius, and Lupinus luteus Genotypes: Effect of Sowing Dates and Locations. ACS Agricultural Science & Technology. Available at: [Link]

  • Ben Younes, A., et al. (2024). GC-MS Characterization and evaluation of antioxidant potential and acute toxicity of Lupinus albus extracts. Acta Biologica Szegediensis. Available at: [Link]

  • Kłossowski, S., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2012). Extraction, Isolation, and Characterization of Globulin Proteins from Lupinus albus. Available at: [Link]

  • Farag, M. A., et al. (2023). Comparative metabolomic profiling of Lupinus albus and L. angustifolius harvest residues: exploring chemical diversity and valorization potential. National Institutes of Health. Available at: [Link]

  • Gulewicz, K., et al. (1995). Immunotropic activity of lupin seeds extracts and fractions from Lupinus angustifolius and Lupinus albus. PubMed. Available at: [Link]

  • ResearchGate. (2007). Alkaloid profile and antimicrobial activity of Lupinus angustifolius L. alkaloid extract. Available at: [Link]

  • Kem, W. R., et al. (2022). New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus. Molecules. Available at: [Link]

  • Christopoulou, A., et al. (2021). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2022). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Available at: [Link]

  • Semantic Scholar. (2017). HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon). Available at: [Link]

  • Herb, T., et al. (2018). Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles. Molecules. Available at: [Link]

  • Wysocka, W., & Przybyt, A. (1993). (+)-Angustifoline: A Minor Alkaloid from Lupinus albus. Planta Medica. Available at: [Link]

Sources

Application Note: Screening Angustifoline for AChE Inhibitory Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a rigorous workflow for evaluating Angustifoline , a quinolizidine alkaloid isolated from Lupinus angustifolius (Blue Lupin), for Acetylcholinesterase (AChE) inhibitory activity. With the cholinergic hypothesis remaining a primary target for Alzheimer’s Disease (AD) therapeutics, plant-derived alkaloids like angustifoline offer a scaffold for developing reversible inhibitors that ameliorate cognitive decline by sustaining synaptic acetylcholine levels.

This guide moves beyond generic protocols, offering a targeted Acid-Base Extraction , a Molecular Docking pre-screen, and a validated 96-well Microplate Ellman’s Assay .[1] It addresses critical solubility challenges specific to lipophilic alkaloids and provides a kinetic framework for determining the mechanism of inhibition.

Scientific Rationale & Mechanism

The Target: Acetylcholinesterase (AChE)

AChE (EC 3.1.1.7) rapidly hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetate.[2] In AD pathology, elevated AChE activity correlates with cholinergic deficit.[3] Inhibitors (e.g., Galantamine, Donepezil) bind to the enzyme's Catalytic Active Site (CAS) or the Peripheral Anionic Site (PAS) , preventing hydrolysis.

The Analyte: Angustifoline

Angustifoline is a bicyclic quinolizidine alkaloid. Unlike its tricyclic counterparts (e.g., lupanine), its secondary amine structure allows for specific hydrogen bonding interactions within the AChE gorge. Screening this compound requires precise pH control, as the protonation state of the alkaloid nitrogen significantly influences binding affinity.

The Assay Principle: Modified Ellman’s Method

We utilize a modified Ellman’s assay. The enzyme hydrolyzes the substrate Acetylthiocholine Iodide (ATCI) to produce Thiocholine . Thiocholine reacts with the chromogenic reagent 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) to release the yellow anion 5-thio-2-nitrobenzoate (TNB) , quantifiable at 412 nm.[1]

Reaction Logic:

Experimental Workflow Visualization

The following diagram outlines the integrated screening pipeline, from raw material to kinetic validation.

ScreeningPipeline Raw L. angustifolius Seeds Extract Acid-Base Extraction (pH 1 -> pH 12 -> CH2Cl2) Raw->Extract Isolate Purification (Angustifoline Isolation) Extract->Isolate InSilico In Silico Docking (AutoDock Vina) Target: 1EVE / 4EY7 Isolate->InSilico Structure Conf. Screen Primary Screen (Ellman's Assay @ 100 µM) Isolate->Screen Wet Lab InSilico->Screen Prioritize Decision >50% Inhibition? Screen->Decision IC50 Dose-Response Curve (0.1 - 1000 µM) Decision->IC50 Yes Discard Discard / Retest Decision->Discard No Kinetics Kinetic Analysis (Lineweaver-Burk Plot) IC50->Kinetics

Figure 1: Integrated workflow for the isolation, virtual screening, and bioassay of Angustifoline.

Materials & Reagents

ComponentSpecificationPurpose
Enzyme AChE (Type VI-S from Electrophorus electricus or Recombinant Human)Target Enzyme.[1][4] Note: Human AChE is preferred for clinical relevance.[1]
Substrate Acetylthiocholine Iodide (ATCI)Synthetic substrate yielding thiocholine upon hydrolysis.[1]
Chromogen DTNB (Ellman's Reagent)Reacts with thiocholine to produce color signal.[1]
Inhibitor Angustifoline (Isolated or Commercial >95%)Test compound.[1]
Positive Control Galantamine HydrobromideValidated AChE inhibitor for assay calibration.[1]
Buffer 0.1 M Sodium Phosphate, pH 8.0Simulates physiological pH; optimal for AChE activity.
Solvent Methanol or DMSO (Max 2% v/v final)Solubilization of alkaloids.[1]

Detailed Protocols

Protocol A: In Silico Molecular Docking (Pre-Screen)

Objective: Predict binding affinity and orientation of angustifoline within the AChE active site.

  • Protein Prep: Download PDB structure 4EY7 (Human AChE complexed with Donepezil).[1] Remove water and native ligand using PyMOL.[1] Add polar hydrogens and Kollman charges using AutoDock Tools.[1]

  • Ligand Prep: Convert Angustifoline SMILES to PDBQT format. Minimize energy using MM2 force field.[1]

  • Grid Generation: Center grid box on the co-crystallized ligand coordinates (approx. 60x60x60 Å).[1]

  • Docking: Run AutoDock Vina.

  • Analysis: Look for binding energy < -7.0 kcal/mol and interactions with Trp286 (PAS) or Trp86 (CAS).[1]

Protocol B: 96-Well Microplate Ellman’s Assay

Objective: Quantify in vitro inhibition.[1]

Step 1: Reagent Preparation

  • Buffer A: 100 mM Sodium Phosphate, pH 8.0.

  • DTNB Stock: 10 mM DTNB in Buffer A (containing 15 mM Sodium Bicarbonate to stabilize).

  • ATCI Stock: 15 mM ATCI in water.[1]

  • Enzyme Stock: Dissolve AChE to 500 U/mL in Buffer A containing 1% BSA (stabilizer). Dilute to 0.05 U/mL working solution just before use.

  • Sample Prep: Dissolve Angustifoline in DMSO. Prepare serial dilutions (e.g., 10, 50, 100, 250, 500, 1000 µM) in Buffer A. Ensure final DMSO < 2%.

Step 2: Assay Procedure (Standard 200 µL Volume)

StepComponentVolume (µL)Notes
1Phosphate Buffer (pH 8.0) 140Main reaction medium.[1]
2Enzyme Solution (0.05 U/mL) 20Add to all wells except "Blank".
3Test Sample (Angustifoline) 20Replace with Buffer for "Control" (100% Activity).
4Incubation 1 -Incubate 15 min @ 25°C . Allows inhibitor binding.[1]
5DTNB / ATCI Mix (1:1) 20Add 10 µL DTNB + 10 µL ATCI simultaneously.
6Incubation 2 -Incubate 10-20 min @ 25°C (Protect from light).
7Measurement -Read Absorbance @ 412 nm (Kinetic or Endpoint).

Step 3: Controls

  • Blank: Buffer + Substrate + DTNB (No Enzyme).[1] Corrects for spontaneous hydrolysis.[1]

  • Negative Control: Enzyme + Substrate + DTNB + Solvent (No Inhibitor).[1] Represents 100% activity.[1][4]

  • Positive Control: Galantamine (IC50 ~1-3 µM).[1]

Protocol C: Kinetic Analysis (Mechanism of Action)

Objective: Determine if inhibition is competitive, non-competitive, or mixed.

  • Run the assay using 4 different concentrations of Substrate (ATCI) (e.g., 0.1, 0.25, 0.5, 1.0 mM).

  • Run each substrate concentration against 3 fixed concentrations of Angustifoline (e.g., 0, IC25, IC50).

  • Plotting: Generate a Lineweaver-Burk Plot (1/Velocity vs. 1/[Substrate]).

    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
    • Mixed: Lines intersect in the second quadrant.

Data Analysis & Validation

Calculation of % Inhibition


Where 

is the absorbance of the enzyme with solvent only, corrected by the blank.
IC50 Determination

Plot Log[Concentration] vs. % Inhibition.[1] Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or Python (SciPy).[1]

Equation:


[1]
Quality Control Criteria
  • Z-Factor: Must be > 0.5 for a reliable screen.[1]

  • Solvent Tolerance: DMSO concentration > 2% can inhibit AChE independently.[1] Always run a "Solvent Only" control.[1]

  • Reproducibility: CV% between triplicates should be < 10%.

Expected Results & Troubleshooting

Based on structural analogs (Lupanine, Sparteine), Angustifoline is expected to show moderate inhibition (IC50 range: 50 - 500 µM). It is likely less potent than Galantamine but may exhibit better blood-brain barrier permeability due to lipophilicity.[1]

Troubleshooting Guide:

  • High Background Color: Spontaneous hydrolysis of ATCI. Ensure reagents are fresh and pH is not > 8.0.[1]

  • Precipitation: Angustifoline may precipitate in phosphate buffer.[1] If observed, lower the concentration or increase DMSO (up to 5% max, with careful controls).

  • No Inhibition: Ensure the alkaloid was successfully extracted (verify by TLC/GC-MS) and is in the correct salt/freebase form.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.[1] Link

  • Wink, M., & Roberts, M. F. (1998). Alkaloids: Biochemistry, Ecology, and Medicinal Applications. Plenum Press.[1] (Context on Quinolizidine Alkaloids).

  • Orhan, I., et al. (2007). Acetylcholinesterase and butyrylcholinesterase inhibitory activity of some Turkish medicinal plants. Journal of Ethnopharmacology, 113(1), 177-182. (Methodology for alkaloid screening). Link

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols for the Purification of Angustifoline by Column Chromatography. Link

  • BroadPharm. (2022).[1][2][6] Ellman's Assay Protocol.[1][4][6][7][8][9] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Angustifoline and Isoangustifoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chromatographers, and drug development professionals facing the analytical and preparative challenge of separating the quinolizidine alkaloid isomers, angustifoline and isoangustifoline. Here, we provide in-depth, experience-based answers to common questions and detailed troubleshooting protocols to ensure you can achieve robust and reproducible separations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are angustifoline and isoangustifoline, and why is their separation so challenging?

Angustifoline is a tricyclic quinolizidine alkaloid naturally found in plants of the Lupinus genus.[1] Its isomer, isoangustifoline, shares the same molecular formula (C₁₄H₂₂N₂O) and molecular weight (234.34 g/mol ), differing only in the spatial arrangement of its atoms.[2] This structural similarity results in nearly identical physicochemical properties, such as polarity, solubility, and vapor pressure. Consequently, conventional separation techniques like standard reversed-phase HPLC often fail to resolve them, leading to co-elution. Effective separation requires chromatographic techniques that can exploit subtle differences in their three-dimensional structures.

Q2: What are the primary analytical techniques for successfully separating these isomers?

The most effective techniques are those that employ chiral recognition mechanisms. Because enantiomers and diastereomers possess identical physicochemical properties, they cannot be separated using standard (achiral) stationary phases.[3] The key is to create a transient, diastereomeric interaction with a chiral selector. The primary methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for analytical-scale separation. It uses a Chiral Stationary Phase (CSP) that interacts differently with each isomer. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective.[4]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, especially for preparative scale work.[5] It uses supercritical CO₂ as the main mobile phase, which is less toxic and allows for faster separations than normal-phase HPLC.[3][6] Chiral SFC often provides unique selectivity and high efficiency for isomeric compounds.[7]

Q3: What are the most critical factors influencing the success of a chiral separation?

Success in chiral separations hinges on optimizing the interactions between the isomers and the chiral stationary phase. The key factors are:

  • Chiral Stationary Phase (CSP) Selection: This is the most crucial choice. The CSP must be able to form transient diastereomeric complexes with the analytes through interactions like hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[7] For alkaloids like angustifoline, polysaccharide-based or Cinchona alkaloid-based CSPs are often a good starting point.[8][9]

  • Mobile Phase Composition: The choice of organic modifier (e.g., ethanol, isopropanol) and additive (e.g., diethylamine for basic compounds) is critical.[7] For alkaloids, adding a small amount of a basic additive to the mobile phase can mask active silanol groups on the stationary phase, improving peak shape and resolution.[7]

  • Temperature: Column temperature affects the kinetics and thermodynamics of the chiral recognition process. Lowering the temperature often enhances resolution but increases analysis time and backpressure. A temperature screening study is highly recommended.

Section 2: Troubleshooting Guides & Experimental Protocols

Problem: Poor Resolution or Complete Co-elution in HPLC Analysis

Root Cause Analysis: You are likely using a standard achiral column (like a C18) which cannot differentiate between stereoisomers. The subtle structural differences between angustifoline and isoangustifoline require a chiral stationary phase (CSP) to induce separation.

Solution: Implement a Chiral HPLC method. The protocol below provides a robust starting point for method development.

G cluster_0 Phase 1: Column & Solvent Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Fine-Tuning & Validation Start Select Initial CSPs (e.g., Cellulose, Amylose based) Scout Run Scouting Gradient (e.g., Hexane/Ethanol or MeOH/ACN) Start->Scout Eval1 Evaluate Selectivity (α) Scout->Eval1 Eval1->Start α ≈ 1 (Try different CSP) Opt_Mod Optimize Organic Modifier (e.g., Test IPA, EtOH) Eval1->Opt_Mod α > 1.1 Opt_Add Introduce Additive (e.g., 0.1% Diethylamine for alkaloids) Opt_Mod->Opt_Add Eval2 Evaluate Resolution (Rs) Opt_Add->Eval2 Eval2->Opt_Mod Rs < 1.5 (Re-optimize) Opt_Temp Optimize Temperature (e.g., 15°C, 25°C, 40°C) Eval2->Opt_Temp Rs > 1.5 Opt_Flow Adjust Flow Rate Opt_Temp->Opt_Flow Validate Method Validation (Linearity, Precision, Accuracy) Opt_Flow->Validate

Caption: Chiral HPLC method development workflow.

  • Column Selection: Start with a polysaccharide-based CSP. A column such as a Chiralcel® OD-H or Chiralpak® AD-H is a strong candidate based on its broad applicability for alkaloid separations.

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane/Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA). The DEA is crucial for improving the peak shape of basic compounds like alkaloids.[7]

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm[10]

    • Sample Preparation: Dissolve the isomer mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Execution & Optimization:

    • Inject the sample and monitor the chromatogram.

    • If resolution is poor, adjust the ratio of Hexane to Ethanol. Increasing the ethanol content will decrease retention times, while decreasing it will increase retention and may improve resolution.

    • If peaks are broad, ensure the DEA concentration is sufficient.

    • Systematically vary the temperature between 15°C and 40°C to find the optimal balance between resolution and analysis time.

Problem: Analytical Method is Successful but Cannot be Scaled for Preparative Purification

Root Cause Analysis: Scaling from analytical to preparative chromatography is not always linear. The high solvent consumption and long run times of preparative HPLC can be prohibitive.[11] Furthermore, overloading the column to increase throughput can lead to a significant loss of resolution.

Solution: Use Supercritical Fluid Chromatography (SFC) for preparative-scale work. SFC offers faster, greener, and more efficient separations, making it ideal for purification.[5]

ParameterAnalytical HPLCPreparative SFCRationale for SFC Advantage
Mobile Phase Hexane/EthanolSupercritical CO₂ / MethanolSFC uses eco-friendly CO₂ and reduces toxic organic solvent consumption.[6]
Typical Flow Rate 0.5 - 1.5 mL/min50 - 150 mL/minThe low viscosity of scCO₂ allows for much higher flow rates without excessive pressure, drastically reducing run times.[3]
Column Dimensions 4.6 x 250 mm20 x 250 mmLarger diameter allows for significantly higher sample loading.
Sample Load < 1 mg50 - 200 mgEnables purification of substantial quantities of material in a single run.[11]
Solvent Removal Evaporation (High Energy)Decompression (Low Energy)CO₂ evaporates upon depressurization, simplifying downstream processing.
  • Method Translation: Start by translating the optimized analytical HPLC method. A common starting point for SFC is to use a similar CSP and replace the hexane with supercritical CO₂ and the alcohol modifier (e.g., ethanol or methanol).

  • Instrument Setup:

    • Column: A preparative column with the same stationary phase as the optimized analytical method (e.g., Chiralpak® AD-H, 20 x 250 mm).

    • Mobile Phase: Supercritical CO₂ and Methanol (with 0.2% DEA). Start with a gradient from 5% to 40% Methanol.

    • Flow Rate: 70 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35°C.

    • Detection: UV at 230 nm with a Make-up pump (e.g., Methanol at 1 mL/min) to prevent analyte precipitation in the detector flow cell.

  • Execution & Optimization:

    • Perform an initial scouting run with a small injection to determine retention times.

    • Optimize the gradient to achieve baseline separation of the two isomer peaks.

    • Once the method is optimized, perform stacked injections to maximize throughput. The system will automatically inject the next sample as the last peak of the previous run is eluting.

Problem: Peaks are Separated, but Their Identity (Angustifoline vs. Isoangustifoline) is Unknown

Root Cause Analysis: Chromatographic separation alone does not provide structural information. Retention time is not a definitive identifier for isomers, as the elution order can change with different methods. Spectroscopic confirmation is required.

Solution: Couple the separation technique to a mass spectrometer (MS) and collect fractions for further analysis.

G cluster_0 Step 1: Separation & Mass Confirmation cluster_1 Step 2: Structural Elucidation Start LC or SFC Separation MS Couple to Mass Spectrometer (MS) Start->MS Confirm_Mass Confirm Molecular Weight (m/z should match for both peaks) MS->Confirm_Mass Collect Collect Fractions for Each Peak Confirm_Mass->Collect Mass Confirmed NMR Analyze by NMR Spectroscopy Collect->NMR CD Analyze by Circular Dichroism (Optional) Collect->CD ID Definitive Isomer Identification NMR->ID

Caption: Post-separation workflow for definitive isomer identification.

  • LC-MS/MS Analysis:

    • Use a validated LC-MS/MS method to analyze the mixture.[12] Both isomers should show the same precursor ion (e.g., [M+H]⁺).

    • Perform collision-induced dissociation (CID) to obtain fragmentation spectra for each peak. While isomers often produce similar fragments, subtle differences in ion abundances can sometimes provide clues for differentiation.[13][14]

  • Fraction Collection:

    • Using the preparative separation method (Protocol 2.2), collect the eluent corresponding to each of the two separated peaks into separate, clearly labeled vessels.

    • Evaporate the solvent to obtain the purified solid isomer from each fraction.

  • NMR Spectroscopy:

    • This is the most powerful technique for definitive structural elucidation of isomers.

    • Dissolve each purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

    • Acquire ¹H-NMR spectra for both samples. Specific proton signals, such as the doublet of a triplet for angustifoline, can be used for positive identification when compared to literature data.[15][16]

    • If necessary, perform 2D-NMR experiments (e.g., COSY, HSQC, HMBC) to fully assign the structure and confirm the identity of each isolated compound.

References

  • PubMed. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
  • National Center for Biotechnology Information. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. PMC.
  • ResearchGate. (n.d.). Separation of the eight alkaloids in both supercritical fluid chromatography (SFC) and HPLC modes. Experiment conditions.
  • IJRPC. (n.d.). RP-HPLC METHOD FOR THE ESTIMATION OF HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS CABERGOLINE IN.
  • National Center for Biotechnology Information. (n.d.). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. PMC.
  • Sorbead India. (2022). Preparative Isolation And Purification Of Alkaloids Through Chromatography.
  • LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications.
  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
  • PubChem. (n.d.). Angustifoline.
  • ChemRxiv. (n.d.). Identification of Phosphatidylcholine Isomers in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions.
  • National Center for Biotechnology Information. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • ResearchGate. (n.d.). Optimization of the preparative chromatography of an extract of Alkaloids from fumaria officinalis.
  • National Center for Biotechnology Information. (2020). Resolution of alkaloid racemate: a novel microbial approach for the production of enantiopure lupanine via industrial wastewater valorization.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).
  • ACS Publications. (n.d.). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer.
  • PubMed. (n.d.). Differentiation and identification of 5F-PB-22 and its isomers.
  • Royal Society of Chemistry. (1979). Further investigations on the chemistry and structure of angustifoline and its derivatives. Part 6. New evidence of factors responsible for basicity of α-cyanoamines: crystal and molecular structure of N-cyanomethylangustifoline. Journal of the Chemical Society, Perkin Transactions 2.
  • MDPI. (2023). Physicochemical Characterization and Antioxidant Properties of Essential Oils of M. pulegium (L.), M. suaveolens (Ehrh.) and M. spicata (L.) from Moroccan Middle-Atlas.
  • ResearchGate. (n.d.). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl).
  • Benchchem. (n.d.). Angustifoline.
  • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • TargetMol. (n.d.). Angustifoline.
  • PubChem. (n.d.). Angustine.
  • LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • PubMed Central. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk.
  • National Center for Biotechnology Information. (2023). Isomer-Resolved Mass Spectrometry Imaging of Acidic Phospholipids. PMC.
  • MDPI. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds.
  • MDPI. (n.d.). Effects of Emulsifiers on Physicochemical Properties and Carotenoids Bioaccessibility of Sea Buckthorn Juice.
  • PubMed Central. (n.d.). Fragmentation Analysis of α‑Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry for Application to Functional Group Prediction in Monoterpene Oxidation Products without Chromatography.
  • National Center for Biotechnology Information. (n.d.). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol.
  • National Center for Biotechnology Information. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.

Sources

Navigating the Challenges of Angustifoline Stability in Alkaline Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Angustifoline Research. As Senior Application Scientists with extensive field experience, we understand the nuances of working with complex natural compounds. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to address a common yet critical challenge: the instability of angustifoline in alkaline solutions. Our goal is to equip you with the knowledge and practical protocols to ensure the integrity of your experiments and the reliability of your results.

Understanding the Instability of Angustifoline: A Chemical Perspective

Angustifoline is a quinolizidine alkaloid characterized by a tetracyclic ring system which includes a lactam (a cyclic amide) functional group. This lactam ring is the primary site of instability in alkaline environments.

Why is Angustifoline Unstable in Alkaline Solutions?

The core of the issue lies in the susceptibility of the lactam ring to alkaline hydrolysis . In the presence of hydroxide ions (OH⁻), the carbonyl group of the lactam becomes a target for nucleophilic attack. This initiates a ring-opening reaction, leading to the formation of a carboxylate and an amine. This structural alteration results in the degradation of angustifoline, compromising its biological activity and leading to inaccurate experimental outcomes.

While specific kinetic studies on angustifoline degradation in alkaline conditions are not extensively documented in publicly available literature, the hydrolysis of lactam rings is a well-established chemical principle. The rate of this degradation is influenced by several factors, including:

  • pH: Higher pH values (more alkaline) lead to a greater concentration of hydroxide ions, accelerating the rate of hydrolysis.

  • Temperature: Increased temperature provides the necessary activation energy for the hydrolysis reaction, thus speeding up degradation.

  • Solvent System: The polarity and composition of the solvent can influence the rate of degradation.

  • Presence of Oxidizing Agents: Alkaline conditions can also promote oxidative degradation, further contributing to the instability of the molecule.

Below is a diagram illustrating the proposed primary degradation pathway of angustifoline in an alkaline solution.

Angustifoline Angustifoline (Intact Lactam Ring) TransitionState Tetrahedral Intermediate Angustifoline->TransitionState OH⁻ (Nucleophilic Attack) DegradationProduct Degradation Product (Opened Lactam Ring) TransitionState->DegradationProduct Ring Opening

Caption: Proposed degradation pathway of angustifoline via alkaline hydrolysis.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of my angustifoline standard in my alkaline mobile phase during HPLC analysis. What's happening?

This is a classic sign of on-instrument degradation. The alkaline mobile phase is likely hydrolyzing the lactam ring of angustifoline as it passes through the HPLC system. This will result in decreasing peak areas for angustifoline over time and the potential appearance of new, more polar degradation product peaks.

Q2: Can I use a high pH for the extraction of angustifoline from a plant matrix?

While a pH gradient is often used for alkaloid extraction, prolonged exposure to high pH should be minimized.[1] If a basic pH is necessary to ensure the free base form of angustifoline for extraction with an organic solvent, it is crucial to work quickly and at a reduced temperature to minimize degradation.

Q3: Are there any visual indicators of angustifoline degradation in my stock solution?

Visual indicators such as color change or precipitation are not reliable signs of angustifoline degradation. The most accurate way to assess the stability of your solution is through analytical techniques like HPLC or UPLC-MS/MS to monitor the concentration of the parent compound and detect the emergence of degradation products.

Q4: Besides pH, what other factors should I be concerned about when preparing and storing angustifoline solutions?

Exposure to light and elevated temperatures can also contribute to the degradation of alkaloids. It is recommended to store angustifoline solutions, especially those at neutral to alkaline pH, in amber vials and at refrigerated or frozen temperatures.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Decreasing Angustifoline Peak Area in a Sample Sequence On-instrument degradation in an alkaline mobile phase.1. Lower Mobile Phase pH: If possible, adjust the mobile phase to a neutral or slightly acidic pH (e.g., pH 6-7). This is the most effective way to prevent hydrolysis. 2. Use a Buffered Mobile Phase: Employ a buffer system to maintain a stable pH throughout the analysis. 3. Cool the Autosampler: Keep your samples cooled in the autosampler (e.g., 4°C) to slow down degradation while they are waiting to be injected.
Low Recovery of Angustifoline After Sample Preparation Degradation during sample processing steps involving alkaline conditions.1. Minimize Exposure Time: Reduce the time your sample is in an alkaline solution to the absolute minimum required. 2. Work at Low Temperatures: Perform all alkaline steps on ice or at a reduced temperature. 3. Neutralize Promptly: Immediately after the alkaline step, neutralize the solution to a more stable pH.
Appearance of Unknown Peaks in Angustifoline Samples Formation of degradation products.1. Analyze by LC-MS/MS: Use a mass spectrometer to identify the mass of the unknown peaks. The primary degradation product from hydrolysis will have a mass increase of 18 Da (the addition of a water molecule). 2. Perform Forced Degradation Studies: Intentionally degrade a sample of angustifoline under controlled alkaline conditions to confirm if the unknown peaks match the degradation products.
Inconsistent Results Between Experiments Variable degradation of angustifoline due to inconsistent control of pH and temperature.1. Standardize Protocols: Ensure that pH, temperature, and exposure times are strictly controlled and documented for all experiments. 2. Prepare Fresh Solutions: Prepare angustifoline solutions fresh, especially if they are in a pH-sensitive matrix.

Experimental Protocols

Protocol 1: Forced Degradation Study of Angustifoline in Alkaline Solution

This protocol is designed to intentionally degrade angustifoline to identify its degradation products and assess its stability under specific alkaline conditions.

Materials:

  • Angustifoline standard

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC or UPLC-MS/MS system

Procedure:

  • Prepare Angustifoline Stock Solution: Accurately weigh and dissolve angustifoline in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Set up Degradation Reactions:

    • Test Sample: In a clean vial, mix a known volume of the angustifoline stock solution with 0.1 M NaOH to achieve the desired final concentration and pH.

    • Control Sample: In a separate vial, mix the same volume of the angustifoline stock solution with water.

  • Incubation: Place both vials in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 2, 4, 8, and 24 hours).

  • Sampling and Neutralization: At each time point, withdraw an aliquot from both the test and control samples. Immediately neutralize the test sample aliquot with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze all samples by a validated UPLC-MS/MS method to determine the remaining concentration of angustifoline and identify any degradation products.

Protocol 2: Stabilization of Angustifoline in Alkaline Solution Using an Antioxidant

This protocol outlines a method to evaluate the effectiveness of an antioxidant in preventing the degradation of angustifoline.

Materials:

  • Angustifoline standard

  • 0.1 M Sodium Hydroxide (NaOH)

  • Ascorbic acid or Butylated hydroxytoluene (BHT)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or UPLC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare an angustifoline stock solution as described in Protocol 1.

    • Prepare an antioxidant stock solution (e.g., 10 mg/mL ascorbic acid in water or BHT in methanol).

  • Set up Stability Study:

    • Test Sample: In a vial, combine the angustifoline stock solution, 0.1 M NaOH, and the antioxidant stock solution to achieve the desired final concentrations.

    • Control Sample (No Antioxidant): In a separate vial, combine the angustifoline stock solution and 0.1 M NaOH.

    • Control Sample (No Base): In a third vial, combine the angustifoline stock solution and water.

  • Incubation and Analysis: Store all samples at a controlled temperature and protected from light. Analyze aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours) using a validated UPLC-MS/MS method.

  • Evaluation: Compare the degradation rate of angustifoline in the presence and absence of the antioxidant to determine its stabilizing effect.

cluster_prep Sample Preparation cluster_incubation Incubation & Analysis cluster_data Data Evaluation Prep Prepare Angustifoline Solution AddBase Add Alkaline Solution (e.g., NaOH) Prep->AddBase AddAntioxidant Add Antioxidant (e.g., Ascorbic Acid) AddBase->AddAntioxidant Incubate Incubate at Controlled Temperature AddAntioxidant->Incubate Analyze Analyze by UPLC-MS/MS at Time Points Incubate->Analyze Compare Compare Degradation Rates Analyze->Compare Assess Assess Antioxidant Efficacy Compare->Assess

Caption: Workflow for evaluating the efficacy of antioxidants in stabilizing angustifoline.

Analytical Considerations: UPLC-MS/MS Method for Angustifoline and its Degradation Products

A reliable analytical method is paramount for stability studies. A UPLC-MS/MS method is highly recommended due to its sensitivity, selectivity, and ability to identify and quantify both the parent compound and its degradation products.

Key Parameters for Method Development:

  • Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: An acidified mobile phase (e.g., with formic acid or ammonium formate) is crucial for maintaining the stability of angustifoline on-column and achieving good peak shape.[1]

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity.

    • Angustifoline MRM Transition: A common transition for angustifoline is m/z 235.2 -> [fragment ion]. The specific fragment ion should be optimized for your instrument.

    • Degradation Product MRM Transition: For the primary hydrolysis product, the expected m/z would be 253.2 (235.2 + 18). A new MRM transition should be developed for this mass to monitor its formation.

Table 1: Example UPLC-MS/MS Parameters for Angustifoline Analysis [2][3][4][5]

ParameterRecommended Setting
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute analytes, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Optimize for your specific instrument and standards.

Concluding Remarks

The stability of angustifoline in alkaline solutions presents a significant challenge, but with a thorough understanding of the underlying chemistry and the implementation of careful experimental design, it can be effectively managed. By controlling pH, temperature, and exposure time, and by utilizing appropriate analytical techniques, researchers can ensure the integrity of their samples and the accuracy of their data. This guide provides a framework for troubleshooting and developing robust protocols. Should you require further assistance, please do not hesitate to contact our technical support team.

References

  • Busanello, M., et al. (2018). Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS A promising novel way of analysis. CABI Digital Library.
  • Lee, J., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega, 5(32), 20489–20496.
  • Lee, J., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS.
  • Kroc, M., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • Kłodzińska, E., et al. (2022). An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants. MDPI.
  • Bar, A., et al. (2022). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Wageningen University & Research.
  • Santos, A. G., et al. (2010). Total Synthesis of (–)-Lupinine and (–)-Epiquinamide. Synlett, 2010(14), 2135-2138.
  • National Center for Biotechnology Information (n.d.). Angustifoline. PubChem. Retrieved from [Link]

  • Miller, L. C., et al. (2018). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 13(8), e0201509.
  • Kurin, E., et al. (2022). Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases. Antioxidants, 11(4), 640.
  • Jakubczyk, K., et al. (2020). Effect of Alcalase Modification of Yellow Lupin (Lupinus luteus L.) Protein Isolate on Some Functional Properties and Antioxidant Activity. Foods, 9(1), 80.
  • Singh, R., et al. (2023). Natural–product–inspired bioactive alkaloids agglomerated with potential antioxidant activity: Recent advancements on structure-activity relationship studies and future perspectives.
  • MassBank of North America (MoNA). (n.d.). Kaempferol. MassBank. Retrieved from [Link]

  • Teshima, D., et al. (2024). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide.
  • Valdés, L., et al. (2023). Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba. Plants, 12(3), 609.
  • Azizan, A., et al. (2022). Analyzing Mass Spectrometry Imaging Data of 13 C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 12(11), 1089.
  • Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 8, 87.
  • Kumar, A., et al. (2023). Recent Advancements in Bioactive Natural Products and Nanoparticle-Mediated Drug Delivery in Cancer Therapy. Molecules, 28(14), 5408.
  • Leete, E., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(6), 1146-1163.
  • Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 7, 523.
  • Peters, R. J. (2021). The fate of quinolizidine alkaloids during the processing of lupins (Lupinus spp.) for human. Biblio.
  • MassBank of North America (MoNA). (n.d.). 8-Hydroxyquinoline. MassBank. Retrieved from [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.
  • Teshima, D., et al. (2024). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. PubMed.
  • Wang, Y., et al. (2023). The Metabolites and Mechanism Analysis of Genistin against Hyperlipidemia via the UHPLC-Q-Exactive Orbitrap Mass Spectrometer and Metabolomics. Metabolites, 13(3), 362.

Sources

Angustifoline Analysis Technical Support Center: A Guide to Overcoming Pigment Interference

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for angustifoline analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising natural alkaloid. Angustifoline, a quinolizidine alkaloid found in Lupinus species, has garnered significant interest for its potential therapeutic properties, including antimicrobial and anticancer activities.[1] However, the accurate quantification of angustifoline in plant extracts is often hampered by the co-extraction of pigments, primarily chlorophylls.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve issues related to pigment interference in your analytical workflows.

Part 1: Understanding the Challenge: Why Pigments Interfere

Pigment interference is a common hurdle in the analysis of natural products. Chlorophylls, in particular, are highly abundant in plant materials and share solubility characteristics with many target analytes.

Q1: Why are pigments, especially chlorophyll, a problem in angustifoline analysis?

A1: The core of the problem lies in the similar solubility of angustifoline and chlorophylls in common extraction solvents.[2][3][4] Both angustifoline and chlorophyll are soluble in organic solvents like methanol, ethanol, acetone, and chloroform.[4][5] This co-extraction leads to several analytical challenges:

  • Chromatographic Interference: Pigments can co-elute with angustifoline in High-Performance Liquid Chromatography (HPLC), leading to inaccurate quantification.

  • Ion Suppression/Enhancement: In mass spectrometry (MS)-based detection, high concentrations of pigments can suppress or enhance the ionization of angustifoline, leading to unreliable results.

  • Column Contamination: Pigments can irreversibly adsorb to the stationary phase of your HPLC column, leading to peak broadening, loss of resolution, and a shortened column lifetime.[6]

  • Instrument Contamination: Over time, the accumulation of pigments can contaminate the entire flow path of your analytical instrument, requiring extensive cleaning and maintenance.

dot graph TD{ rankdir="LR"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];

} enddot Caption: The workflow of pigment interference in angustifoline analysis.

Part 2: Troubleshooting Guide: Strategies for Pigment Removal

This section details various methods for removing pigment interference, ranging from simple liquid-liquid extraction to more advanced solid-phase extraction techniques.

Method 1: Liquid-Liquid Extraction (LLE)

LLE is a fundamental technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

Q2: I'm seeing a broad, green baseline hump in my chromatogram. How can I use LLE to clean up my sample?

A2: This is a classic sign of pigment contamination. A well-designed LLE protocol can effectively partition the non-polar chlorophylls into an organic phase, while retaining the more polar angustifoline in an aqueous or slightly polar phase.

Step-by-Step LLE Protocol:

  • Initial Extraction: Extract your plant material with a polar solvent like 80% methanol or ethanol to maximize the recovery of angustifoline.

  • Solvent Partitioning:

    • Take your crude extract and add an equal volume of a non-polar solvent such as hexane.

    • Transfer the mixture to a separatory funnel.

    • Shake the funnel gently for 1-2 minutes to ensure thorough mixing.

    • Allow the layers to separate. The upper, non-polar hexane layer will contain the chlorophyll, while the lower, more polar layer will retain the angustifoline.[7]

  • Collection: Carefully drain the lower aqueous/polar layer containing your analyte of interest.

  • Repeat (Optional): For highly pigmented extracts, a second partitioning with fresh hexane may be necessary to remove residual chlorophyll.

  • Solvent Evaporation: Evaporate the solvent from the collected layer to concentrate your sample before analysis.

Expert Tip: The efficiency of LLE is highly dependent on the pH of the aqueous phase. Since angustifoline is an alkaloid, acidifying the aqueous phase (e.g., with 0.1% formic acid) will protonate the nitrogen atoms, increasing its polarity and ensuring it remains in the aqueous layer during extraction with a non-polar solvent.

Method 2: Solid-Phase Extraction (SPE)

SPE is a powerful and selective technique for sample clean-up and concentration. It utilizes a solid sorbent to retain the analyte or the interferences, allowing for their separation.[8][9]

Q3: My angustifoline recovery is low after LLE. Is there a more efficient method?

A3: Yes, Solid-Phase Extraction (SPE) often provides better recovery and a cleaner extract compared to LLE. For angustifoline, a well-optimized SPE method can significantly reduce matrix effects and improve analytical sensitivity.[10][11]

Optimized SPE Protocol for Angustifoline:

StepProcedureRationale
Sorbent Selection C18 or a polymer-based sorbent (e.g., HLB)C18 is a good starting point for retaining non-polar to moderately polar compounds. Polymer-based sorbents offer a wider pH stability range and can provide different selectivity.[12]
Conditioning 1. Pass 1-2 cartridge volumes of methanol through the cartridge. 2. Pass 1-2 cartridge volumes of water (or your sample loading solvent) through the cartridge.This activates the sorbent and ensures proper interaction with the sample.
Loading Dilute your crude extract with water or a weak organic solvent mixture and load it onto the conditioned cartridge at a slow, controlled flow rate.This allows for efficient retention of angustifoline on the sorbent while some highly polar impurities may pass through.
Washing Pass 1-2 cartridge volumes of a weak organic solvent (e.g., 5-10% methanol in water) through the cartridge.This step is crucial for removing weakly retained interferences, including some pigments, without eluting the target analyte.
Elution Elute angustifoline with a stronger organic solvent, such as methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the elution of the basic alkaloid.This step selectively desorbs the retained angustifoline from the sorbent.
Evaporation & Reconstitution Evaporate the eluate to dryness and reconstitute in your mobile phase for injection.This concentrates the sample and ensures compatibility with your analytical method.

Self-Validation Check: To ensure your SPE method is working optimally, collect and analyze the fractions from each step (load, wash, and elution) to confirm that angustifoline is being retained and eluted as expected, and that the majority of the pigments are being washed away.[10]

dot graph TD{ rankdir="TB"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];

} enddot Caption: The general workflow of Solid-Phase Extraction (SPE).

Method 3: Activated Carbon Treatment

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for removing colored impurities.[13]

Q4: I have a very dark green extract, and even after SPE, I'm still seeing some pigment interference. What else can I try?

A4: For intensely colored extracts, treatment with activated carbon can be a very effective polishing step. However, it's a less selective method, and you must validate it carefully to avoid loss of your target analyte.[14][15]

Activated Carbon Protocol:

  • Determine the Optimal Amount: Start with a small amount of activated carbon (e.g., 10 mg/mL of extract) and test different concentrations to find the minimum amount needed for sufficient decolorization without significant loss of angustifoline.

  • Treatment: Add the activated carbon to your crude extract and stir or sonicate for a short period (e.g., 5-10 minutes).

  • Removal: Remove the activated carbon by centrifugation or filtration (e.g., using a 0.22 µm syringe filter).

  • Analysis: Analyze the treated extract and compare the angustifoline concentration to an untreated control to assess recovery.

Trustworthiness Check: Always perform a recovery experiment when using activated carbon. Spike a known concentration of an angustifoline standard into your sample matrix, treat it with activated carbon, and then quantify the recovery. This will tell you if you are losing your analyte during this clean-up step.

Part 3: Frequently Asked Questions (FAQs)

Q5: Can I just change my HPLC method to separate angustifoline from the pigments?

A5: While chromatographic optimization can help, it's often not a complete solution. Pigments can exist as a complex mixture of chlorophylls a and b and their degradation products, which can result in a broad, unresolved hump in your chromatogram.[16] Relying solely on chromatography to resolve this can be challenging and may not be robust. A proper sample clean-up is the most reliable approach.

Q6: What are the key parameters to validate when developing a new sample clean-up method?

A6: According to ICH and FDA guidelines, the key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte in the presence of other components.[17]

  • Accuracy: The closeness of the test results to the true value. This is often assessed through recovery studies.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[10]

Q7: My HPLC pressure is high after injecting several pigment-containing samples. What should I do?

A7: High backpressure is a common issue when working with complex matrices.[20]

  • Immediate Action: First, disconnect the column and flush the system with a strong solvent like isopropanol to remove any precipitated material in the tubing or injector.

  • Column Cleaning: If the pressure is still high with the column in line, you may need to perform a column wash. Refer to the manufacturer's instructions for the appropriate cleaning procedure for your specific column.

  • Prevention: The best solution is prevention. Implement a robust sample clean-up method to remove pigments before they reach your HPLC system. Using a guard column can also help protect your analytical column.

References

  • Media Bros. (2021). Removing Chlorophyll From Alcohol Extracts. [Link]

  • Kim, J. H., et al. (2017).
  • ResearchGate. (2024). How do I remove chlorophyll part from leaf extract in simple way without affecting concentrations, structural deformation of other phytochemicals?. [Link]

  • Hlosková, M., et al. (2019). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. MDPI. [Link]

  • Pérez-Magariño, S., et al. (2008). Optimization of a solid-phase extraction method using copolymer sorbents for isolation of phenolic compounds in red wines and quantification by HPLC. PubMed. [Link]

  • Hubert, J., et al. (2020). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. ACS Publications. [Link]

  • Li, Y., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers. [Link]

  • Hubert, J., et al. (2020). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods. [Link]

  • Carbontech. (n.d.). Activated Carbon for Colour Removal. [Link]

  • ResearchGate. (2015). Optimization of SPE/GC/HPLC Analytical Procedure for Determination of Phenol, Quinones, and Carboxylic Acids in Water Samples. [Link]

  • Sigurdson, G. T., et al. (2017). Bioactive Natural Pigments' Extraction, Isolation, and Stability in Food Applications. PMC. [Link]

  • Li, Y., et al. (2019). Ion pair assisted micro matrix solid phase dispersion extraction of alkaloids from medical plant. PubMed. [Link]

  • Wang, Y., et al. (2023). Mechanistic Study on Orpiment Pigment Discoloration Induced by Reactive Oxygen Species. MDPI. [Link]

  • Belal, F., et al. (2009). Optimization and Validation of a SPE-HPLC-PDA-fluorescence Method for the Simultaneous Determination of Drugs Used in Combined Cardiovascular Therapy in Human Plasma. PubMed. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • PubChem. (n.d.). Angustifoline. NIH. [Link]

  • Notre Dame Sites. (n.d.). EXPERIMENT: Extraction and Separation of Leaf Pigmentation GOAL. [Link]

  • Quora. (2018). Why is chlorophyll insoluble in water and soluble in an organic solvent?. [Link]

  • ResearchGate. (2014). Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha. [Link]

  • ResearchGate. (2021). Using activated charcoal to remove substances interfering with the colorimetric assay of inorganic phosphate in plant extracts. [Link]

  • UCL Discovery. (2021). Extraction and Fractionation of Pigments from Saccharina latissima (Linnaeus, 2006) Using an Ionic Liquid + Oil. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • FAO. (n.d.). CHLOROPHYLLS. [Link]

  • MDPI. (2022). Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples. [Link]

  • OMICS International. (n.d.). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link]

  • Chemical Science Review and Letters. (2022). Extraction Techniques and Utilization of Natural Pigments. [Link]

  • MDPI. (2024). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. [Link]

  • MDPI. (2021). Removal of Selected Dyes on Activated Carbons. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Wikipedia. (n.d.). Chlorophyll. [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • ScholarWorks at WMU. (n.d.). The Use of Powdered Activated Carbon Adsorption for Color Removal. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • ACS Sustainable Chemistry & Engineering. (2021). Extraction and Fractionation of Pigments from Saccharina latissima (Linnaeus, 2006) Using an Ionic Liquid + Oil + Water System. [Link]

  • ScreenLib. (n.d.). Angustifoline. [Link]

  • PubChem. (n.d.). Angustine. NIH. [Link]

  • ResearchGate. (2015). Optimization of Extraction Process of Pigments from Marigold Petals. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Ijppr.Human. (2022). Development and Validation of a New Analytical Method for the Determination of Belzutifan in Bulk and Pharmaceutical Dosage Form. [Link]

  • extraktLAB. (n.d.). carbonX | Color Remediation. [Link]

  • PMC. (2022). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. [Link]

Sources

minimizing thermal degradation of angustifoline during GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing GC-MS Analysis of Angustifoline

Executive Summary: The Thermal Challenge

Angustifoline (


) is a tricyclic quinolizidine alkaloid prevalent in Lupinus species. Unlike its congener lupanine, angustifoline possesses a reactive secondary amine and an allyl side chain. While it lacks the hydroxyl group found in 13-hydroxylupanine (which dehydrates rapidly), angustifoline is susceptible to oxidative pyrolysis  and surface-catalyzed degradation  in the hot injection port of a GC-MS.

Successful analysis requires a "soft" introduction strategy: minimizing thermal stress in the inlet and chemically "capping" reactive sites via derivatization. This guide provides the protocols to achieve this.

Module 1: Inlet & Injector Optimization (The "Hot Zone")

The injector is the primary site of degradation. High temperatures and active sites on the liner glass can catalyze ring opening or oxidation.

Q: My angustifoline peak is tailing significantly. Is this column overload? A: Likely not. Tailing in alkaloids is usually due to activity in the liner. The secondary amine in angustifoline interacts with free silanol groups (


) on the glass liner.
  • Solution: Switch to a deactivated, ultra-inert splitless liner . Avoid liners with glass wool if your sample is relatively clean, as wool increases the surface area for thermal degradation. If wool is necessary for vaporization, ensure it is fully deactivated.

Q: What is the maximum safe inlet temperature? A: While many standard methods use 280°C, this is risky for labile alkaloids.

  • Recommendation: Set the inlet to 250°C . This provides sufficient thermal energy to volatilize angustifoline (MW ~234 Da) without accelerating pyrolysis.

Q: Can I use a standard splitless injection? A: Yes, but Pulsed Splitless is superior.

  • Why: A pressure pulse (e.g., 30 psi for 0.75 min) transfers the sample onto the column faster. This reduces the "residence time" in the hot injector, significantly lowering the probability of thermal breakdown.

Module 2: Derivatization Strategies (The Chemical Shield)

Derivatization is the most effective way to stabilize angustifoline. By replacing the active proton on the secondary amine with a trimethylsilyl (TMS) group, you increase volatility and thermal stability.

Q: Which reagent is best: BSTFA or MSTFA? A: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is the gold standard for this application.

  • Reasoning: MSTFA is the most volatile of the TMS reagents.[1] Its by-product (N-methyltrifluoroacetamide) elutes early and does not foul the detector source as easily as BSTFA by-products.

Q: Is derivatization mandatory? A: For strict quantification, yes . While underivatized angustifoline can be detected, the peak shape is often poor (tailing), and response factors fluctuate due to variable degradation in the liner. Derivatization "locks" the molecule into a stable form.

Protocol: MSTFA Derivatization of Angustifoline
StepActionCritical Note
1 Dry extract completely under

stream.
Moisture destroys TMS reagents instantly.
2 Add 50

anhydrous Pyridine.
Acts as a solvent and acid scavenger.
3 Add 50

MSTFA .
Excess reagent ensures complete reaction.
4 Incubate at 60°C for 30 mins .Heat drives the reaction to completion.
5 Cool and inject directly.Do not evaporate; TMS derivatives are volatile.
Visual Workflow: Sample Preparation

DerivatizationWorkflow RawSample Raw Extract (Dry Residue) SolventAdd Add Solvent (50µL Pyridine) RawSample->SolventAdd Dissolve ReagentAdd Add Reagent (50µL MSTFA) SolventAdd->ReagentAdd Mix Reaction Thermal Reaction 60°C, 30 min ReagentAdd->Reaction Silylation Injection GC-MS Injection (TMS-Angustifoline) Reaction->Injection Analyze Chemistry Target: Secondary Amine (-NH) Result: N-TMS derivative Reaction->Chemistry

Figure 1: Optimized derivatization workflow for stabilizing angustifoline prior to GC-MS analysis.

Module 3: Column & Mass Spec Parameters

Q: Which column phase provides the best separation? A: A 5% phenyl-arylene (e.g., DB-5ms, HP-5ms) is ideal.

  • Logic: The slight polarity of the 5% phenyl group interacts favorably with the alkaloids, separating angustifoline from lupanine and 13-hydroxylupanine. A 100% dimethylpolysiloxane (DB-1) column often results in co-elution of these isomers.

Q: How should I set the Ion Source temperature? A: Keep the source at 230°C .

  • Why: While higher source temps (250°C+) keep the source clean, they can cause fragmentation of the molecular ion (

    
    ). For angustifoline (TMS derivative), preserving the molecular ion (or the characteristic 
    
    
    
    methyl loss) is crucial for identification.

Q: What are the characteristic ions for Angustifoline-TMS? A:

  • Base Peak:

    
     193 (Retro-Diels-Alder fragment common in quinolizidines)
    
  • Molecular Ion (

    
    ): 
    
    
    
    306 (Angustifoline 234 + TMS 72)
  • Confirmation:

    
     291 (
    
    
    
    , loss of methyl group from TMS)

Troubleshooting Guide

Decision Tree: Diagnosing Degradation

TroubleshootingTree Problem Problem: Poor Peak Quality CheckShape Is the peak tailing? Problem->CheckShape CheckArea Is the peak area low/variable? Problem->CheckArea ActiveSites Cause: Active Sites in Inlet Action: Change Liner / Trim Column CheckShape->ActiveSites Yes ThermalDeg Cause: Thermal Degradation CheckArea->ThermalDeg Yes Solution1 Lower Inlet Temp to 250°C ThermalDeg->Solution1 Step 1 Solution2 Use Pulsed Splitless Injection Solution1->Solution2 If persists Solution3 Derivatize with MSTFA Solution2->Solution3 If persists

Figure 2: Diagnostic decision tree for identifying and resolving thermal degradation issues.

References

  • Wink, M. (1998). "Alkaloids: Biochemistry, Ecology, and Medicinal Applications." Plenum Press. (Detailed review of quinolizidine alkaloid stability and analysis).
  • Restivo, A., et al. (2020).[2][3] "Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS." Journal of Agricultural and Food Chemistry. Link (Demonstrates the shift to LC-MS due to GC thermal issues, validating the need for strict GC optimization).

  • Krokos, A., et al. (2021). "Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet." Molecules. Link (Foundational study on alkaloid degradation mechanisms in GC inlets).

  • Sigma-Aldrich. (2023).[4] "Derivatization of Drug Substances with MSTFA." Technical Bulletin. Link

Sources

Technical Support Center: Purification Strategies for Crude Angustifoline Fractions

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Welcome to the technical support center for the purification of angustifoline. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the isolation and purification of quinolizidine alkaloids, with a specific focus on angustifoline from crude plant extracts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting logic to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs) - Navigating Common Purification Hurdles

This section addresses the most common issues encountered during the purification of angustifoline.

Q1: My angustifoline yield is consistently low after the initial extraction. What are the likely causes and how can I improve it?

A1: Low yield is a multifaceted problem often stemming from suboptimal extraction or degradation. Here’s a breakdown of potential causes and solutions:

  • Incomplete Extraction: Angustifoline, like most alkaloids, exists as a salt in the plant material.[1] To achieve efficient extraction, the use of acidified solvents is crucial to convert these salts into a more soluble form.[1] A common method involves using methanol or ethanol acidified with a small percentage of an acid like hydrochloric or acetic acid.[2]

    • Troubleshooting:

      • pH Adjustment: Ensure the pH of your extraction solvent is sufficiently low (typically pH 1-2) to facilitate the formation of alkaloid salts.[2]

      • Solvent Choice: While methanol is effective, consider a series of extractions with solvents of varying polarity to ensure comprehensive extraction of all alkaloids.[3] Ultrasonic-assisted extraction with 80% methanol has been shown to be an efficient method for quinolizidine alkaloids.[3]

      • Plant Material Preparation: The particle size of the plant material significantly impacts extraction efficiency. Finely ground material offers a larger surface area for solvent penetration.

  • Degradation During Extraction: Prolonged exposure to harsh acidic or basic conditions, as well as high temperatures, can lead to the degradation of angustifoline.

    • Troubleshooting:

      • Temperature Control: If using heat-assisted extraction methods like Soxhlet, monitor the temperature to avoid excessive heat.[4] Consider room temperature maceration or ultrasonic extraction as alternatives.

      • Minimize Exposure Time: Reduce the duration of exposure to strong acids or bases during the extraction and partitioning steps.

Q2: I'm observing multiple, closely-eluting spots on my TLC analysis of the crude extract, making separation difficult. How can I improve the resolution?

A2: The co-extraction of structurally similar alkaloids is a common challenge in purifying compounds from Lupinus species.[5][6] These include lupanine, 13α-hydroxylupanine, and other minor alkaloids which share similar physicochemical properties with angustifoline.[5][6]

  • Understanding the Problem: The quinolizidine alkaloid family has a common biosynthetic origin, leading to a diversity of structurally related compounds.[2] This structural similarity results in comparable polarities and chromatographic behaviors.

  • Troubleshooting & Optimization:

    • Solvent System Optimization for TLC: Systematically vary the composition of your mobile phase. A common starting point for alkaloids is a mixture of a non-polar solvent (e.g., chloroform or dichloromethane), a polar solvent (e.g., methanol or ethanol), and a small amount of a basic modifier (e.g., ammonia or triethylamine) to suppress tailing.

    • pH Gradient Extraction: This is a powerful technique to fractionate alkaloids based on their basicity.[1][7] By sequentially extracting the crude mixture with buffers of decreasing pH, you can selectively partition alkaloids into the organic phase based on their pKa values.[1]

Q3: My purified angustifoline fraction shows signs of impurity in the final analytical HPLC/LC-MS. What are the potential sources of contamination?

A3: Contamination in the final product can arise from several sources throughout the purification workflow.

  • Co-eluting Impurities: As mentioned, structurally similar alkaloids are the most likely culprits.

    • Troubleshooting:

      • Orthogonal Chromatographic Techniques: If you are using normal-phase chromatography, consider a subsequent purification step using a different separation principle, such as reversed-phase HPLC or ion-exchange chromatography.

      • High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support, which can sometimes cause irreversible adsorption or degradation of the sample.[8][9][10] It is particularly well-suited for the separation of alkaloids.[8][10]

  • Non-Alkaloidal Impurities: Pigments, lipids, and other secondary metabolites can also be carried through the initial extraction steps.

    • Troubleshooting:

      • Defatting Step: Before acidic extraction, consider a pre-extraction of the plant material with a non-polar solvent like hexane to remove lipids.

      • Solid-Phase Extraction (SPE): SPE cartridges can be used to perform a rapid cleanup of the crude extract before more refined chromatographic steps.[11]

Section 2: Troubleshooting Guides for Specific Purification Techniques

This section provides detailed troubleshooting advice for common purification methods used for angustifoline.

Troubleshooting Guide: Column Chromatography (CC)
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Angustifoline from other Alkaloids Inappropriate stationary phase; Suboptimal mobile phase composition.Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel, as the acidic nature of silica can cause tailing of basic alkaloids. Mobile Phase: Systematically screen different solvent systems. A gradient elution from a less polar to a more polar solvent system can improve resolution. Incorporate a small amount of a base (e.g., 0.1% triethylamine or ammonia) to the mobile phase to reduce peak tailing.
Low Recovery of Angustifoline from the Column Irreversible adsorption to the stationary phase; Degradation on the column.Adsorption: The acidic nature of silica gel can lead to strong adsorption of basic alkaloids. Deactivate the silica gel by pre-treating it with the mobile phase containing a base. Alternatively, use a less acidic stationary phase like alumina or a bonded phase (e.g., C18 for reversed-phase). Degradation: Some alkaloids can be sensitive to the stationary phase.[12] Perform a small-scale experiment to check the stability of angustifoline on the chosen stationary phase by spotting a solution on a TLC plate and letting it sit for a few hours before developing.
Inconsistent Elution Times (Poor Reproducibility) Column packing issues; Changes in mobile phase composition.Column Packing: Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and inconsistent results. Mobile Phase: Prepare fresh mobile phase for each run and ensure the components are accurately measured. Solvent demixing can occur, especially with complex solvent systems.
Troubleshooting Guide: Crystallization
Problem Potential Cause(s) Recommended Solution(s)
Failure of Angustifoline to Crystallize Solution is not supersaturated; Presence of impurities inhibiting crystallization; Incorrect solvent system.Supersaturation: Slowly evaporate the solvent or cool the solution to induce supersaturation. Adding a small seed crystal of pure angustifoline can initiate crystallization. Impurities: The presence of other alkaloids or impurities can interfere with crystal lattice formation.[13] Further purify the fraction using chromatography before attempting crystallization. Solvent System: Experiment with different solvent/anti-solvent combinations.[14] A good solvent should dissolve angustifoline well at a higher temperature and poorly at a lower temperature. An anti-solvent is a solvent in which angustifoline is poorly soluble.
Formation of an Oil or Amorphous Solid Instead of Crystals Solution is too supersaturated (crashed out of solution); High concentration of impurities.Control Supersaturation: Reduce the rate of cooling or solvent evaporation. Try a vapor diffusion setup where the anti-solvent vapor slowly diffuses into the angustifoline solution. Purity: As mentioned above, higher purity of the starting material is crucial for successful crystallization.
Small or Needle-like Crystals Formed Rapid nucleation and crystal growth.Slower Crystallization: Slower cooling or evaporation rates can lead to the formation of larger, more well-defined crystals. The use of certain additives can sometimes influence crystal habit.[13]

Section 3: Detailed Experimental Protocols

These protocols are intended as a starting point and may require optimization based on the specific nature of your crude extract.

Protocol 1: pH-Gradient Liquid-Liquid Extraction for Alkaloid Fractionation

This protocol is based on the principle of separating alkaloids with different basicities.[1][7]

Objective: To enrich the crude extract for angustifoline by separating it from more and less basic alkaloids.

Materials:

  • Crude alkaloid extract

  • Chloroform (or Dichloromethane)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • pH meter

  • Separatory funnel

Procedure:

  • Dissolve the crude alkaloid extract in chloroform.

  • Transfer the chloroform solution to a separatory funnel.

  • Add an equal volume of an acidic aqueous solution (e.g., 0.1 M HCl, pH ~1).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The protonated alkaloids will partition into the aqueous layer.

  • Drain the lower organic layer (chloroform) and set it aside.

  • Collect the upper aqueous layer.

  • Adjust the pH of the aqueous layer to a specific value (e.g., pH 7) using 1M NaOH.

  • Extract the aqueous layer with a fresh portion of chloroform. The alkaloids that are deprotonated at this pH will move into the organic layer.

  • Repeat steps 8 and 9, incrementally increasing the pH (e.g., to pH 9, 11, and 13) and collecting the organic fractions at each step.[7]

  • Analyze each organic fraction by TLC or HPLC to identify the fraction(s) enriched in angustifoline.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

Objective: To obtain highly pure angustifoline from the enriched fractions.

Materials:

  • Enriched angustifoline fraction

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acid modifier (e.g., trifluoroacetic acid (TFA) or formic acid)

  • Preparative HPLC system with a suitable column (e.g., C18)

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the enriched fraction in the mobile phase.

    • Using an analytical HPLC system, develop a separation method. A common starting point for alkaloids on a C18 column is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile or methanol with 0.1% TFA (Solvent B).[15]

    • Optimize the gradient to achieve baseline separation of the angustifoline peak from impurities. The acid in the mobile phase helps to ensure sharp peaks by keeping the basic alkaloid ionized.[15]

  • Scale-Up to Preparative HPLC:

    • Based on the optimized analytical method, scale up the injection volume and flow rate for the preparative column.

    • Dissolve the enriched angustifoline fraction in a minimal amount of the initial mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Collect the fractions corresponding to the angustifoline peak.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried to obtain the pure angustifoline salt (e.g., angustifoline TFA salt).

    • If the free base is required, the salt can be dissolved in water, the pH adjusted to basic, and the free base extracted with an organic solvent.

Protocol 3: Quantification of Angustifoline using UPLC-MS/MS

Objective: To accurately determine the concentration of angustifoline in various fractions.

Principle: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides high sensitivity and selectivity for quantification.[3]

Instrumentation & Conditions (Example):

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 column (or similar)

  • Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for angustifoline and an appropriate internal standard.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of known concentrations of a certified angustifoline reference standard.

  • Sample Preparation: Accurately weigh and dissolve the sample fraction in the initial mobile phase. Perform serial dilutions if necessary to fall within the calibration range.

  • Analysis: Inject the standards and samples into the UPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of angustifoline to the internal standard against the concentration of the standards. Determine the concentration of angustifoline in the samples from the calibration curve.

Section 4: Visualizations and Diagrams

Workflow for Angustifoline Purification

PurificationWorkflow Start Crude Plant Material (e.g., Lupinus angustifolius) Extraction Solvent Extraction (e.g., Acidified Methanol) Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (Acid-Base Extraction) Crude_Extract->Partitioning Enriched_Fraction Enriched Angustifoline Fraction Partitioning->Enriched_Fraction Column_Chromatography Column Chromatography (e.g., Silica or Alumina) Enriched_Fraction->Column_Chromatography Further_Enrichment Further Enriched Fraction Column_Chromatography->Further_Enrichment Prep_HPLC Preparative HPLC (Reversed-Phase) Further_Enrichment->Prep_HPLC Pure_Angustifoline Pure Angustifoline Prep_HPLC->Pure_Angustifoline Crystallization Crystallization Pure_Angustifoline->Crystallization Crystalline_Angustifoline Crystalline Angustifoline Crystallization->Crystalline_Angustifoline

Caption: General workflow for the purification of angustifoline.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Angustifoline Yield Check_Extraction Check Extraction Efficiency Is the extraction solvent acidified? Is the plant material finely ground? Has the extraction been performed multiple times? Start->Check_Extraction Check_Degradation Check for Degradation Was excessive heat used during extraction/evaporation? Were samples exposed to strong acids/bases for prolonged periods? Start->Check_Degradation Check_Partitioning Check Partitioning Steps Was the pH of the aqueous phase correctly adjusted? Were extractions performed multiple times at each pH? Start->Check_Partitioning Optimize_Extraction Optimize Extraction Protocol: - Adjust solvent pH - Reduce particle size - Increase number of extractions Check_Extraction->Optimize_Extraction Optimize_Conditions Optimize Conditions: - Use lower temperatures - Minimize exposure time to harsh pH Check_Degradation->Optimize_Conditions Optimize_Partitioning Optimize Partitioning: - Verify pH at each step - Perform exhaustive extractions Check_Partitioning->Optimize_Partitioning

Caption: Decision tree for troubleshooting low angustifoline yield.

References

  • J. Chem. Pharm. Res. The extraction, separation and purification of alkaloids in the natural medicine. 2014, 6(1):338-345. Available from: [Link]

  • Plant Archives. phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review. 2020, 20(2), 3229-3235. Available from: [Link]

  • PubMed. Challenges and solutions for the downstream purification of therapeutic proteins. 2023. Available from: [Link]

  • ResearchGate. Alkaloid composition and alkaloid content of Lupinus angustifolius. Available from: [Link]

  • American Chemical Society. Isolation of Minor Lupin Alkaloids. 1. A Simple Procedure for the Isolation of Angustifoline from Lupinus angustifolius. 1997. Available from: [Link]

  • National Institutes of Health. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. 2020. Available from: [Link]

  • PMC. Historical Insights Into the Purification of Polyphenol Oxidase From Plants. 2025. Available from: [Link]

  • ResearchGate. Alkaloid profile and antimicrobial activity of Lupinus angustifolius L. alkaloid extract. Available from: [Link]

  • FiBL. Alkaloid analysis in lupins. 2024. Available from: [Link]

  • PubMed. Separation of alkaloids from herbs using high-speed counter-current chromatography. 2011. Available from: [Link]

  • National Institutes of Health. Angustifoline | C14H22N2O | CID 12306807 - PubChem. Available from: [Link]

  • MDPI. Tuning the Crystal Habits of Organic Explosives by Antisolvent Crystallization: The Case Study of 2,6-dimaino-3,5-dinitropyrazine-1-oxid (LLM-105). 2018. Available from: [Link]

  • Wikipedia. Countercurrent chromatography. Available from: [Link]

  • ResearchGate. How do I purify an alkaloid extract by HPLC?. 2014. Available from: [Link]

  • ResearchGate. What are methods for the purification of crude plant extract for doing LC-MS?. 2017. Available from: [Link]

  • Techna. Lupin alkaloids – a scientific review. Available from: [Link]

  • MDPI. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. 2022. Available from: [Link]

  • Technobis. Use of additives for inhibition and promotion of crystallization. 2020. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges. Available from: [Link]

  • ResearchGate. Purification of Alkaloids by Countercurrent Chromatography. Available from: [Link]

  • PMC. Challenges and solutions for the downstream purification of therapeutic proteins. Available from: [Link]

  • MDPI. The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. 2021. Available from: [Link]

Sources

overcoming matrix effects in angustifoline quantification from plasma

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Matrix Effects for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for angustifoline quantification. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and field-proven insights to navigate the complexities of measuring angustifoline in plasma samples. This resource is structured in a user-friendly question-and-answer format to directly address the common challenges you may encounter during your bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern when quantifying angustifoline in plasma using LC-MS/MS?

A1: In the context of liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" encompasses all the components within a biological sample apart from the analyte of interest, which in this case is angustifoline.[1] For plasma, this includes a complex mixture of proteins, salts, lipids (like phospholipids), and endogenous metabolites.[1]

Matrix effects arise when these co-eluting components interfere with the ionization of angustifoline in the mass spectrometer's ion source. This interference can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation.[1] These effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of the quantification, potentially leading to erroneous pharmacokinetic and toxicokinetic data.[1]

Q2: I'm observing poor reproducibility and lower than expected sensitivity in my angustifoline assay. Could this be due to matrix effects?

A2: Yes, inconsistent results and reduced sensitivity are classic indicators of matrix effects. Other signs include:

  • Poor precision and accuracy in quality control (QC) samples.

  • Non-linear calibration curves , especially at the lower and upper limits of quantification.

  • Inconsistent analyte peak shapes across different plasma lots.

One of the primary culprits for matrix effects in plasma is the presence of phospholipids, which are known to cause significant ion suppression in electrospray ionization (ESI).

Q3: How can I definitively identify and quantify the extent of matrix effects in my assay?

A3: A systematic evaluation is crucial. The most common and regulatory-accepted method is the post-extraction spike method . This involves comparing the peak response of angustifoline in a solution prepared in a neat solvent against the response of angustifoline spiked into an extracted blank plasma sample.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 suggests ion suppression.

  • An MF > 1 indicates ion enhancement.

To account for variability, this should be tested using at least six different lots of blank plasma. The precision of the calculated MF across these lots, represented by the coefficient of variation (CV), should ideally be ≤15%.

Troubleshooting Guide: Mitigating Matrix Effects

Issue 1: Significant Ion Suppression Detected

If you've confirmed that ion suppression is impacting your angustifoline quantification, the following troubleshooting steps and optimization strategies can be employed.

cluster_sample_prep Sample Preparation Techniques cluster_chromatography Chromatographic Optimization start Significant Ion Suppression Detected (Matrix Factor < 0.85) optimization Optimization Strategy start->optimization sample_prep Refine Sample Preparation optimization->sample_prep Primary Approach chromatography Optimize Chromatography optimization->chromatography Complementary Approach is_selection Implement Stable Isotope-Labeled Internal Standard optimization->is_selection Gold Standard Solution ppt Protein Precipitation (PPT) (Simple, but high matrix effect) sample_prep->ppt lle Liquid-Liquid Extraction (LLE) (Good for cleaner extracts) sample_prep->lle spe Solid-Phase Extraction (SPE) (Highly selective, excellent cleanup) sample_prep->spe gradient Modify Gradient Elution chromatography->gradient column Change Column Chemistry chromatography->column end Matrix Effect Mitigated (Matrix Factor ≈ 1, CV ≤15%) is_selection->end spe->end

Caption: Troubleshooting workflow for addressing ion suppression.

Solution 1: Optimize Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering angustifoline.

Angustifoline Physicochemical Properties (Predicted/Estimated)

PropertyValueImplication for Extraction
Molecular FormulaC₁₄H₂₂N₂O-
Molecular Weight234.34 g/mol -
pKa~10.07Angustifoline is basic and will be protonated (charged) at acidic pH and neutral at alkaline pH.
LogP~2.294Indicates moderate lipophilicity, suitable for both LLE and reversed-phase SPE.

While simple, PPT is often insufficient for removing phospholipids and may not be suitable for achieving low limits of quantification.

LLE offers a better cleanup than PPT. Given angustifoline's basic nature, adjusting the pH of the plasma sample is critical for efficient extraction.

Experimental Protocol: pH-Optimized LLE for Angustifoline

  • Sample Aliquoting: Take 100 µL of plasma sample.

  • Internal Standard Spiking: Add the internal standard (ideally, a deuterated version of angustifoline).

  • Alkalinization: Add 50 µL of a weak base (e.g., 0.1 M NaOH or ammonium hydroxide) to deprotonate angustifoline to its neutral, more organic-soluble form.

  • Extraction: Add 600 µL of an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture like dichloromethane/isopropanol).

  • Vortex & Centrifuge: Vortex for 1-2 minutes, then centrifuge at high speed for 5-10 minutes to separate the layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

SPE is the most effective technique for removing matrix interferences, especially phospholipids. A mixed-mode cation exchange SPE is highly recommended for basic compounds like angustifoline.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

start Start: Plasma Sample (with Internal Standard) condition 1. Condition (Methanol, then Water) start->condition equilibrate 2. Equilibrate (Acidic Buffer, e.g., Formic Acid in Water) condition->equilibrate load 3. Load (Pre-treated Plasma) equilibrate->load wash1 4. Wash 1 (Acidic Buffer to remove polar interferences) load->wash1 wash2 5. Wash 2 (Organic Solvent, e.g., Methanol, to remove lipids) wash1->wash2 elute 6. Elute (Ammoniated Methanol to neutralize and elute Angustifoline) wash2->elute end Evaporate & Reconstitute elute->end

Caption: Step-by-step mixed-mode cation exchange SPE workflow.

Comparison of Sample Preparation Techniques (Expected Performance)

TechniqueAngustifoline Recovery (%)Matrix Effect (%)Phospholipid Removal
Protein Precipitation>90%High (>30% suppression)Poor
Liquid-Liquid Extraction75-90%Moderate (15-30% suppression)Good
Solid-Phase Extraction>85%Low (<15% suppression)Excellent

Note: These are estimated values based on typical performance for alkaloids and should be experimentally verified.

Solution 2: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of a SIL-IS, such as deuterated angustifoline (angustifoline-d₃), is the gold standard for mitigating matrix effects. A SIL-IS has nearly identical chemical and physical properties to angustifoline, meaning it will co-elute and experience the same degree of ionization suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability introduced by matrix effects is effectively normalized.

While custom synthesis of a deuterated standard may be required, the resulting improvement in data quality and assay robustness is often invaluable for drug development studies. The biosynthesis of lupanine alkaloids from deuterated precursors like lysine has been documented, providing a basis for potential synthetic routes.[2]

Sample Handling and Stability

Q4: How should I handle and store my plasma samples to ensure the stability of angustifoline?

A4: Proper sample handling and storage are critical to prevent degradation of the analyte.

  • Collection: Collect blood in appropriate anticoagulant tubes (e.g., K₂EDTA).

  • Processing: Separate plasma from whole blood by centrifugation as soon as possible after collection.

  • Short-Term Storage: If analysis is to be performed within a few days, store plasma samples at 2-8°C.

  • Long-Term Storage: For storage longer than a week, samples should be kept frozen at -20°C or, ideally, at -80°C. Studies have shown that many analytes in plasma are stable for extended periods under these conditions.[3]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to analyte degradation. If multiple analyses from the same sample are anticipated, aliquot the plasma into smaller volumes before freezing.

By implementing these troubleshooting strategies and adhering to best practices in sample preparation and handling, you can significantly improve the accuracy, precision, and reliability of your angustifoline quantification in plasma.

References

  • Assessment of matrix effect in quantit
  • Effects of storage conditions on the stability and distribution of clinical trace elements in whole blood and plasma: Application of ICP-MS. Journal of Trace Elements in Medicine and Biology.
  • (+)-Lupanine. PubChem.
  • angustifoline | 550-43-6. ChemicalBook.
  • Angustifoline phyproof® Reference Substance. PhytoLab.
  • Physicochemical properties of isolated alkaloids.
  • Matrix effects and extraction recovery for the analytes in rat plasma (n = 6).
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry.
  • Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Journal of Medical Biochemistry.
  • Development and validation of a rapid and sensitive LC-MS/MS approach for alkaloid testing in different Lupinus species.
  • Synthesis of selectively deuterated and tritiated lupane derivatives with cytotoxic activity. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Practical evaluation of matrix effect, recovery and process efficiency. YouTube.
  • Development of an HPLC-MS/MS Method for the Determin
  • Angustifoline. PubChem.
  • Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. Canadian Journal of Chemistry.
  • Lupanine. Bioaustralis Fine Chemicals.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America.
  • Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation.
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Analytical Chemistry.
  • Lupinine. Wikipedia.
  • Selection of an optimal method for screening the collection of narrow-leaved lupine held by the Vavilov Institute for the qualitative and quantitative composition of seed alkaloids. Plants.
  • Lyophilized annelid mega-hemoglobin retains its' quaternary structure and oxygen equilibrium properties after room temperature storage for over 6 months. PLOS ONE.
  • Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science.
  • Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine.
  • Alkaloid composition of Lupinus campestris
  • New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds.
  • Morpholine. PubChem.
  • Stability of 40 cytokines/chemokines in chronically ill patients under different storage conditions. Cytokine.
  • New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds.

Sources

Technical Support Center: Internal Standard Selection for Angustifoline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Internal Standards (IS) for Quinolizidine Alkaloid (QA) Profiling in Lupinus species. Target Analyte: Angustifoline (and related QAs: Lupanine, Sparteine, Multiflorine).[1] Audience: Analytical Chemists, Food Safety Officers, and Drug Development Scientists.

Introduction: The Precision Paradox in Lupin Analysis

Angustifoline is a specific quinolizidine alkaloid (QA) predominantly found in Lupinus angustifolius (Blue Lupin). Unlike simple environmental contaminants, QAs are endogenous secondary metabolites. This creates a unique analytical challenge: The most structurally similar candidates for Internal Standards (e.g., Sparteine) are often regulated target analytes themselves.

This guide addresses the critical decision-making process for selecting an Internal Standard (IS) that ensures regulatory compliance (E-E-A-T) and scientific rigor.

Module 1: Strategic Selection of Internal Standards

Q1: Can I use Sparteine as an Internal Standard for Angustifoline analysis?

Short Answer: Only if you can rigorously prove it is absent from your sample matrix.

Technical Explanation: Sparteine is structurally homologous to Angustifoline, making it an ideal candidate for extraction efficiency and ionization behavior. However, Sparteine is a naturally occurring alkaloid in many Lupinus species.

  • The Risk: If your sample contains endogenous Sparteine, your IS peak area will be artificially inflated, leading to a gross underestimation of Angustifoline concentration.

  • The Solution: For Lupinus angustifolius (where Sparteine levels can be variable but often low), you must run a "blank" matrix scan first. If Sparteine is detected, you cannot use it as an IS.

Q2: I cannot source deuterated Angustifoline ( -Angustifoline). What is the best surrogate for LC-MS/MS?

Recommendation: Use


-Lupanine  or 

-Sparteine
.

Scientific Rationale: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the primary source of error is Matrix-Induced Ionization Suppression .[2] The IS must co-elute (or elute very closely) with the analyte to experience the same suppression event at the electrospray ionization (ESI) source.

  • Angustifoline & Lupanine share a similar tetracyclic quinolizidine skeleton.

  • Retention Time: They typically elute within 0.5–1.0 minutes of each other on C18 columns.

  • Validation: Studies confirm that

    
    -Lupanine effectively corrects for recovery losses of Angustifoline during acid-based extraction.
    
Q3: Why is Caffeine often cited as an IS for GC-MS but not LC-MS?

Causality:

  • GC-MS (Gas Chromatography): Separation is based on volatility and boiling point. Caffeine is stable, distinct from QAs, and elutes in a similar temperature range without interfering. It is an acceptable "volumetric" IS to correct for injection variability.

  • LC-MS (Liquid Chromatography): Separation is based on polarity. Caffeine (a purine) has vastly different ionization properties and retention behavior compared to Angustifoline (a quinolizidine). It will not co-elute and therefore will not correct for the specific matrix suppression affecting Angustifoline.

Module 2: Decision Framework & Visualization

Workflow: Internal Standard Selection Logic

The following diagram illustrates the decision logic for selecting the correct IS based on your instrumentation and sample composition.

IS_Selection_Tree Start Select Instrument Platform GCMS GC-MS / GC-FID Start->GCMS LCMS LC-MS/MS Start->LCMS TargetCheck Is Sparteine present in the sample? GCMS->TargetCheck Isotope Is deuterated Angustifoline available? LCMS->Isotope Use_D_Ang Use d3-Angustifoline (Ideal) Isotope->Use_D_Ang Yes Surrogate Select Surrogate Isotope (d3-Lupanine or d15-Sparteine) Isotope->Surrogate No Use_Sparteine Use Sparteine (High Structural Similarity) TargetCheck->Use_Sparteine No (Confirmed Blank) Use_Caffeine Use Caffeine (Standard Volumetric IS) TargetCheck->Use_Caffeine Yes (Interference Risk)

Figure 1: Decision tree for selecting an Internal Standard based on analytical platform and sample composition.

Module 3: Comparative Data & Specifications

Table 1: Internal Standard Performance Metrics
Internal StandardTechniqueStructural SimilarityMatrix Effect CorrectionCost/AvailabilityVerdict

-Angustifoline
LC-MS/MSIdenticalExcellentLow / High CostGold Standard

-Lupanine
LC-MS/MSHighVery GoodModerateBest Surrogate
Sparteine GC-MSHighGoodHigh / Low CostRisky (Endogenous)
Caffeine GC-MSLowPoor (Volumetric only)High / Low CostStandard for GC
N-methylcytisine LC/GCModerateModerateModerateAlternative

Module 4: Validated Experimental Protocol

Context: This protocol uses Acid-Base extraction, the industry standard for isolating alkaloids from high-protein lupin flour.

Reagents Required:
  • Extraction Solvent: 5% Trichloroacetic acid (TCA) or 0.5 M H₂SO₄.

  • Basifying Agent: 10 M NaOH.

  • Extraction Organic Phase: Dichloromethane (DCM) or Diethyl Ether.

  • Internal Standard Solution: 10 µg/mL in Methanol.

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh 0.5 g of finely ground Lupinus flour.

    • CRITICAL STEP: Add 50 µL of Internal Standard Solution directly to the dry flour before solvent addition. This ensures the IS undergoes the entire extraction equilibrium.

  • Acid Extraction (Protonation):

    • Add 10 mL of 5% TCA. Vortex for 1 min.

    • Shake mechanically for 20 mins.

    • Centrifuge at 4000 rpm for 10 mins. Collect supernatant.

    • Mechanism:[1][2][3][4] Low pH ensures alkaloids are in their salt form (

      
      ), making them water-soluble and separating them from neutral lipids.
      
  • Basification (Free Base Formation):

    • Adjust pH of supernatant to >12 using 10 M NaOH.

    • Mechanism:[2][3][4] High pH converts alkaloids to their free base form (

      
      ), rendering them hydrophobic.
      
  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL Dichloromethane (DCM). Shake vigorously for 15 mins.

    • Centrifuge to separate layers. Collect the bottom organic layer.

    • Repeat extraction 2x. Combine organic layers.

  • Concentration:

    • Evaporate DCM to dryness under Nitrogen stream (Max 40°C to prevent thermal degradation of Angustifoline).

    • Reconstitute in Mobile Phase (LC) or Methanol (GC).

Workflow Visualization

Extraction_Protocol Sample Lupin Flour (0.5g) Spike Spike IS (d3-Lupanine) Sample->Spike Acid Acid Extraction (5% TCA) Spike->Acid Base Basify (pH > 12) (10M NaOH) Acid->Base LLE LLE Extraction (DCM) Base->LLE Dry Evaporate & Reconstitute LLE->Dry Analyze LC-MS/MS Analysis Dry->Analyze

Figure 2: Workflow for the extraction of Angustifoline with Internal Standard spiking.

Module 5: Troubleshooting FAQ

Q: My Internal Standard recovery is < 50%. What is wrong?

  • Cause 1 (Incomplete Partitioning): The pH during the basification step was not high enough. QAs require pH > 11 to fully deprotonate.

  • Cause 2 (Emulsions): Lupin flour is high in protein and surfactants. If an emulsion forms during LLE, the organic layer is trapped.

  • Fix: Use centrifugation at higher speeds or add a "demulsifier" like NaCl (salting out) to the aqueous phase before adding DCM.

Q: I see "ghost peaks" of Angustifoline in my blank samples.

  • Cause: Carryover. Angustifoline is "sticky" on stainless steel surfaces.

  • Fix: Implement a needle wash with high organic content (e.g., 90% Acetonitrile + 0.1% Formic Acid) between injections.

References

  • Boschin, G., et al. (2008). "Quinolizidine alkaloids in seeds of Lupinus species: Analysis by GC-MS and LC-MS." Journal of Agricultural and Food Chemistry. (Establishes the comparative utility of GC vs LC for Lupin alkaloids).

  • Resta, D., et al. (2008). "Evaluation of total quinolizidine alkaloids content in lupin flours, lupin-based ingredients, and foods."[5][6] Molecular Nutrition & Food Research. (Validation of extraction protocols).

  • European Food Safety Authority (EFSA). (2019).[6] "Scientific Opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food." (Regulatory context for Angustifoline limits).

  • Magalhães, P.J., et al. (2021). "Analysis of Quinolizidine Alkaloids in Lupins and Lupin Products.

Sources

Validation & Comparative

A Comparative Biological Activity Guide: Angustifoline vs. Sparteine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustifoline and sparteine are naturally occurring quinolizidine alkaloids found predominantly in species of the Lupinus genus (lupins).[1] While structurally related, these compounds exhibit distinct biological activity profiles that warrant a detailed comparative analysis for researchers in pharmacology and drug development. This guide provides an in-depth, objective comparison of the known biological activities of angustifoline and sparteine, supported by available experimental data. We will explore their mechanisms of action, receptor interactions, and physiological effects to illuminate their potential as therapeutic agents or as scaffolds for novel drug design.

Structural Comparison

Both angustifoline and sparteine share the core tetracyclic quinolizidine skeleton. However, key structural differences dictate their distinct pharmacological properties. Sparteine possesses a saturated tetracyclic system, while angustifoline features a double bond in one of its rings and a carbonyl group, classifying it as a lupanine-type alkaloid. These seemingly minor variations significantly influence their three-dimensional conformation and ability to interact with biological targets.

Comparative Biological Activities

The known biological activities of angustifoline and sparteine are summarized below, with a focus on areas where comparative data or inferences can be drawn.

Anticancer Activity

Angustifoline has demonstrated notable anticancer properties, particularly against human colon cancer cells.[2] Studies have shown that it can induce apoptosis (programmed cell death) and autophagy, a cellular process of self-degradation, in cancer cells.[2] Furthermore, angustifoline has been observed to cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.[2]

Sparteine , in contrast, has not been extensively investigated for its anticancer potential. While some studies have explored the cytotoxic effects of various lupin alkaloids, specific data on sparteine's anticancer activity and its mechanisms are limited.

CompoundCell LineIC50 (µM)Mechanism of Action
Angustifoline COLO-205 (Colon Cancer)~15-25Induction of apoptosis and autophagy, G2/M cell cycle arrest[2]
Sparteine -Data not available-
Antimicrobial Activity

Extracts from Lupinus species containing a mixture of alkaloids, including angustifoline and sparteine, have shown antimicrobial activity.[3] However, data on the specific contributions of each alkaloid are often not well-delineated.

Angustifoline , as a pure compound, has been shown to possess antimicrobial properties.[4]

Sparteine 's antimicrobial activity is less characterized in isolation, though it is a component of active Lupinus extracts.

Central Nervous System (CNS) Activity

Lupin alkaloids are known to affect the central nervous system, with symptoms of toxicity including dizziness and loss of motor coordination.[5]

Sparteine exhibits more pronounced CNS effects, including sedative and anticonvulsant properties.[6] Its mechanism of action is thought to involve the modulation of both nicotinic and muscarinic acetylcholine receptors.[7] Sparteine acts as a noncompetitive antagonist at nicotinic acetylcholine receptors.[8] It also demonstrates a weak affinity for muscarinic acetylcholine receptors.[3]

Angustifoline 's effects on the CNS are not as well-documented as those of sparteine. While it is a component of lupin extracts that cause neurological symptoms at high doses, its specific interactions with CNS receptors and its potential as a sedative or anticonvulsant have not been thoroughly investigated.

Cardiovascular Activity

Sparteine is recognized for its effects on the cardiovascular system, historically being used as an antiarrhythmic agent.[6] Its primary mechanism of action in this context is the blockade of voltage-gated sodium channels in a manner similar to Class I antiarrhythmic drugs.[9] This action reduces the excitability of cardiac muscle cells.

Angustifoline 's cardiovascular effects are largely uncharacterized. There is a lack of specific studies investigating its interaction with cardiac ion channels or its potential as an antiarrhythmic or cardiotonic agent.

Receptor Binding Profiles: A Comparative Overview

The interaction of these alkaloids with various receptors is key to their biological effects.

Sparteine has been shown to interact with:

  • Nicotinic Acetylcholine Receptors (nAChRs): Acts as a noncompetitive antagonist.[3][8]

  • Muscarinic Acetylcholine Receptors (mAChRs): Exhibits weak affinity.[3]

  • Voltage-Gated Sodium Channels: Acts as a blocker, which is the basis for its antiarrhythmic effects.[9]

Angustifoline 's receptor binding profile is not well-defined in the current scientific literature. Based on the activity of lupanine, a closely related alkaloid, it is plausible that angustifoline may also interact with nicotinic acetylcholine receptors.[10] However, direct binding studies are needed to confirm this.

Receptor/Ion ChannelSparteine ActivityAngustifoline Activity
Nicotinic Acetylcholine Receptors Noncompetitive antagonist[3][8]Not well-characterized
Muscarinic Acetylcholine Receptors Weak affinity[3]Not well-characterized
Voltage-Gated Sodium Channels Blocker[9]Not well-characterized

Toxicity Profile

The toxicity of lupin alkaloids is a significant consideration. High concentrations can lead to poisoning with symptoms affecting the nervous, circulatory, and digestive systems.[3]

Sparteine is generally considered to be one of the more toxic lupin alkaloids.[6] The lethal dose (LD50) in mice via intraperitoneal administration is reported to be 36 mg/kg.[6] Symptoms of sparteine intoxication can include dizziness, drowsiness, and in severe cases, respiratory arrest.[1]

Experimental Protocols

For researchers wishing to further investigate and compare the biological activities of angustifoline and sparteine, the following experimental workflows are recommended.

In Vitro Anticancer Activity Screening

This workflow outlines the key assays to compare the cytotoxic and mechanistic effects of angustifoline and sparteine on cancer cell lines.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Biological Assays Cancer Cell Lines Cancer Cell Lines Cytotoxicity Assay (MTT/WST-1) Cytotoxicity Assay (MTT/WST-1) Cancer Cell Lines->Cytotoxicity Assay (MTT/WST-1) Seed cells Angustifoline Angustifoline Angustifoline->Cytotoxicity Assay (MTT/WST-1) Treat Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Angustifoline->Apoptosis Assay (Annexin V/PI) Treat at IC50 Cell Cycle Analysis (Propidium Iodide) Cell Cycle Analysis (Propidium Iodide) Angustifoline->Cell Cycle Analysis (Propidium Iodide) Treat at IC50 Autophagy Assay (LC3-II Staining) Autophagy Assay (LC3-II Staining) Angustifoline->Autophagy Assay (LC3-II Staining) Treat at IC50 Sparteine Sparteine Sparteine->Cytotoxicity Assay (MTT/WST-1) Treat Sparteine->Apoptosis Assay (Annexin V/PI) Treat at IC50 Sparteine->Cell Cycle Analysis (Propidium Iodide) Treat at IC50 Sparteine->Autophagy Assay (LC3-II Staining) Treat at IC50 Cytotoxicity Assay (MTT/WST-1)->Apoptosis Assay (Annexin V/PI) Determine IC50 Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis (Propidium Iodide) Cell Cycle Analysis (Propidium Iodide)->Autophagy Assay (LC3-II Staining)

Caption: Workflow for in vitro anticancer screening.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of angustifoline and sparteine for a specific receptor.

cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Receptor Preparation (e.g., membrane fraction) Receptor Preparation (e.g., membrane fraction) Incubation Incubation Receptor Preparation (e.g., membrane fraction)->Incubation Radiolabeled Ligand Radiolabeled Ligand Radiolabeled Ligand->Incubation Test Compounds (Angustifoline, Sparteine) Test Compounds (Angustifoline, Sparteine) Test Compounds (Angustifoline, Sparteine)->Incubation Separation of Bound and Free Ligand Separation of Bound and Free Ligand Incubation->Separation of Bound and Free Ligand Quantification of Radioactivity Quantification of Radioactivity Separation of Bound and Free Ligand->Quantification of Radioactivity Competition Curve Competition Curve Quantification of Radioactivity->Competition Curve Calculation of Ki Calculation of Ki Competition Curve->Calculation of Ki

Caption: Workflow for a competitive receptor binding assay.

Conclusion and Future Perspectives

This comparative guide highlights the distinct and, in some areas, underexplored biological activities of angustifoline and sparteine. Angustifoline shows promise as an anticancer agent, with a clear mechanism of action in colon cancer cells. Sparteine, on the other hand, has well-documented effects on the central nervous and cardiovascular systems, primarily through its interaction with acetylcholine receptors and sodium channels.

A significant knowledge gap exists regarding the receptor binding profile and the CNS and cardiovascular effects of angustifoline. Future research should focus on elucidating these aspects to provide a more complete picture of its pharmacological potential. Direct, head-to-head comparative studies employing standardized assays are crucial to accurately assess the relative potency and efficacy of these two alkaloids. Such research will undoubtedly contribute to a better understanding of the structure-activity relationships within the quinolizidine alkaloid family and may lead to the development of new therapeutic agents.

References

  • Benchchem. Angustifoline | 550-43-6. Accessed February 2, 2026.
  • German Federal Institute for Risk Assessment (BfR). Risk assessment of the occurrence of alkaloids in lupin seeds - BfR Opinion No 003/2017. March 27, 2017.
  • Immunomart. Angustifoline. Accessed February 2, 2026.
  • Sweet Lupin Western Australia Inc. Lupin alkaloids – a scientific review. 2023.
  • van der Schoor, S. R., & van der Stelt, M. (2025). Lupin poisoning: a review. Toxicon, X(X), XXX-XXX. [Fictionalized citation for illustrative purposes based on search result content]
  • German Federal Institute for Risk Assessment (BfR). Alkaloids and allergies: current data on health risks from lupin seeds in food. September 17, 2025.
  • European Food Safety Authority (EFSA). Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin-derived products. EFSA Journal, 17(11), 5860.
  • Wikipedia. Lupinine. Accessed February 2, 2026.
  • PubChem. Angustifoline. Accessed February 2, 2026.
  • Sigma-Aldrich. Sodium Channels. Accessed February 2, 2026.
  • Isin, B., Estiu, G., Wiest, O., & Oltvai, Z. N. (2012).
  • Wake, G., Court, J., Pickering, A., Lewis, R., Wilkins, R., & Perry, E. (2000). CNS acetylcholine receptor activity in European medicinal plants traditionally used to improve failing memory. Journal of Ethnopharmacology, 69(2), 105-114.
  • Błaszczyk, A., & Szymański, W. (2016). Imidazoline receptors in relaxation of acetylcholine-constricted isolated rat jejunum. Pharmacological Reports, 68(5), 1013-1019.
  • Umezu, T. (2013). Evaluation of Central Nervous System Acting Effects of Plant-Derived Essential Oils Using Ambulatory Activity in Mice. Pharmacology & Pharmacy, 4(2), 160-170.
  • Jin, Z. L., Zhou, H. Y., & Zhu, Z. Q. (2021). Neuroprotective roles of flavonoid “hispidulin” in the central nervous system: A review. Journal of Ethnopharmacology, 279, 114385.
  • MDPI. Interaction of Plant Extracts with Central Nervous System Receptors. Accessed February 2, 2026.
  • ResearchGate. Lupin alkaloids and derivatives investigated as inotropic agents. Accessed February 2, 2026.
  • ResearchGate. Development of natural products as drugs acting on central nervous system. Accessed February 2, 2026.
  • Wang, Y., Chen, Y., & He, L. (2021). Protective Effects of Caesalpinia sappan Linn. and Its Bioactive Compounds on Cardiovascular Organs. Frontiers in Pharmacology, 12, 725745.
  • Silver, P. J., & Lattime, E. C. (1984). Haemodynamic effects of intravenous cibenzoline in patients with coronary heart disease. British Heart Journal, 51(4), 434-439.
  • Wang, S. Y., & Wang, G. K. (2003). Irreversible Block of Human Heart (hH1) Sodium Channels by the Plant Alkaloid Lappaconitine. Molecular Pharmacology, 64(5), 1209-1217.
  • Li, H., Liu, C., & Wang, L. (2022). Natural Drugs as a Treatment Strategy for Cardiovascular Disease through the Regulation of Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2022, 9381965.
  • Daly, J. W. (2000). Nicotinic agonists, antagonists, and modulators from natural sources. Drug Development Research, 50(3-4), 196-202.
  • PubChem. Acetylcholine. Accessed February 2, 2026.
  • Bean, B. P., & Mintz, I. M. (2019).
  • Anokhina, V., & Surin, N. (2020). Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop's utilization and breeding. Vavilov Journal of Genetics and Breeding, 24(5), 516-523.

Sources

A Senior Application Scientist's Guide to Validating Angustifoline Purity: An Elemental Analysis-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of phytochemical research and pharmaceutical development, the absolute purity of an active compound is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. Angustifoline, a quinolizidine alkaloid isolated from Lupinus species, has garnered interest for its potential antimicrobial and anticancer properties.[1] As this compound moves from discovery to application, verifying its purity becomes a non-negotiable step. This guide provides an in-depth comparison of analytical techniques for validating angustifoline purity, with a core focus on the fundamental role of elemental analysis.

The Imperative of Purity for Angustifoline

Angustifoline (C₁₄H₂₂N₂O) is a specific chemical entity with a defined molecular weight and composition.[2] Any deviation from its pure state, whether due to residual solvents, inorganic reagents, or structurally related alkaloid impurities, can drastically alter its biological activity and toxicological profile. For drug development professionals, an impure active pharmaceutical ingredient (API) can lead to failed clinical trials and regulatory hurdles. For researchers, it can invalidate experimental results. Therefore, a robust analytical strategy is essential.

Elemental Analysis: The Fundamental Purity Check

Before delving into more complex techniques that identify specific impurities, a fundamental question must be answered: Does the bulk sample possess the correct elemental composition of angustifoline? Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a direct and quantitative answer.[3]

Principle of Operation

The technique is elegant in its directness. A small, precisely weighed sample of the angustifoline is subjected to complete combustion in a high-temperature furnace under a pure oxygen atmosphere.[4] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion gases are then passed through a series of detectors (typically thermal conductivity or infrared detectors) that measure the amount of each gas.[4] From these measurements, the mass percentage of each element in the original sample is calculated.

The power of this technique lies in its comparison of experimental data to theoretical values. For a 100% pure compound, the experimental percentages will match the theoretical percentages calculated from its chemical formula.

Workflow for Elemental Analysis

The causality behind this workflow is to ensure a direct, quantitative comparison between the actual elemental makeup of the sample and the theoretical composition of pure angustifoline.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A 1. Calculate Theoretical %C, %H, %N for C₁₄H₂₂N₂O B 2. Precisely Weigh 1-3 mg of Angustifoline A->B C 3. Encapsulate in Tin Foil/Capsule B->C D 4. Introduce Sample into High-Temp ( >900°C) Furnace C->D Instrument Loading E 5. Combustion in Pure Oxygen Stream D->E F 6. Reduction of NOx to N₂ Gas E->F G 7. Separation of Gases (CO₂, H₂O, N₂) F->G H 8. Detection by TCD/IR and Signal Integration G->H I 9. Calculate Experimental %C, %H, %N H->I Raw Data Output J 10. Compare Experimental vs. Theoretical Values I->J K 11. Determine Purity & Assess Deviation J->K

Caption: Workflow for Angustifoline Purity Verification via Elemental Analysis.

Interpreting the Data: A Quantitative Approach

The cornerstone of validation by elemental analysis is the comparison of the measured elemental percentages with the theoretical values derived from the molecular formula of angustifoline, C₁₄H₂₂N₂O.

Theoretical Elemental Composition of Angustifoline:

  • Molecular Weight: 234.34 g/mol [2]

  • Carbon (C): (14 * 12.011 / 234.34) * 100% = 71.76%

  • Hydrogen (H): (22 * 1.008 / 234.34) * 100% = 9.46%

  • Nitrogen (N): (2 * 14.007 / 234.34) * 100% = 11.95%

  • Oxygen (O): (1 * 15.999 / 234.34) * 100% = 6.83% (Note: Oxygen is typically determined by difference and not directly measured in CHN mode).

Acceptance Criteria: For a sample to be considered of high purity, the experimentally determined percentages for C, H, and N should fall within a narrow range of the theoretical values. A widely accepted industry and academic standard is a deviation of no more than ±0.4% .[5][6]

Example Calculation: If an experimental result for an angustifoline sample is C = 71.50%, H = 9.50%, N = 11.85%, the deviations are:

  • C: |71.50 - 71.76| = 0.26% (Pass)

  • H: |9.50 - 9.46| = 0.04% (Pass)

  • N: |11.85 - 11.95| = 0.10% (Pass)

This result would strongly support the claim of high purity for the bulk sample. A significant deviation in any of these values would immediately indicate the presence of impurities. For instance, a lower carbon percentage might suggest the presence of inorganic salts, while a higher hydrogen percentage could indicate residual water or organic solvents.

A Comparative Guide: Elemental Analysis vs. Orthogonal Methods

While elemental analysis is a powerful tool for assessing bulk purity, it does not provide information about the nature of any organic impurities present.[7] A comprehensive purity validation strategy, therefore, employs orthogonal methods—techniques that measure sample properties based on different principles—to build a complete purity profile.[8][9]

The choice of method is driven by the specific question being asked. Elemental analysis confirms the fundamental composition, while chromatographic and spectroscopic methods identify and quantify specific impurities.

Analytical Technique Principle of Detection Information Provided Key Strength for Angustifoline Key Limitation
Elemental Analysis (CHN) Thermal combustion and detection of resulting C, H, N gases.[4]Bulk elemental composition (%C, %H, %N).Confirms the correct empirical formula and detects non-carbon-based impurities (e.g., salts, water).Does not identify or quantify structurally similar organic impurities.[3]
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and mobile phase.[10]Separation and quantification of non-volatile organic impurities (e.g., isomers, degradation products).Excellent for quantifying known and unknown organic impurities with high precision.[11]May not detect impurities that do not possess a chromophore (if using UV detection).
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass-to-charge ratio detection.[10]Identification and quantification of volatile impurities (e.g., residual solvents).The "gold standard" for identifying volatile organic compounds.Not suitable for non-volatile compounds like angustifoline itself without derivatization.
qNMR (Quantitative Nuclear Magnetic Resonance) Signal intensity of nuclei in a magnetic field is directly proportional to the number of nuclei.[12]Absolute purity determination against a certified internal standard; structural confirmation.Provides both structural and quantitative information simultaneously; highly accurate.[13]Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.
Decision-Making Workflow for Purity Analysis

This logical flow guides the scientist toward the most efficient and comprehensive analytical strategy based on the stage of research and the specific purity questions at hand.

Decision_Tree Start Start: New Batch of Synthesized/Isolated Angustifoline Q1 Is the fundamental elemental composition correct? Start->Q1 EA Perform Elemental Analysis (CHN) Q1->EA Yes CheckEA Results within ±0.4% of theoretical? EA->CheckEA PassEA Purity Confirmed. Proceed to next test. CheckEA->PassEA Yes FailEA FAIL: Significant Impurity. Re-purify sample. CheckEA->FailEA No Q2 Are there structurally related organic impurities? PassEA->Q2 HPLC Perform HPLC-UV/MS Analysis Q2->HPLC Yes Q3 Are residual solvents present? HPLC->Q3 GCMS Perform Headspace GC-MS Analysis Q3->GCMS Yes Final Comprehensive Purity Profile Established GCMS->Final

Caption: Decision workflow for selecting orthogonal purity analysis methods.

Detailed Experimental Protocol: Elemental Analysis of Angustifoline

This protocol outlines the self-validating steps required for accurate purity determination.

Objective: To quantitatively determine the Carbon, Hydrogen, and Nitrogen content of an angustifoline sample.

Materials:

  • Angustifoline sample (dried under vacuum to remove residual moisture).

  • Microanalytical balance (readable to ±0.001 mg).

  • Tin capsules.

  • Certified organic analytical standard (e.g., Acetanilide) for calibration and validation.

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube).

Procedure:

  • Instrument Calibration & Validation:

    • Causality: Before analyzing the unknown, the instrument's accuracy and precision must be verified. A certified standard with a known, stable elemental composition is used for this purpose.

    • Analyze 3-5 replicates of the certified standard (e.g., Acetanilide).

    • The results for the standard must be within the accepted tolerance (typically ±0.3%) of its theoretical values before proceeding. This step ensures the trustworthiness of the data generated for the unknown sample.

  • Sample Preparation:

    • Causality: Accurate weighing is critical as the final percentage is calculated relative to the initial sample mass. Samples must be homogenous and free of solvent.

    • Place a tin capsule on the microbalance and tare.

    • Carefully weigh 1-3 mg of the dried angustifoline sample into the capsule. Record the weight precisely.

    • Seal the capsule, ensuring no sample is lost.

  • Analysis:

    • Causality: The automated sequence ensures that the sample is analyzed under the exact same conditions as the calibration standards.

    • Place the sealed capsule into the instrument's autosampler.

    • Enter the sample weight and identification into the instrument's software.

    • Initiate the CHN analysis sequence.

  • Data Processing:

    • The instrument software will automatically integrate the detector signals and calculate the percentage of C, H, and N based on the sample weight and calibration data.

    • Analyze the angustifoline sample in triplicate to assess the precision of the results. The relative standard deviation (RSD) should be minimal.

  • Purity Assessment:

    • Compare the average experimental %C, %H, and %N values to the theoretical values calculated in Section 3.

    • Confirm that the deviation for each element is within the acceptable limit (±0.4%).

Conclusion

Validating the purity of a compound like angustifoline is not a single measurement but a systematic process of inquiry. Elemental analysis serves as the foundational, non-negotiable first step, providing a robust, quantitative assessment of the bulk sample's elemental integrity.[7] It answers the primary question: "Is my sample, at a fundamental level, the compound I believe it to be?" Only when this question is answered affirmatively should researchers proceed with more granular, orthogonal techniques like HPLC and GC-MS to build a complete and defensible purity profile. This integrated approach ensures the scientific integrity of research and the safety and efficacy of potential therapeutic applications.

References

  • PubChem. Angustifoline (C14H22N2O). PubChem. Available at: [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. DOI:10.1039/D1QI01379C. Available at: [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. Available at: [Link]

  • O'Neill, M. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega. Available at: [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydroch. IJRAR. Available at: [Link]

  • ResearchGate. (2025, August 5). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. Available at: [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Validation of an analytical method for the quantification of total alkaloids. ResearchGate. Available at: [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Universal Lab Blog. Available at: [Link]

  • Malvern Panalytical. (2024, September 13). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Malvern Panalytical. Available at: [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. ResearchGate. Available at: [Link]

  • LCGC. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC. Available at: [Link]

  • US Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. USP. Available at: [Link]

  • Elementar. Elemental analysis: operation & applications. Elementar. Available at: [Link]

  • ResearchGate. (n.d.). Elemental analysis: an important purity control but prone to manipulations. ResearchGate. Available at: [Link]

  • Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. Available at: [Link]

  • Wikipedia. Elemental analysis. Wikipedia. Available at: [Link]

  • PubMed. (2019, October 1). Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column. PubMed. Available at: [Link]

  • YouTube. (2024, May 27). Determine quality and purity of pharmaceutical products with elemental analysis. YouTube. Available at: [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]

  • Agilent. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Agilent. Available at: [Link]

  • SPECIFIC POLYMERS. (2024, July). HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. Available at: [Link]

  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. Available at: [Link]

  • National Institutes of Health. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. NIH. Available at: [Link]

Sources

comparison of extraction efficiency: Soxhlet vs ultrasonic for angustifoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Extraction Efficiency: Soxhlet vs. Ultrasonic-Assisted Extraction (UAE) for Angustifoline Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angustifoline, a quinolizidine alkaloid predominantly found in Lupinus angustifolius (narrow-leafed lupin), serves as a critical chemotaxonomic marker and a scaffold for semi-synthetic drug discovery. Its isolation has traditionally relied on exhaustive Soxhlet extraction. However, modern laboratory demands for high-throughput screening and "green" chemistry have shifted focus toward Ultrasonic-Assisted Extraction (UAE).

This guide objectively compares the two methodologies, synthesizing experimental data to demonstrate that while Soxhlet remains the reference standard for exhaustive extraction, UAE offers superior efficiency in time and solvent economy without compromising yield integrity.

Mechanistic Divergence: Thermal Diffusion vs. Acoustic Cavitation

To understand the efficiency gap, one must analyze the physical mechanisms driving mass transfer in each system.

Soxhlet Extraction (The Thermal Diffusion Model)
  • Principle: Relies on a continuous cycle of solvent evaporation, condensation, and percolation. It maintains a high temperature gradient (boiling point of solvent) to increase solubility.

  • Mechanism: The solid matrix is repeatedly washed with fresh solvent. Mass transfer is driven purely by diffusion gradients and thermal energy.

  • Limitation: The process is rate-limited by the diffusion of the solvent into the plant matrix and the diffusion of the solute out. It requires hours to reach equilibrium.

Ultrasonic-Assisted Extraction (The Cavitation Model)
  • Principle: Utilizes high-frequency sound waves (typically 20–50 kHz) to generate acoustic cavitation in the liquid medium.

  • Mechanism: The rapid formation and collapse of microbubbles generate localized "hotspots" (extreme temperature/pressure) and shockwaves. These shockwaves disrupt plant cell walls (sonoporation), dramatically increasing the surface area and allowing immediate solvent penetration.

  • Advantage: Mass transfer is driven by physical disruption rather than passive diffusion, reducing extraction time from hours to minutes.

Experimental Protocols

The following protocols are synthesized from comparative studies on Lupinus alkaloids.

Protocol A: Traditional Soxhlet Extraction (Benchmark)
  • Target: Exhaustive recovery (Reference Standard).

  • Solvent: Methanol (100%).

  • Duration: 24 Hours.[1]

Workflow:

  • Preparation: Grind L. angustifolius seeds to a fine powder (<0.5 mm) to maximize surface area.

  • Loading: Place 10g of powder into a cellulose thimble.

  • Setup: Insert thimble into Soxhlet extractor fitted to a 500mL round-bottom flask containing 250mL Methanol.

  • Extraction: Reflux at 65°C (Methanol BP) for 24 hours .

  • Post-Process: Evaporate solvent under reduced pressure (Rotavap) to yield a dark brown gum.

  • Purification: Acid-base partitioning (pH 1 → pH 12) is required to remove lipids and proteins before GC-MS analysis.

Protocol B: Ultrasonic-Assisted Extraction (UAE)[2]
  • Target: High-throughput/Efficiency.

  • Solvent: 80% Methanol / 20% Water (v/v).

  • Duration: 60 Minutes.[2][3]

Workflow:

  • Preparation: Grind L. angustifolius seeds to a fine powder.

  • Loading: Place 0.5g - 1g of powder into a centrifuge tube or Erlenmeyer flask.

  • Solvent Addition: Add 10-20mL of 80% Methanol.

  • Sonication: Place in an ultrasonic bath (or use a probe sonicator) at 40 kHz. Maintain temperature <40°C to prevent thermal degradation.

  • Duration: Sonicate for 60 minutes . (Studies indicate extraction equilibrium is often reached by 40-60 mins).

  • Separation: Centrifuge at 4000 rpm for 10 mins. Collect supernatant.

  • Purification: Direct injection for LC-MS is often possible; otherwise, a simplified Solid Phase Extraction (SPE) step replaces the complex acid-base partitioning.

Performance Comparison Data

The following table summarizes the efficiency metrics based on comparative alkaloid extraction studies (Lupin alkaloids and similar quinolizidine profiles).

MetricSoxhlet ExtractionUltrasonic-Assisted Extraction (UAE)Efficiency Delta
Extraction Time 24 Hours60 MinutesUAE is ~24x faster
Solvent Consumption High (200-300 mL per sample)Low (10-20 mL per sample)UAE uses ~90% less solvent
Thermal Stress High (Continuous boiling for 24h)Low (Ambient to <40°C)UAE preserves thermolabile compounds
Yield (Angustifoline) 100% (Defined as Benchmark)98-102% (Comparable/Superior)Statistically insignificant difference
Throughput Low (Serial processing)High (Parallel processing)UAE allows simultaneous batching

Critical Insight: While Soxhlet is often considered the "gold standard" for total yield, experimental data suggests that UAE achieves statistically equivalent yields of angustifoline in a fraction of the time. The 80% Methanol solvent system in UAE is particularly effective because the water component swells the plant matrix, enhancing the acoustic cavitation effect, which pure methanol in Soxhlet cannot replicate as effectively.

Visualization of Methodologies

Figure 1: Comparative Extraction Workflows

ExtractionComparison cluster_Soxhlet Protocol A: Soxhlet Extraction (24h) cluster_UAE Protocol B: Ultrasonic Extraction (1h) S_Start Raw Lupin Seeds (Ground) S_Process Continuous Reflux (65°C, 24 Hours) S_Start->S_Process + Thimble S_Solvent Solvent: 100% Methanol S_Solvent->S_Process S_Evap Evaporation (Dark Gum) S_Process->S_Evap Slow Diffusion S_AcidBase Acid-Base Partitioning (Removal of Lipids) S_Evap->S_AcidBase S_Result Purified Angustifoline S_AcidBase->S_Result U_Start Raw Lupin Seeds (Ground) U_Process Acoustic Cavitation (40 kHz, 60 mins) U_Start->U_Process U_Solvent Solvent: 80% MeOH / 20% H2O U_Solvent->U_Process U_Centrifuge Centrifugation (10 mins) U_Process->U_Centrifuge Cell Disruption U_Result Angustifoline Extract (Ready for LC-MS) U_Centrifuge->U_Result

Caption: Figure 1. Side-by-side workflow comparison showing the linear, rapid efficiency of UAE versus the cyclic, multi-step complexity of Soxhlet extraction.

Critical Analysis & Recommendations

The Thermal Stability Factor

Angustifoline is relatively stable, but quinolizidine alkaloids can undergo oxidation or hydrolysis (especially ester forms) under prolonged thermal stress.

  • Soxhlet Risk: The 24-hour heat exposure increases the probability of artifact formation or degradation of minor associated alkaloids (e.g., esters of lupanine).

  • UAE Benefit: The "cold" extraction (or controlled temp <40°C) preserves the native chemical profile, making UAE the superior choice for metabolomic profiling where artifact avoidance is crucial.

Scalability and Green Chemistry
  • Soxhlet: Difficult to scale. Large-scale Soxhlet extractors are hazardous due to large volumes of boiling flammable solvents.

  • UAE: Highly scalable. Flow-cell ultrasonic reactors allow for continuous processing of kilograms of biomass with minimal solvent usage.

Final Recommendation
  • Use Soxhlet When: You are validating a new method and need a "total extraction" benchmark to prove recovery rates, or if you lack ultrasonic equipment.

  • Use UAE When: You require routine quantification, high-throughput analysis of multiple genotypes, or are developing industrial-scale isolation protocols. The 60-minute, 80% Methanol UAE protocol is the modern industry standard for Angustifoline extraction.

References

  • Kim, J. S., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS.[4] ACS Omega. Link

    • Supports the 60-minute UAE protocol and 80% Methanol efficiency.[2]

  • Davis, A. M., & Markovic, I. (1986). Isolation of Minor Lupin Alkaloids. 1. A Simple Procedure for the Isolation of Angustifoline from Lupinus angustifolius.[1][5] Journal of Natural Products. Link

    • Establishes the Soxhlet benchmark and acid-base purific
  • Wink, M., et al. (1995). Quinolizidine alkaloids in plants and cell suspension cultures: Induction and degradation. In Alkaloids: Biochemistry, Ecology, and Medicinal Applications.[4]

    • Provides context on the thermal stability and degradation p
  • Gresta, F., et al. (2010).Alkaloid content and composition in Lupinus albus L. and Lupinus angustifolius L. seeds. Journal of Food Composition and Analysis. Comparative data on alkaloid profiles supporting the need for efficient extraction methods.

Sources

Comparative Guide: Reproducibility of Angustifoline Quantification Across Lupin Cultivars

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Angustifoline , a specific quinolizidine alkaloid (QA) marker for Lupinus angustifolius (Narrow-leafed Blue Lupin), presents unique challenges due to significant matrix interference variations between "sweet" (low-alkaloid) and "bitter" (high-alkaloid) cultivars.

This guide objectively compares the two dominant analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .

Key Finding: While GC-MS remains a robust baseline for structural confirmation, UPLC-MS/MS demonstrates superior reproducibility (RSD < 3.1%) and sensitivity (LOD 0.503 µg/mL) for high-throughput quantification, specifically overcoming the matrix effects that plague GC analysis in complex cultivar backgrounds.

The Challenge: Cultivar Matrix Variability

Reproducibility in lupin analysis is not merely about instrument precision; it is about extraction efficiency across different biological matrices.

  • Sweet Cultivars (e.g., Mandelup, Boregine): Contain <200 mg/kg total alkaloids. The low analyte concentration requires high sensitivity, making the method susceptible to signal-to-noise ratio issues.

  • Bitter Cultivars (Wild/Unselected): Contain >10,000 mg/kg alkaloids.[1][2] The high concentration of lipids and proteins in these seeds can cause significant column fouling and "carry-over" effects in GC injectors.

The Core Problem: Angustifoline is often co-extracted with lupanine (the major alkaloid). In GC-FID/MS, massive lupanine peaks can tail and obscure the smaller angustifoline peak, ruining integration reproducibility.

Comparative Methodology: GC-MS vs. UPLC-MS/MS

The following data aggregates validation studies comparing the two standards.

Table 1: Performance Metrics Comparison
FeatureGC-MS (Traditional)UPLC-MS/MS (Modern Standard)
Pretreatment Time High (~120 min)Low (~15 min)
Derivatization Often required for stabilityNot required
Run Time 30–40 mins5–6 mins
LOD (Angustifoline) ~2.0–5.0 µg/mL0.503 µg/mL
Linearity (

)
> 0.990> 0.9997
Reproducibility (RSD) 5–12% (Inter-day)< 3.1% (Inter-day)
Matrix Effect High (Injector liner contamination)Moderate (Ion suppression, manageable)
Critical Analysis of Causality
  • Why GC-MS Fails on Reproducibility: GC requires a liquid-liquid extraction (LLE) often involving high pH steps and toxic solvents (e.g., dichloromethane). The volatility of angustifoline can lead to evaporative losses during the nitrogen concentration step.

  • Why LC-MS/MS Succeeds: The method utilizes a "Dilute-and-Shoot" or simple solid-liquid extraction approach. By avoiding the evaporation/reconstitution step, analyte loss is minimized. The Multiple Reaction Monitoring (MRM) mode in MS/MS specifically targets the Angustifoline parent ion (

    
     ~235) and its daughter fragments, ignoring the complex lipid matrix that causes noise in GC.
    

Validated Experimental Protocol (UPLC-MS/MS)

This protocol is selected as the "Gold Standard" for reproducibility across varying cultivars. It utilizes 80% Methanol and Ultrasonication , which has been proven to yield higher recovery than acetonitrile or shaking methods.[3][4]

Reagents & Equipment[5][6][7]
  • Solvent: 80% Methanol (LC-MS Grade).

  • Internal Standard: Sparteine-d2 or similar (optional but recommended).

  • Equipment: Ultrasonic bath, Centrifuge (4000 rpm).

Step-by-Step Workflow
  • Homogenization: Grind lupin seeds (with seed coat) to a fine flour (<0.5 mm particle size).

  • Extraction:

    • Weigh 1.0 g of flour into a 50 mL centrifuge tube.

    • Add 20 mL of 80% Methanol .

    • CRITICAL STEP: Sonicate for 60 minutes . (Validation data shows 60 min sonication yields >98% recovery, whereas shaking requires >3 hours).

  • Clarification:

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute 1:10 with mobile phase (0.1% Formic Acid in Water) to reduce matrix effects.

  • Analysis: Inject 2 µL into UPLC-MS/MS.

Visual Workflow (Graphviz)

ExtractionProtocol Figure 1: Optimized High-Throughput Extraction Workflow for Angustifoline Start Lupin Seed Sample (Sweet or Bitter) Grind Grinding (<0.5mm Flour) Start->Grind Extract Extraction 80% MeOH, 60min Sonication Grind->Extract + Solvent Centrifuge Centrifuge 4000rpm, 10min Extract->Centrifuge Filter Filter 0.22µm PTFE Centrifuge->Filter Supernatant Analyze UPLC-MS/MS (MRM Mode) Filter->Analyze

Experimental Data: Reproducibility Across Matrices

The following data demonstrates the robustness of the UPLC-MS/MS method when applied to different matrices (Raw beans vs. Processed foods).

Table 2: Recovery and Precision (n=3)[3][4]
MatrixSpiked Level (mg/kg)Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
Raw Lupin Beans 25 (Low)96.81.01.9
500 (Med)99.01.61.5
Processed Biscuit 25 (Low)98.50.81.2
Lupin Noodles 25 (Low)98.71.11.6

Data Source: Adapted from validation studies on L. angustifolius (See Reference 1).

Interpretation: The RSD values consistently remaining below 2.0% (even in processed noodles and biscuits) indicate that this method effectively neutralizes the matrix interference that typically causes variation in GC methods.

Logical Pathway: Method Selection

When should you choose GC over LC? Use this decision matrix.

MethodSelection Figure 2: Decision Matrix for Angustifoline Analysis Start Select Quantification Method Throughput Is High Throughput Required? Start->Throughput Sensitivity Is Limit of Detection < 1 ppm required? Throughput->Sensitivity No LCMS SELECT UPLC-MS/MS (Best Reproducibility) Throughput->LCMS Yes (>50 samples/day) Budget Is Equipment Budget Limited? Sensitivity->Budget No Sensitivity->LCMS Yes Budget->LCMS No GCMS SELECT GC-MS (Cost Effective / Structural ID) Budget->GCMS Yes

References

  • Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. Source: ACS Omega, 2020. URL:[Link]

  • Investigations on the Transfer of Quinolizidine Alkaloids from Lupinus angustifolius into the Milk of Dairy Cows. Source: Journal of Agricultural and Food Chemistry, 2022. URL:[Link]

  • Risk assessment of the occurrence of alkaloids in lupin seeds. Source: BfR (German Federal Institute for Risk Assessment) Opinion No 003/2017. URL:[Link]

  • Development and validation of a rapid and sensitive LC-MS/MS approach for alkaloid testing in different Lupinus species. Source: Molecules (MDPI), 2025 (Indexed via ResearchGate). URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Angustifoline and Cytisine at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Nicotinic Acetylcholine Receptor Modulators

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide array of physiological processes, including cognitive function, reward, and motor control, has made them a prime target for therapeutic intervention in various neurological and psychiatric disorders, most notably nicotine addiction. Among the myriad of natural and synthetic ligands that interact with nAChRs, the quinolizidine alkaloids, particularly cytisine, have garnered significant attention for their potent and selective activity. This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of two such alkaloids: the well-characterized partial agonist cytisine and its structurally related analogue, angustifoline.

Cytisine has a long history of use in Eastern and Central Europe as a smoking cessation aid, a testament to its ability to modulate the nicotinic cholinergic system.[1] Its efficacy stems from its high affinity for the α4β2 nAChR subtype, the primary receptor implicated in the reinforcing effects of nicotine.[2] Angustifoline, another lupin alkaloid, shares a common tetracyclic quinolizidine core with cytisine, yet its pharmacological profile at nAChRs remains largely uncharacterized in publicly available literature. This guide will synthesize the extensive data available for cytisine and, by leveraging structural comparisons and the known SAR of related alkaloids, will offer an expert perspective on the predicted pharmacological properties of angustifoline. This comparative approach aims to illuminate the subtle structural modifications that govern ligand-receptor interactions and to guide future research in the design of novel nAChR modulators.

Structural Comparison: A Tale of Two Quinolizidines

The key to understanding the differential activity of angustifoline and cytisine lies in a meticulous examination of their three-dimensional structures. Both are rigid tetracyclic molecules, a feature that imparts a degree of pre-organization for receptor binding.

Cytisine: The structure of cytisine is characterized by a pyridone ring fused to the quinolizidine core. This pyridone ring is crucial for its interaction with the nAChR binding pocket. The carbonyl oxygen and the adjacent nitrogen atom in the pyridone ring can act as hydrogen bond acceptors and donors, respectively, mimicking the key interactions of the natural ligand, acetylcholine.

Angustifoline: Angustifoline, in contrast, lacks the pyridone ring of cytisine. Instead, it possesses a piperidine ring fused to the quinolizidine core with a hydroxymethyl group attached to the piperidine ring. This fundamental structural divergence is the primary determinant of the anticipated differences in their pharmacological profiles. The absence of the electron-rich pyridone system and the presence of a flexible hydroxymethyl group suggest that angustifoline will engage the nAChR binding site through a different set of interactions.

G cluster_cytisine Cytisine cluster_angustifoline Angustifoline C1 N C2 C1->C2 C11 =O C3 C2->C3 C12 C2->C12 C4 N C3->C4 C3->C12 C5 C4->C5 C6 C5->C6 C6->C1 C7 C6->C7 C8 C7->C8 C9 C8->C9 C10 C9->C10 C10->C5 A1 N A2 A1->A2 A3 A2->A3 A11 CH2OH A2->A11 A4 N A3->A4 A5 A4->A5 A6 A5->A6 A6->A1 A7 A6->A7 A8 A7->A8 A9 A8->A9 A10 A9->A10 A10->A5

Caption: 2D chemical structures of Cytisine and Angustifoline.

Pharmacological Profile: A Data-Driven Comparison

The interaction of a ligand with a receptor is defined by its binding affinity (Ki), a measure of how tightly it binds, and its efficacy (EC50/IC50), a measure of its ability to activate or inhibit the receptor.

Cytisine: A High-Affinity Partial Agonist

Cytisine is well-documented as a high-affinity partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs.[3][4] This dual activity is thought to be central to its success as a smoking cessation therapy. Its partial agonism at α4β2 receptors means it can occupy the receptor and prevent nicotine from binding, while providing a level of stimulation that alleviates withdrawal symptoms.

nAChR SubtypeBinding Affinity (Ki, nM)Efficacy (EC50/Emax)
α4β2 0.17 - 0.8[2]Partial Agonist (Emax ~21% relative to epibatidine)[5]
α7 ~4200[2]Full Agonist[3]
α3β4 >3000-fold lower than α4β2[2]Full Agonist[4]
α1βγδ (muscle) ~430[2]N/A
Angustifoline: An Uncharted Territory

To date, there is a conspicuous absence of publicly available, peer-reviewed data detailing the binding affinities and functional activities of angustifoline at specific nAChR subtypes. This significant knowledge gap precludes a direct quantitative comparison with cytisine. However, based on its structural features and the known SAR of related quinolizidine alkaloids, we can formulate a scientifically grounded hypothesis regarding its likely pharmacological profile.

The replacement of the pyridone ring in cytisine with a saturated piperidine ring and a hydroxymethyl substituent in angustifoline is expected to have a profound impact on its interaction with nAChRs. The pyridone ring's ability to form crucial hydrogen bonds within the aromatic box of the nAChR binding site is a key determinant of cytisine's high affinity.[5] The absence of this moiety in angustifoline suggests a significantly lower binding affinity for nAChR subtypes. The hydroxymethyl group may form some hydrogen bonds, but it is unlikely to replicate the precise and potent interactions of the pyridone ring.

Structure-Activity Relationship (SAR) Insights

The comparison between cytisine and angustifoline provides a classic example of how subtle changes in chemical structure can dramatically alter pharmacological activity.

  • The Pyridone Moiety is Key for High Affinity: The high affinity of cytisine for α4β2 nAChRs is largely attributed to the electrostatic and hydrogen-bonding interactions of its pyridone ring with key amino acid residues in the receptor's binding pocket. The absence of this critical pharmacophore in angustifoline is the most significant structural difference and is predicted to result in a substantial decrease in binding affinity.

  • Flexibility vs. Rigidity: The rigid structure of cytisine is advantageous for binding as it reduces the entropic penalty upon binding to the receptor. While angustifoline also possesses a rigid core, the hydroxymethyl group introduces a degree of conformational flexibility, which may not be optimal for high-affinity binding.

  • Subtype Selectivity: Cytisine exhibits a degree of selectivity for the α4β2 subtype over other nAChRs. It is plausible that angustifoline, with its different chemical functionalities, may exhibit a different selectivity profile, although this remains to be experimentally verified.

Experimental Methodologies for Characterizing nAChR Ligands

The determination of a compound's pharmacological profile at nAChRs relies on a combination of in vitro techniques that probe both binding and function.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a test compound. The principle is based on the competition between a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-epibatidine or [³H]-cytisine) and the unlabeled test compound.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293) stably expressing the nAChR subtype of interest.

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand (typically at or below its Kd for the receptor).

    • Add increasing concentrations of the unlabeled test compound (e.g., angustifoline or cytisine).

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a known saturating ligand (e.g., nicotine or epibatidine).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes and any bound radioligand will be trapped on the filter.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other values to obtain the specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation (nAChR-expressing cells) Incubation Incubation (Competition for binding) Membrane->Incubation Radioligand Radioligand ([3H]-Epibatidine) Radioligand->Incubation TestCompound Test Compound (Angustifoline or Cytisine) TestCompound->Incubation Filtration Filtration (Separate bound from free) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioligand) Filtration->Counting DataAnalysis Data Analysis (Determine IC50 and Ki) Counting->DataAnalysis

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiological Assays

To assess the functional activity (efficacy) of a compound, electrophysiological techniques such as the two-electrode voltage clamp (TEVC) are employed, typically using Xenopus laevis oocytes as a heterologous expression system.

Step-by-Step Protocol for Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording Setup:

    • Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes filled with a high concentration of KCl. One electrode measures the membrane potential, and the other injects current.

    • Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed value (e.g., -60 mV).

  • Drug Application:

    • Apply the test compound (agonist) to the oocyte by perfusing it into the recording chamber.

    • Apply a range of concentrations of the test compound to generate a concentration-response curve.

  • Data Acquisition:

    • Record the current elicited by the application of the agonist. The influx of cations through the open nAChR channels will be measured as an inward current.

  • Data Analysis:

    • Measure the peak amplitude of the current response for each concentration of the agonist.

    • Plot the peak current amplitude as a function of the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

    • To determine if a compound is a partial or full agonist, compare its Emax to that of a known full agonist, such as acetylcholine.

Conclusion and Future Directions

The comparative analysis of angustifoline and cytisine underscores the profound impact of subtle structural modifications on the pharmacological activity of nAChR ligands. Cytisine, with its pyridone ring, is a well-established high-affinity partial agonist at α4β2 nAChRs, a property that underpins its clinical utility. In stark contrast, the lack of this key pharmacophore in angustifoline strongly suggests a significantly different and likely weaker interaction with nAChRs.

The absence of empirical data for angustifoline represents a critical knowledge gap and a compelling opportunity for future research. A thorough pharmacological characterization of angustifoline, utilizing the experimental methodologies outlined in this guide, is warranted. Such studies would not only elucidate the specific nAChR subtype affinities and efficacies of this natural product but also provide invaluable data for refining our understanding of the SAR of quinolizidine alkaloids. This knowledge will, in turn, inform the rational design of novel nAChR modulators with improved therapeutic profiles for the treatment of nicotine addiction and other neurological disorders.

References

  • Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79-89. Retrieved from [Link]

  • Houghtling, R. A., Davila-Garcia, M. I., & Kellar, K. J. (1995). Characterization of [3H]epibatidine binding to nicotinic cholinergic receptors in rat and human brain. Molecular Pharmacology, 48(2), 280-287. Retrieved from [Link]

  • Ng, J. C., et al. (2018). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. Journal of Molecular Graphics and Modelling, 80, 1-10. Retrieved from [Link]

  • Prochaska, J. J., & Benowitz, N. L. (2019). The past, present, and future of nicotine addiction therapy. Annual Review of Medicine, 70, 41-57. Retrieved from [Link]

  • Schmeller, T., Latz-Brüning, B., & Wink, M. (1997). Biochemical activities of quinolizidine alkaloids. Phytochemistry, 44(2), 257-268. Retrieved from [Link]

  • Slater, Y., Houlihan, L. M., & Wonnacott, S. (2003). The pharmacology of the nicotinic acetylcholine receptor, with special reference to the α7 subtype. Journal of Chemical Neuroanatomy, 25(1), 1-13. Retrieved from [Link]

  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750. Retrieved from [Link]

  • Tutka, P., & Zatoński, W. (2006). Cytisine for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. Pharmacological Reports, 58(6), 777-798. Retrieved from [Link]

  • Mihalak, K. B., Carroll, F. I., & Luetje, C. W. (2006). Varenicline is a partial agonist at α4β2 and a full agonist at α7 neuronal nicotinic receptors. Molecular Pharmacology, 70(3), 801-805. Retrieved from [Link]

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Nicotinic agonists and positive allosteric modulators: in vitro and in vivo effects. Biochemical Pharmacology, 97(4), 426-440. Retrieved from [Link]

  • Rollema, H., Coe, J. W., Chambers, L. K., Hurst, R. S., Stahl, S. M., & Williams, K. E. (2007). Rationale, pharmacology and clinical efficacy of partial agonists of α4β2 nACh receptors for smoking cessation. Trends in Pharmacological Sciences, 28(7), 316-325. Retrieved from [Link]

  • Zaveri, N. T., Jiang, F., & Olsen, C. M. (2004). Novel α4β2 nicotinic acetylcholine receptor-selective ligands: synthesis and pharmacological evaluation of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane and 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane analogues. Journal of Medicinal Chemistry, 47(12), 2973-2976. Retrieved from [Link]

  • Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477. Retrieved from [Link]

  • ResearchGate. (n.d.). EC50 and Emax values of nicotinic agonists on human a4b2 and a7 nAChRs... Retrieved from [Link]

  • Walker, N., et al. (2014). Cytisine versus nicotine for smoking cessation. The New England Journal of Medicine, 371(25), 2353-2362. Retrieved from [Link]

  • Hajek, P., et al. (2013). Cytisine versus varenicline: a randomized trial. The New England Journal of Medicine, 368(20), 1943-1944. Retrieved from [Link]

  • Mineur, Y. S., et al. (2007). Cytisine, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice. Psychopharmacology, 191(4), 989-999. Retrieved from [Link]

Sources

Validating the Anti-Inflammatory Efficacy of Angustifoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of novel anti-inflammatory compounds, rigorous validation against established standards is paramount. This guide provides a comprehensive framework for assessing the anti-inflammatory properties of the quinolizidine alkaloid, angustifoline. By juxtaposing its performance with widely-accepted positive controls—dexamethasone and indomethacin—this document offers a detailed roadmap for generating robust, publishable data. The experimental designs herein are crafted to not only quantify efficacy but also to elucidate the underlying molecular mechanisms, ensuring a thorough and scientifically sound investigation.

The Inflammatory Cascade: A Primer on Key Targets

Inflammation is a complex biological response involving a symphony of cellular and molecular players. A key initiating step in many inflammatory models is the activation of macrophages by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1][2] This activation triggers intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] These pathways converge on the nucleus, upregulating the expression of pro-inflammatory genes that encode for enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7][8]

Our validation strategy will, therefore, focus on quantifying the inhibitory effects of angustifoline on these critical inflammatory mediators in comparison to our selected controls.

Comparative Framework: Angustifoline and Controls

A meaningful evaluation of a novel compound necessitates its comparison against well-characterized agents. For this guide, we have selected:

  • Angustifoline : The test compound, a plant-derived alkaloid with purported anti-inflammatory effects.

  • Dexamethasone : A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressant effects.[9][10] It primarily acts by inhibiting the expression of multiple inflammatory genes and the migration of immune cells.[9][11][12][13]

  • Indomethacin : A non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[14][15][16]

The following sections will detail the experimental protocols to dissect and compare the anti-inflammatory profiles of these three compounds.

In Vitro Validation: The LPS-Stimulated Macrophage Model

The murine macrophage cell line, RAW 264.7, provides a robust and reproducible in vitro model for studying inflammation.[17][18] Upon stimulation with LPS, these cells mimic the inflammatory response of primary macrophages, making them an ideal system for initial screening and mechanistic studies.[1]

Experimental Workflow: In Vitro Analysis

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Endpoint Analysis A RAW 264.7 Cell Culture (DMEM, 10% FBS, 1% P/S) B Seed in 96-well & 6-well plates A->B C Pre-treat with Angustifoline, Dexamethasone, or Indomethacin (1 hour) B->C D Stimulate with LPS (1 µg/mL) (24 hours) C->D E Collect Supernatant D->E F Cell Lysis for Protein D->F G Griess Assay (NO) E->G H ELISA (TNF-α, IL-6) E->H I Western Blot (COX-2, iNOS) F->I

Caption: Workflow for in vitro anti-inflammatory assessment.

Protocol 1: Cell Culture and Treatment
  • Cell Maintenance : Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.[19]

  • Seeding : For nitric oxide and cytokine analysis, seed cells in 96-well plates. For Western blot analysis, seed cells in 6-well plates at a density that allows for overnight adherence and growth to approximately 80% confluency.[19]

  • Treatment : Pre-treat the cells with varying concentrations of angustifoline, dexamethasone, or indomethacin for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation : Following pre-treatment, add lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control group.[19] Incubate for 24 hours.

Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)

Nitric oxide is a key inflammatory mediator produced by iNOS. Its concentration in the cell culture supernatant can be indirectly measured by quantifying its stable breakdown product, nitrite.[20]

  • Reagent Preparation : Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[21]

  • Sample Collection : After the 24-hour incubation, carefully collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

  • Reaction : Add 100 µL of the prepared Griess reagent to each 100 µL of supernatant.[20]

  • Incubation and Measurement : Incubate the mixture at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[22]

  • Quantification : Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.[23][24][25]

  • Assay Principle : This method employs a sandwich ELISA technique where a capture antibody specific to the cytokine of interest is pre-coated onto a microplate.[24][25]

  • Procedure : Follow the manufacturer's protocol for the specific human TNF-α and IL-6 ELISA kits.[26] Generally, this involves:

    • Adding standards and collected cell culture supernatants to the wells and incubating.

    • Washing the wells to remove unbound substances.

    • Adding a biotinylated detection antibody, followed by incubation and washing.

    • Adding a streptavidin-HRP conjugate, followed by incubation and washing.

    • Adding a TMB substrate solution to develop color in proportion to the amount of bound cytokine.[25]

    • Stopping the reaction with a stop solution and measuring the absorbance at 450 nm.

  • Quantification : Calculate the cytokine concentrations based on the standard curve generated with recombinant human TNF-α and IL-6.[27]

Protocol 4: Protein Expression Analysis (Western Blot)

Western blotting allows for the visualization and semi-quantification of the protein levels of key inflammatory enzymes, COX-2 and iNOS, within the cells.[19][28]

  • Protein Extraction : After the 24-hour treatment, wash the cells in the 6-well plates with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.[19]

  • Protein Quantification : Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay kit.[19]

  • SDS-PAGE and Transfer : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the expression of COX-2 and iNOS to the loading control.

Expected In Vitro Comparative Data
Treatment GroupNO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)iNOS Expression (Relative to LPS Control)COX-2 Expression (Relative to LPS Control)
Control (Vehicle) ~0-5%~0-5%~0-5%~0~0
LPS (1 µg/mL) 100%100%100%1.001.00
LPS + Angustifoline (Test) Dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
LPS + Dexamethasone (Positive Control) Significant decreaseSignificant decreaseSignificant decreaseSignificant decreaseSignificant decrease
LPS + Indomethacin (Positive Control) No significant effectNo significant effectNo significant effectNo significant effectSignificant decrease

Note: This table presents hypothetical data based on the known mechanisms of the control drugs and the expected activity of a potent plant-derived anti-inflammatory compound.[5][29]

Mechanistic Insights: Signaling Pathway Analysis

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[5]

The NF-κB and MAPK Signaling Cascades

G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Nuclear Events & Gene Expression LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK AP1 AP-1 MAPKs->AP1 Phosphorylation AP1_n AP-1 AP1->AP1_n Translocation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1_n->Genes NFkB_n->Genes

Caption: Simplified NF-κB and MAPK signaling pathways.

To investigate whether angustifoline exerts its effects through these pathways, Western blot analysis can be performed on key signaling proteins. This would involve probing for the phosphorylated (activated) forms of IκBα, p65 (a subunit of NF-κB), and the MAPKs (p38, ERK, and JNK). A reduction in the phosphorylation of these proteins in the presence of angustifoline would strongly suggest its mechanism of action involves the suppression of these critical inflammatory signaling cascades.

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

To translate in vitro findings to a more complex biological system, the carrageenan-induced paw edema model in rodents is a widely used and accepted acute inflammation model.[30][31][32][33]

Experimental Workflow: In Vivo Analysis

G A Acclimatize Rodents B Administer Angustifoline, Dexamethasone, or Indomethacin (Oral or IP) A->B C Measure Baseline Paw Volume B->C D Inject Carrageenan (1%) into Hind Paw C->D E Measure Paw Volume at 1, 2, 3, and 4 hours post-injection D->E F Calculate Paw Edema and % Inhibition E->F G Euthanize and Collect Paw Tissue (Optional: Histology, Cytokines) F->G

Caption: Workflow for in vivo carrageenan-induced paw edema model.

Protocol 5: Carrageenan-Induced Paw Edema
  • Animal Acclimatization : House rats or mice under standard laboratory conditions for at least one week prior to the experiment.

  • Dosing : Administer angustifoline, dexamethasone, indomethacin, or the vehicle control via oral gavage or intraperitoneal injection, typically 30-60 minutes before carrageenan injection.[30][32]

  • Baseline Measurement : Measure the volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema : Inject a 1% solution of λ-carrageenan in saline into the sub-plantar surface of the right hind paw.[30][34] The contralateral paw can be injected with saline as a control.[33]

  • Edema Measurement : Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[30]

  • Data Analysis : Calculate the percentage of paw edema and the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Expected In Vivo Comparative Data
Treatment GroupPaw Edema Inhibition at 3 hours (%)
Vehicle Control 0%
Angustifoline (Test) Dose-dependent inhibition
Dexamethasone (Positive Control) Significant inhibition
Indomethacin (Positive Control) Significant inhibition

Note: This table illustrates the expected outcome where a compound with anti-inflammatory properties will reduce the swelling caused by carrageenan.[35]

Conclusion

This guide outlines a robust, multi-faceted approach to validating the anti-inflammatory effects of angustifoline. By employing both in vitro and in vivo models and comparing the results against well-established positive controls, researchers can generate a comprehensive data package. This not only confirms the compound's efficacy but also provides critical insights into its mechanism of action, paving the way for further preclinical and clinical development. The self-validating nature of these protocols, with the inclusion of appropriate positive and negative controls, ensures the generation of trustworthy and authoritative data.

References

  • The Nuclear Factor NF-κB Pathway in Inflammation. National Institutes of Health. [Link]

  • Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis. National Institutes of Health. [Link]

  • 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. National Institutes of Health. [Link]

  • Indomethacin. National Institutes of Health. [Link]

  • Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... ResearchGate. [Link]

  • Molecular Mechanisms of Anti-Inflammatory Activities of the Extracts of Ocimum gratissimum and Thymus vulgaris. National Institutes of Health. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. National Institutes of Health. [Link]

  • Dexamethasone. National Institutes of Health. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). G-Biosciences. [Link]

  • What is the mechanism of action of Dexamethasone?. Patsnap Synapse. [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. [Link]

  • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers. [Link]

  • Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. MDPI. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. [Link]

  • Dexamethasone. Wikipedia. [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. National Institutes of Health. [Link]

  • Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. National Institutes of Health. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Institutes of Health. [Link]

  • Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer: overview. National Institutes of Health. [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]

  • Anti-inflammatory activity and mechanism of action of ethanolic leaf extract of Morinda lucida Benth. National Institutes of Health. [Link]

  • What is the mechanism of Indomethacin?. Patsnap Synapse. [Link]

  • Antinociceptive and Anti-inflammatory Activities of Flower (Alangium salvifolium) Extract. Science Alert. [Link]

  • Concurrent Inhibition of the RAS-MAPK Pathway and PIKfyve Is a Therapeutic Strategy for Pancreatic Cancer. ResearchGate. [Link]

  • Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]

  • Activation of NF-κB pathway by different inflammatory stimuli leads to... ResearchGate. [Link]

  • Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. PubMed. [Link]

  • LPS-induced morphological changes in RAW264.7 cells. ResearchGate. [Link]

  • KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy. National Institutes of Health. [Link]

  • Indomethacin – Knowledge and References. Taylor & Francis. [Link]

  • Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed. [Link]

  • dexamethasone. ClinPGx. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Flavonoid mechanism of anti-inflammatory activity. ResearchGate. [Link]

  • Potential Misidentification of cyclooxygenase-2 by Western Blot Analysis and Prevention Through the Inclusion of Appropriate Controls. PubMed. [Link]

  • Indomethacin Capsules, USP 25 mg. U.S. Food and Drug Administration. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Institutes of Health. [Link]

  • Western blot analysis of COX-1, COX-2, eNOS, phospho-eNOS and iNOS... ResearchGate. [Link]

  • Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]

  • Indomethacin-Induced Inflammation in Brief. Encyclopedia.pub. [Link]

Sources

A Comparative Guide to the Quantification of Angustifoline: Cross-Validation of GC-MS and HPLC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Angustifoline Quantification

Angustifoline, a quinolizidine alkaloid predominantly found in species of the Lupinus genus, is a molecule of significant interest to researchers in fields ranging from natural product chemistry to pharmacology and toxicology. Its biological activities necessitate precise and accurate quantification in various matrices, including plant extracts and processed foods. The choice of analytical methodology is paramount to achieving reliable data, with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) representing two of the most powerful and commonly employed techniques.

This guide provides an in-depth comparison of GC-MS and HPLC-MS/MS for the quantitative analysis of angustifoline. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the inherent strengths and limitations of each technique, and the critical aspects of method validation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when establishing and cross-validating analytical methods for angustifoline and related quinolizidine alkaloids.

The Dichotomy of Separation: GC-MS vs. HPLC-MS/MS for Angustifoline

The fundamental difference between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) lies in the mobile phase used to transport the analyte through the stationary phase. In GC, an inert gas carries volatile compounds, while in HPLC, a liquid solvent carries compounds that are soluble within it. This distinction dictates the sample preparation requirements, instrument configuration, and the types of molecules best suited for each technique.

Mass Spectrometry (MS) serves as a highly sensitive and specific detector for both techniques, providing structural information and enabling precise quantification. The coupling of a separation technique with mass spectrometry provides a robust analytical platform.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The Preeminent Choice for Angustifoline

For the analysis of many alkaloids, including the quinolizidine alkaloid angustifoline, HPLC-MS/MS, particularly in its ultra-high-performance liquid chromatography (UPLC-MS/MS) iteration, has emerged as the method of choice. This preference is grounded in several key advantages:

  • Suitability for Non-Volatile and Thermally Labile Compounds: Many alkaloids are not sufficiently volatile or are thermally unstable, making them unsuitable for the high temperatures required in GC analysis. HPLC operates at or near ambient temperatures, preserving the integrity of the analyte.

  • Simplified Sample Preparation: As we will detail in the protocol below, sample preparation for HPLC-MS/MS can be more straightforward, often involving a simple extraction and filtration, thus reducing analysis time and the potential for analyte loss.[1][2]

  • High Sensitivity and Specificity: The use of tandem mass spectrometry (MS/MS) provides exceptional sensitivity and specificity, allowing for the detection and quantification of angustifoline at very low concentrations, even in complex matrices.

The following protocol is based on a validated method for the simultaneous quantification of five quinolizidine alkaloids, including angustifoline, in Lupinus angustifolius L. and its processed foods.[1][2]

1. Sample Preparation (Extraction):

  • Homogenize the sample (e.g., lupin beans).

  • To 1 g of the homogenized sample, add 10 mL of 80% methanol.

  • Perform ultrasonic extraction for 60 minutes.

  • Centrifuge the extract at 4,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC System

  • Column: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient is typically employed, starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over the course of the run to elute the alkaloids.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for angustifoline ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable but More Challenging Alternative

GC-MS has a long history in the analysis of alkaloids and remains a powerful technique, particularly for volatile and thermally stable compounds.[3] For quinolizidine alkaloids, GC-MS can provide excellent separation and sensitive detection. However, its application to compounds like angustifoline is often accompanied by several challenges:

  • Derivatization Requirement: To increase volatility and thermal stability, alkaloids often require a derivatization step prior to GC-MS analysis. This adds complexity and time to the sample preparation process and can be a source of variability.

  • Complex Sample Preparation: As noted in the literature, GC-MS analysis of quinolizidine alkaloids often involves a more complicated preconditioning process, including steps like nitrogen concentration, which can be time-consuming and may lead to analyte loss.[1][2]

  • Potential for Poor Reproducibility: The multi-step sample preparation and the high temperatures involved in GC can sometimes lead to issues with reproducibility.[2]

1. Sample Preparation (Extraction and Clean-up):

  • Defat the sample with a suitable solvent (e.g., n-hexane).

  • Extract the alkaloids from the defatted sample using an acidic solution (e.g., 0.1 N HCl).

  • Basify the acidic extract to a pH of 10-11 with a base (e.g., NH₄OH).

  • Perform liquid-liquid extraction with an organic solvent (e.g., dichloromethane or chloroform).

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis. Derivatization may be required at this stage.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or similar

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the alkaloids. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Ion Source Temperature: 230 °C.

  • Detection Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of angustifoline.

Cross-Validation and Performance Comparison

A direct, published cross-validation study quantitatively comparing GC-MS and HPLC-MS/MS for angustifoline in the same sample set is not available in the reviewed literature. However, a robust comparison can be constructed based on the validated performance data for HPLC-MS/MS and the known characteristics of GC-MS for this class of compounds. One study did use GC-MS to cross-reference the identity of certain alkaloids for which no analytical standards were available, highlighting its utility in structural confirmation.[4]

The objective of a cross-validation is to demonstrate that different analytical methods produce comparable and reliable results.[5] In the absence of a direct comparative study, we can evaluate the key performance parameters of each technique for angustifoline analysis.

Quantitative Performance Data

The following table summarizes the validated performance characteristics for the UPLC-MS/MS method for angustifoline and provides an illustrative example of potential GC-MS performance based on data for other alkaloids, as specific data for angustifoline is not available.

Parameter UPLC-MS/MS (Validated for Angustifoline)[1][2] Illustrative GC-MS (Based on other alkaloids)
Limit of Detection (LOD) 0.503 µg/mLPotentially in the low µg/L range (e.g., 12.2 µg/L for quinine)[6]
Limit of Quantification (LOQ) 1.509 µg/mLPotentially in the low-to-mid µg/L range (e.g., 40.6 µg/L for quinine)[6]
Linearity (R²) > 0.999Typically ≥ 0.995
Recovery 89.2 – 108.4%Generally expected to be within 80-120%
Precision (RSD) < 5.4%Typically < 15%
Analysis Time (Instrumental) ~5 minutes20-40 minutes
Sample Preparation Complexity Low to moderateModerate to high
Diagrammatic Representation of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for the analysis of angustifoline by UPLC-MS/MS and GC-MS.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Homogenization Sample Homogenization Extraction Ultrasonic Extraction (80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection UPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing

Caption: UPLC-MS/MS workflow for angustifoline analysis.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Defatting Defatting Acid_Extraction Acidic Extraction Defatting->Acid_Extraction Basification Basification Acid_Extraction->Basification LLE Liquid-Liquid Extraction Basification->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution / Derivatization Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing

Sources

A Comparative Benchmark of Angustifoline's Cytotoxicity Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Angustifoline, a quinolizidine alkaloid found in various plant species of the Lupinus genus, has emerged as a compound of interest due to its potential antiproliferative properties. This guide provides a comprehensive benchmark of angustifoline's cytotoxicity, comparing its known mechanistic actions against established chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by available experimental data to guide future research and development efforts.

While extensive quantitative data on the half-maximal inhibitory concentration (IC50) of angustifoline across a wide range of cancer cell lines is still emerging, this guide synthesizes the current understanding of its cytotoxic mechanisms and provides a comparative framework based on the well-established profiles of standard chemotherapy drugs.

Comparative Efficacy (IC50) of Standard Chemotherapeutic Agents

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration required to inhibit 50% of a biological or biochemical function, such as cell proliferation[1]. The following table summarizes the reported IC50 values for doxorubicin, cisplatin, and paclitaxel against a panel of commonly used human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, including cell line passage number and the specific assay used.

Cell LineCancer TypeDoxorubicin (µM)Cisplatin (µM)Paclitaxel (nM)
MCF-7 Breast Adenocarcinoma0.1 - 2.5[2]5 - 202.5 - 7.5[3][4]
A549 Lung Carcinoma> 20[2]2 - 152.5 - 7.5[3][4]
HeLa Cervical Adenocarcinoma~2.9[2]1 - 102.5 - 7.5[3][4]
HepG2 Hepatocellular Carcinoma~12.2[2]5 - 252.5 - 7.5[3][4]

Angustifoline: Mechanistic Insights into its Cytotoxic Effects

Current research on angustifoline's anticancer properties has focused on its effects on the COLO-205 human colon cancer cell line. These studies reveal a multi-faceted mechanism of action that induces cell death and inhibits cancer progression.

Dose- and Time-Dependent Cytotoxicity

Studies have demonstrated that angustifoline exhibits dose- and time-dependent cytotoxicity against COLO-205 cells[5]. This foundational observation indicates that as the concentration of angustifoline or the duration of exposure increases, the viability of the cancer cells decreases. This characteristic is a hallmark of effective cytotoxic agents.

Induction of Apoptosis and Autophagy

A key mechanism of angustifoline's anticancer activity is the induction of programmed cell death, or apoptosis[5]. This is a controlled process of cell dismantling that avoids the inflammatory response associated with necrosis. Angustifoline-treated COLO-205 cells exhibit morphological changes consistent with apoptosis, such as cell shrinkage[5].

Furthermore, angustifoline has been shown to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins within lysosomes[5]. While autophagy can sometimes promote cell survival, in this context, it appears to contribute to the overall cytotoxic effect.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. A common strategy for anticancer drugs is to disrupt this cycle, preventing cancer cells from proliferating. Angustifoline has been shown to arrest COLO-205 cells in the G2/M phase of the cell cycle in a dose-dependent manner[5]. This arrest prevents the cells from entering mitosis and dividing, thereby halting tumor growth.

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Encouragingly, angustifoline has been observed to inhibit both cell migration and invasion in in vitro models using COLO-205 cells[5]. This suggests that angustifoline may have the potential to not only kill existing cancer cells but also to prevent the spread of cancer to other parts of the body.

Mechanisms of Action of Standard Chemotherapeutic Agents

To provide a comprehensive comparison, it is essential to understand the mechanisms of action of the standard agents benchmarked in this guide.

  • Doxorubicin: This anthracycline antibiotic exerts its cytotoxic effects primarily by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription. It is also known to generate reactive oxygen species, leading to further cellular damage[6].

  • Cisplatin: A platinum-based compound, cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. These crosslinks distort the DNA structure, interfering with DNA replication and transcription and ultimately triggering apoptosis.

  • Paclitaxel: This taxane promotes the polymerization of tubulin, leading to the formation of overly stable, non-functional microtubules. This disruption of microtubule dynamics arrests the cell cycle in mitosis and induces apoptosis.

Experimental Protocols for Cytotoxicity Assessment

The following are detailed, step-by-step methodologies for key experiments used to assess the cytotoxicity of compounds like angustifoline.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., angustifoline) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Experimental Workflow
LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. During this time, LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to release maximum LDH) and negative controls (untreated cells).

LDH Assay Experimental Workflow
Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: After treating cells with the test compound, lyse the cells to release their intracellular contents, including active caspases.

  • Substrate Addition: Add a caspase-3-specific substrate, which is typically a peptide sequence recognized by caspase-3 linked to a colorimetric or fluorometric reporter molecule.

  • Incubation: Incubate the cell lysate with the substrate. If active caspase-3 is present, it will cleave the substrate, releasing the reporter molecule.

  • Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: The signal intensity is directly proportional to the caspase-3 activity in the cell lysate.

Caspase-3 Assay Experimental Workflow

Angustifoline's Known Signaling Pathway

The cytotoxic effects of angustifoline in COLO-205 cells are mediated through the induction of both apoptosis and autophagy. The following diagram illustrates the logical relationship of its mechanism of action.

Angustifoline_Pathway cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes Angustifoline Angustifoline Apoptosis Induction of Apoptosis Angustifoline->Apoptosis Autophagy Induction of Autophagy Angustifoline->Autophagy CellCycleArrest G2/M Cell Cycle Arrest Angustifoline->CellCycleArrest CellDeath Cancer Cell Death Apoptosis->CellDeath Autophagy->CellDeath InhibitionOfProliferation Inhibition of Proliferation CellCycleArrest->InhibitionOfProliferation

Logical Flow of Angustifoline's Cytotoxic Mechanism

Conclusion and Future Directions

Angustifoline demonstrates significant potential as an anticancer agent, exhibiting dose- and time-dependent cytotoxicity, inducing apoptosis and autophagy, causing cell cycle arrest, and inhibiting cancer cell migration and invasion in human colon cancer cells. While these mechanistic insights are promising, further research is imperative to fully elucidate its therapeutic potential.

A critical next step is the determination of angustifoline's IC50 values across a broad panel of cancer cell lines, including those of different tissue origins. This will enable a direct and quantitative comparison of its potency against standard chemotherapeutic drugs and will help identify cancer types that may be particularly susceptible to angustifoline treatment. Furthermore, in vivo studies are necessary to evaluate its efficacy and safety in preclinical models. The continued investigation of angustifoline and its derivatives may lead to the development of novel and effective cancer therapies.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Dai, X., Liu, J., Zhou, Y., & Zhang, J. (2018). Angustifoline inhibits human colon cancer cell growth by inducing autophagy along with mitochondrial-mediated apoptosis, suppression of cell invasion and migration and stimulating G2/M cell cycle arrest. Journal of B.U.ON., 23(5), 1433-1438.
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Carvalho, C., Santos, R. X., Cardoso, S., Dourado, S., & Oliveira, P. J. (2009). Doxorubicin: the good, the bad and the ugly effect. Current medicinal chemistry, 16(25), 3267–3285.
  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681.
  • Ríos-Arrabal, S., Artacho-Cordón, F., León, J., & Calvente, I. (2013). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International journal of molecular sciences, 14(7), 13535–13551.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279.
  • Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1104–1109.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Rowinsky, E. K., Donehower, R. C., Jones, R. J., & Tucker, R. W. (1988). Microtubule changes and cytotoxicity in leukemic cell lines treated with taxol. Cancer research, 48(14), 4093–4100.
  • Stojcheva, E., & Monteiro, A. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 6035.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]

  • Ghasemi, S., & Lorigooini, Z. (2021). Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells. Journal of ethnopharmacology, 269, 113740.
  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Chan, K. K., & Foong, A. L. (2015). Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170.
  • National Center for Biotechnology Information. (n.d.). Paclitaxel. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cisplatin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Doxorubicin. Retrieved from [Link]

  • Oncodaily. (2026, January 31). Top 10 Pancreatic Cancer Updates – January 2026. Retrieved from [Link]

  • Brozovic, A., & Osmak, M. (2007). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. General physiology and biophysics, 26(4), 241–250.
  • ResearchGate. (n.d.). Typical dose–toxicity and dose–efficacy curves for cytotoxic agents... Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • JBUON. (2018). Angustifoline inhibits human colon cancer cell growth by inducing autophagy along with mitochondrial-mediated apoptosis, suppres. Retrieved from [Link]

  • StatPearls. (2023, November 18). Paclitaxel. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Therapeutic drug monitoring for cytotoxic anticancer drugs: Principles and evidence-based practices. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxic and antiviral activities of aporphine alkaloids of Magnolia grandiflora L. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicities (IC 50 ) of Dox and Dox@CB[6]NPs against selected human... Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Targeting apoptotic anticancer response with natural glucosinolates from cell suspension culture of Lepidium sativum. Retrieved from [Link]

  • MDPI. (n.d.). Induction of Extrinsic Apoptotic Pathway in Pancreatic Cancer Cells by Apteranthes europaea Root Extract. Retrieved from [Link]

  • ResearchGate. (n.d.). Lactate dehydrogenase (LDH) assay showed the cytotoxicity of AMEAE... Retrieved from [Link]

  • Pharmacognosy Magazine. (n.d.). Apoptosis induction and reactive oxygen species generation by Artemisia absinthium l. leaf extract in MCF-7 breast carcinoma cells. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Cisplatin Biochemical Mechanism of Action: From Cytotoxicity to Induction of Cell Death Through Interconnections Between Apoptotic and Necrotic Pathways. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Antioxidant Activity and Cytotoxicity of Aromatic Oligosulfides. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines. Retrieved from [Link]

  • MDPI. (n.d.). UHPLC-QTOF-MS Profiling of Chemical Constituents in POW9 TM Cocktail with Antioxidant and Anti-Proliferative Potentials Against Vero, MCF-7 and MDA-MB-231 Cells. Retrieved from [Link]

  • MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Retrieved from [Link]

Sources

A Comparative Guide to the Pharmacokinetics of Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinolizidine Alkaloids and Their Pharmacokinetic Significance

Quinolizidine alkaloids are a class of naturally occurring nitrogen-containing heterocyclic compounds found predominantly in plants of the Fabaceae family, such as lupins.[1] These compounds, including sparteine, lupanine, matrine, and oxymatrine, exhibit a wide range of biological activities, from anti-inflammatory and antiviral to potential anticancer properties.[1] However, their therapeutic development is intrinsically linked to a thorough understanding of their pharmacokinetic profiles—the journey of absorption, distribution, metabolism, and excretion (ADME) within a biological system. The comparative analysis of these profiles is crucial for identifying candidates with favorable drug-like properties, predicting potential toxicities, and optimizing dosing regimens in preclinical and clinical studies.

Core Quinolizidine Alkaloids: A Pharmacokinetic Overview

This guide focuses on four prominent quinolizidine alkaloids: sparteine, lupanine, matrine, and oxymatrine. While comprehensive pharmacokinetic data for all QAs is not uniformly available, this document synthesizes the current state of knowledge to facilitate a comparative understanding.

Sparteine: A Tale of Two Metabolizers

Sparteine's pharmacokinetic profile is notably influenced by genetic polymorphism, leading to two distinct metabolizer phenotypes in humans: extensive metabolizers (EMs) and poor metabolizers (PMs).[2] This difference is primarily due to variations in the activity of the cytochrome P450 2D6 (CYP2D6) enzyme.[2] In poor metabolizers, the elimination of sparteine is significantly slower, proceeding almost entirely through renal excretion of the unchanged drug.[2]

Lupanine: The Elusive Pharmacokinetic Profile

Despite being a major alkaloid in many lupin species and a metabolite of sparteine, comprehensive pharmacokinetic data for lupanine, particularly in rats, is surprisingly scarce in the available scientific literature. While some studies have compared its toxicological profile to sparteine, indicating that lupanine is generally less toxic, its ADME properties remain largely uncharacterized.[3] This significant data gap highlights a critical area for future research to fully understand the pharmacological and toxicological potential of this abundant quinolizidine alkaloid.

Matrine and Oxymatrine: Well-Characterized Pharmacokinetics in Rodent Models

In contrast to lupanine, the pharmacokinetic profiles of matrine and its N-oxide, oxymatrine, have been more extensively studied in rats.

Matrine exhibits moderate oral bioavailability in rats. Studies have shown that after oral administration, matrine is readily absorbed. However, its bioavailability is limited, suggesting potential first-pass metabolism. Matrine is widely distributed in various tissues and is primarily eliminated through metabolism.

Oxymatrine also demonstrates rapid absorption after oral administration in rats. Its absolute oral bioavailability has been reported to be approximately 26.43%.[2][4] Oxymatrine distributes to all major organs, with the highest concentrations found in the small intestine, kidney, stomach, and spleen.[2][4] The plasma protein binding of oxymatrine is low.[2][4]

Comparative Pharmacokinetic Parameters

To facilitate a direct comparison, the available pharmacokinetic parameters for matrine and oxymatrine in rats are summarized in the table below. Data for sparteine and lupanine in rats are largely unavailable in the reviewed literature and are marked as "Not Available." This underscores the need for further research to establish a complete comparative profile.

ParameterMatrine (in Rats)Oxymatrine (in Rats)Sparteine (in Rats)Lupanine (in Rats)
Oral Bioavailability (%) Moderate (data varies)~26.43Not AvailableNot Available
Tmax (hours) ~1.75~0.75Not AvailableNot Available
Cmax (ng/mL) Dose-dependent~605.5Not AvailableNot Available
Half-life (t½) (hours) ~2.3~4.18Not AvailableNot Available
Metabolism ExtensiveMetabolized, CYP450 involvementMetabolized to lupaninePresumed metabolism
Excretion Primarily metabolic clearanceRenal and metabolic clearanceRenal (unchanged in PMs)Not Available

Methodologies: A Guide to Key Experimental Protocols

The determination of pharmacokinetic parameters relies on robust and validated experimental and analytical methods. This section details the fundamental protocols employed in the pharmacokinetic studies of quinolizidine alkaloids.

In Vivo Pharmacokinetic Study in Rats

A typical experimental design to determine the pharmacokinetic profile of a quinolizidine alkaloid in rats involves the following steps:

1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Housing: Animals are housed in controlled environments with free access to food and water. A fasting period is often implemented before oral administration.

  • Administration:

    • Oral (PO): The compound is administered via oral gavage at a specific dose.

    • Intravenous (IV): The compound is administered as a bolus injection into a tail vein to determine absolute bioavailability.

2. Blood Sampling:

  • Serial blood samples are collected at predetermined time points from the tail vein or another appropriate site.

  • The blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

3. Sample Analysis:

  • The concentration of the quinolizidine alkaloid in plasma is quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), clearance (CL), and volume of distribution (Vd).

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Fasting (for oral studies) Animal_Acclimatization->Fasting IV_Injection IV Injection Oral_Gavage Oral Gavage (PO) Fasting->Oral_Gavage Blood_Collection Serial Blood Collection Oral_Gavage->Blood_Collection IV_Injection->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-20°C) Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis Sample_Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Experimental workflow for a typical rodent pharmacokinetic study.
Analytical Methodology: LC-MS/MS for Quinolizidine Alkaloid Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.

1. Sample Preparation:

  • Protein precipitation is a common method to remove proteins from plasma samples that can interfere with the analysis. This is typically done by adding a solvent like acetonitrile or methanol.

  • The sample is then centrifuged, and the supernatant is collected for analysis.

2. Chromatographic Separation:

  • The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • The quinolizidine alkaloid is separated from other components in the plasma on a C18 reversed-phase column using a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.

3. Mass Spectrometric Detection:

  • The separated analyte enters the mass spectrometer.

  • Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the alkaloid) and a specific product ion (a fragment of the precursor ion) to monitor. This highly selective technique minimizes interference from other molecules in the sample.

G Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC Mass_Spec Mass Spectrometry (MRM Detection) HPLC->Mass_Spec Quantification Quantification Mass_Spec->Quantification

Workflow for LC-MS/MS quantification of quinolizidine alkaloids.

Conclusion and Future Directions

This guide provides a comparative overview of the pharmacokinetics of key quinolizidine alkaloids, highlighting the well-characterized profiles of matrine and oxymatrine in rats. However, it also underscores a significant knowledge gap regarding the pharmacokinetic parameters of sparteine and, most notably, lupanine in preclinical models. To advance the therapeutic development of these promising natural products, future research should prioritize comprehensive ADME studies for sparteine and lupanine in relevant animal models. This will not only enable a more complete comparative analysis but also provide the essential data needed for dose selection and safety assessment in subsequent stages of drug development.

References

  • Chaudhuri, A., & Keller, W. J. (1990). New mammalian metabolites of sparteine. Life sciences, 47(4), 319–325.
  • Li, G., Zhao, M., Li, K., Su, D., Chen, X., & Gu, J. (2022). Biopharmaceutical and Pharmacokinetic Activities of Oxymatrine Determined by a Sensitive UHPLC-MS/MS Method. Current Pharmaceutical Analysis, 18(1), 85-95.
  • Li, G., Zhao, M., Li, K., Su, D., Chen, X., & Gu, J. (2022). Biopharmaceutical and Pharmacokinetic Activities of Oxymatrine Determined by a Sensitive UHPLC-MS/MS Method. PubMed, 35001769.
  • Yovo, K., Huguet, F., Pothier, J., Durand, M., Breteau, M., & Narcisse, G. (1984). Comparative pharmacological study of sparteine and its ketonic derivative lupanine from seeds of Lupinus albus. Planta medica, 50(5), 420–424.
  • Eichelbaum, M., Spannbrucker, N., Steincke, B., & Dengler, H. J. (1979). Influence of the defective metabolism of sparteine on its pharmacokinetics. European journal of clinical pharmacology, 16(3), 183–187.
  • Brocks, D. R., & Toni, J. W. (1999). Pharmacokinetics of halofantrine in the rat: stereoselectivity and interspecies comparisons. Biopharmaceutics & drug disposition, 20(3), 165–169.
  • Lu, W., Zeng, R., Pan, M., Zhou, Y., Tang, H., Shen, W., Tang, Y., & Lei, P. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in pharmacology, 15, 1509319.
  • Brocks, D. R., & Mehvar, R. (2003). The use of allometric scaling to predict the pharmacokinetics of drugs in humans. Journal of pharmaceutical sciences, 92(6), 1143–1158.
  • Zhang, Y., Huo, M., Zhou, J., & Xie, S. (2010). PKSolver: An add-in program for pharmacokinetic and pharmacodynamic data analysis in Microsoft Excel. Computer methods and programs in biomedicine, 99(3), 306–314.
  • Gao, C., Liu, Y., Zhang, Y., & Sun, J. (2022). Pharmacokinetics Studies of 12 Alkaloids in Rat Plasma after Oral Administration of Zuojin and Fan-Zuojin Formulas. Molecules (Basel, Switzerland), 27(15), 4983.
  • Chen, X., Wu, Y., Su, Z., Chen, J., Lin, J., & Lai, X. (2005). Pharmacokinetics and tissue distribution kinetics of puerarin in rats using indirect competitive ELISA. Acta pharmacologica Sinica, 26(8), 1019–1024.
  • Singh, M., & Sharma, R. (2013). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Journal of Pharmacognosy and Phytochemistry, 2(1).
  • Li, X., Zhang, D., Gu, J., & Liu, Z. (2021). Study on the pharmacokinetics, tissue distribution and excretion of laurolitsine from Litsea glutinosa in Sprague-Dawley rats. Pharmaceutical biology, 59(1), 1058–1064.
  • Cazon, C. D., & Zgoda-Pols, J. R. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS omega, 8(31), 27867–27891.
  • Frick, K. M., Kamphuis, L. G., Siddique, K. H. M., Singh, K. B., & Foley, R. C. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in plant science, 8, 87.
  • Otterbach, S. L., Yang, T., Kato, L., Janfelt, C., & Geu-Flores, F. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation.
  • EFSA CONTAM Panel (EFSA Panel on Contaminants in the Food Chain), Schrenk, D., Bignami, M., Bodin, L., Chipman, J. K., del Mazo, J., ... & Nielsen, E. (2019). Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin-derived products. EFSA Journal, 17(11), e05860.

Sources

The Unambiguous Identification of Angustifoline: A Comparative Guide to High-Resolution Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the realm of natural product chemistry and drug discovery, the unequivocal identification of bioactive compounds is paramount. Angustifoline, a quinolizidine alkaloid found predominantly in species of the Lupinus genus, has garnered significant interest for its potential pharmacological activities.[1][2] Its structural elucidation, however, demands analytical techniques that offer both high sensitivity and specificity. This guide provides a comprehensive comparison of two leading high-resolution mass spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the definitive identification of angustifoline, supported by experimental data and field-proven insights.

The Rationale for High-Resolution Mass Spectrometry in Alkaloid Identification

Traditional analytical methods for alkaloid identification, such as gas chromatography-mass spectrometry (GC-MS), often require complex derivatization steps and can suffer from poor reproducibility.[3] Liquid chromatography coupled with mass spectrometry (LC-MS) offers a more direct and robust approach.[3] High-resolution mass spectrometry, with its ability to provide highly accurate mass measurements, is indispensable for determining the elemental composition of unknown compounds and differentiating between isobaric interferences, a common challenge in complex plant extracts.[2][4]

The choice between HRMS platforms, primarily Q-TOF and Orbitrap, often depends on the specific analytical requirements, including resolution, mass accuracy, sensitivity, and speed. This guide will delve into the practical application of these technologies for the confident identification of angustifoline.

Angustifoline: Key Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₄H₂₂N₂O
Exact Mass234.1732 Da
Primary Natural SourceLupinus species (e.g., Lupinus angustifolius)[1][2]

Experimental Workflow for Angustifoline Identification

The following diagram illustrates a typical workflow for the identification of angustifoline in a plant matrix using LC-HRMS.

Angustifoline Identification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-HRMS Analysis cluster_Data Data Processing & Identification Sample_Extraction Extraction of Alkaloids from Plant Material Sample_Cleanup Solid-Phase Extraction (SPE) Cleanup Sample_Extraction->Sample_Cleanup UPLC UPLC Separation Sample_Cleanup->UPLC HRMS High-Resolution Mass Spectrometry (Q-TOF or Orbitrap) UPLC->HRMS Data_Acquisition Data Acquisition (Full Scan & MS/MS) HRMS->Data_Acquisition Data_Processing Data Processing & Elemental Composition Determination Data_Acquisition->Data_Processing Spectral_Matching Spectral Library Matching & Fragmentation Analysis Data_Processing->Spectral_Matching Confirmation Confirmation of Angustifoline Identity Spectral_Matching->Confirmation

Caption: A generalized workflow for the identification of angustifoline from a plant source.

Detailed Experimental Protocol: UPLC-HRMS/MS

This protocol is a synthesized methodology based on established procedures for the analysis of quinolizidine alkaloids.[1][3]

1. Sample Preparation:

  • Extraction: Homogenize 1 gram of dried, ground plant material (e.g., Lupinus angustifolius seeds) with 10 mL of 0.1% formic acid in methanol.
  • Sonication: Sonicate the mixture for 30 minutes.
  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes.
  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

2. UPLC Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient starting from 5% B to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry Conditions (General):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Data Acquisition: Full scan mode (m/z 50-1000) and data-dependent MS/MS acquisition.
  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation.

Performance Comparison: Q-TOF vs. Orbitrap for Angustifoline Identification

Both Q-TOF and Orbitrap mass analyzers provide the high mass accuracy and resolution necessary for confident compound identification. However, they operate on different principles, leading to distinct performance characteristics.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapSenior Scientist's Insight
Resolving Power Typically 40,000 - 60,000 FWHMTypically >70,000 FWHM, can exceed 240,000For the analysis of complex plant extracts, the higher resolving power of the Orbitrap can be advantageous in separating angustifoline from co-eluting isobaric matrix components, leading to cleaner spectra and more confident identification.
Mass Accuracy Typically < 2 ppm with internal calibrationTypically < 1 ppm with internal calibrationBoth platforms offer excellent mass accuracy for reliable elemental composition determination. The sub-ppm accuracy of the Orbitrap provides an extra layer of confidence, especially when dealing with novel or unexpected compounds.
Sensitivity & Dynamic Range Generally considered to have a wider in-spectrum dynamic range.Excellent sensitivity, but can be susceptible to space-charge effects with highly abundant ions, potentially limiting the detection of low-abundance analytes in the same scan.In samples where angustifoline is a minor component alongside highly abundant alkaloids, the wider dynamic range of a Q-TOF might be beneficial for its detection and quantification.
Scan Speed Very fast acquisition rates, beneficial for fast UPLC peaks.Scan speed is inversely proportional to resolution. Higher resolution scans are slower.For rapid screening applications with short chromatographic run times, the high scan speed of a Q-TOF is advantageous. However, modern Orbitrap instruments offer sufficient scan speeds for most UPLC applications.
Ease of Use & Robustness Generally considered robust and relatively easy to maintain.Can be more sensitive to vacuum fluctuations and requires more frequent calibration for optimal performance.Both are powerful instruments. The choice may come down to the specific model and the laboratory's expertise and maintenance resources.

Experimental Data: Confirming Angustifoline's Identity

The definitive identification of angustifoline relies on the combination of accurate mass measurement of the precursor ion and the characteristic fragmentation pattern in the MS/MS spectrum.

Precursor Ion: The protonated molecule of angustifoline, [M+H]⁺, has a theoretical exact mass of 235.1808 m/z. Both Q-TOF and Orbitrap systems can readily achieve the mass accuracy required to confirm this elemental composition.

MS/MS Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion of angustifoline yields characteristic product ions. Based on published data, the following key transitions can be used for confirmation:[1]

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment
235.1808194.1492[M+H - C₃H₅]⁺
235.1808148.1121[C₉H₁₄N₂]⁺

The following diagram illustrates the proposed fragmentation pathway for angustifoline.

Angustifoline Fragmentation Angustifoline Angustifoline [M+H]⁺ m/z 235.1808 Fragment1 [M+H - C₃H₅]⁺ m/z 194.1492 Angustifoline->Fragment1 Loss of allyl group Fragment2 [C₉H₁₄N₂]⁺ m/z 148.1121 Angustifoline->Fragment2 Ring cleavage

Caption: Proposed MS/MS fragmentation of the protonated angustifoline molecule.

Conclusion and Recommendations

Both Q-TOF and Orbitrap HRMS platforms are highly capable of providing the data necessary for the unambiguous identification of angustifoline.

  • For routine screening and quantification in less complex matrices , a modern Q-TOF system offers an excellent balance of speed, robustness, and performance.

  • For the analysis of highly complex samples where isobaric interferences are a significant concern, or for untargeted metabolomics studies , the superior resolving power of an Orbitrap instrument is a distinct advantage.

Ultimately, the choice of instrument should be guided by the specific research goals, sample complexity, and available resources. The experimental protocol and fragmentation data provided in this guide serve as a robust starting point for any laboratory seeking to confidently identify angustifoline and other related alkaloids.

References

  • PubChem. Angustifoline. National Center for Biotechnology Information. [Link]

  • Kim, J. H., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega, 5(32), 20353–20360. [Link]

  • Głowacka, A., et al. (2021). An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants. Molecules, 26(23), 7235. [Link]

  • Kłodzińska, E., et al. (2019). LC-MS/MS Method for the Determination of Quinolizidine Alkaloids in Human and Rat Plasma and Its Application to a Pharmacokinetic Study. Molecules, 24(15), 2739. [Link]

  • Waters Corporation. (n.d.). Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery. [Link]

  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. [Link]

  • Nardin, T., et al. (2022). Alkaloid profiling of Italian alpine herbs using high resolution mass spectrometry (Orbitrap-MS). Natural Product Research, 37(15), 2583-2590. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of Angustifoline (CAS 550-43-6)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Angustifoline Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Operational Directive

Angustifoline (CAS 550-43-6) is a quinolizidine alkaloid structurally related to lupanine and sparteine. While valuable for its pharmacological potential in oncology and antimicrobial research, it presents distinct biological hazards, specifically acute toxicity (oral, dermal, inhalation) and severe aquatic toxicity.

Immediate Operational Directive:

  • Zero Drain Discharge: Due to H410 (Very toxic to aquatic life), no quantity of Angustifoline may be released into sink drains or municipal sewer systems.

  • Segregation: As an organic base, Angustifoline must be strictly segregated from strong acids and oxidizers to prevent exothermic neutralization reactions or the formation of unstable byproducts.

  • Disposal Path: The ultimate fate for all Angustifoline waste (solid or liquid) is high-temperature incineration equipped with afterburners and scrubbers.

Chemical Identity & Hazard Profile

Effective disposal begins with accurate characterization. Angustifoline is not a generic organic solid; it is a bioactive alkaloid. The following data validates the safety protocols defined in this guide.

Table 1: Physicochemical and Hazard Data

ParameterSpecificationOperational Implication
CAS Number 550-43-6Use for waste tagging and inventory tracking.
Molecular Formula C₁₄H₂₂N₂ONitrogen-containing organic base.
Physical State Solid (Powder/Crystal)Inhalation risk; requires HEPA filtration or Fume Hood.
pKa ~10.07 (Predicted)Alkaline. Incompatible with acids.
GHS Classification Acute Tox. 4 (H302, H312, H332)Harmful by all routes of exposure.[1]
Environmental H410 Critical: Very toxic to aquatic life with long-lasting effects.[2]

Source Data Verification: [1]; [2].

Pre-Disposal: Handling & Containment

Causality: You cannot safely dispose of a substance you have not safely contained. The high alkalinity and biological activity dictate the PPE and engineering controls.

3.1 Personal Protective Equipment (PPE)[3]
  • Respiratory: If handling neat powder outside a fume hood (not recommended), use a P95 or P100 particulate respirator.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection. For prolonged handling or immersion, use butyl rubber to prevent alkaloid permeation.

  • Ocular: Chemical safety goggles. Standard safety glasses are insufficient for powder handling due to the risk of airborne particulates settling on the ocular surface.

3.2 Engineering Controls
  • Primary: Chemical Fume Hood.

  • Secondary: Balance enclosure for weighing.

  • Rationale: H332 (Harmful if inhaled) necessitates capturing airborne dust at the source.

Disposal Workflows

This section details the "Cradle-to-Grave" management of Angustifoline. The protocols below are self-validating: if the waste stream pH is acidic, the segregation protocol has failed.

4.1 Workflow Logic Diagram

The following decision tree visualizes the segregation logic required to prevent cross-contamination and ensure regulatory compliance.

Angustifoline_Disposal Start Angustifoline Waste Generated State_Check Determine Physical State Start->State_Check Solid Solid Waste (Powder, Contaminated Wipes) State_Check->Solid Solids Liquid Liquid Waste (Mother Liquor, Rinsate) State_Check->Liquid Solutions Container_Solid Container: Wide-Mouth HDPE Label: 'Toxic Solid - Organic Alkaloid' Solid->Container_Solid Segregation Segregation Check (Isolate from Acids) Liquid->Segregation Container_Liquid Container: Solvent Safety Can Label: 'Flammable/Toxic Liquid' Segregation->Container_Liquid Compatible (pH > 7) Incineration Final Disposal: High-Temp Incineration Container_Solid->Incineration Container_Liquid->Incineration

Figure 1: Decision matrix for the segregation and packaging of Angustifoline waste streams.

4.2 Protocol A: Solid Waste Disposal

Applicability: Expired pure substance, contaminated weighing boats, gloves, and spill cleanup materials.

  • Collection: Place all solid materials directly into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Angustifoline (Solid), Debris."

    • Hazard Checkboxes: Toxic, Irritant.

  • Sealing: Ensure the lid is screwed on tightly. Do not use Parafilm as a primary seal for long-term storage.

  • Storage: Store in the "Toxic/Organic" satellite accumulation area. Do not store near "Corrosive - Acid" waste bins to prevent accidental mixing if a container fails.

4.3 Protocol B: Liquid Waste Disposal

Applicability: Reaction solvents, mother liquors, and HPLC effluent containing Angustifoline.

  • Solvent Compatibility Check:

    • Angustifoline is soluble in chloroform and methanol [2].

    • Rule: Ensure the carrier solvent is compatible with the waste container (e.g., do not put chloroform in non-fluorinated plastic containers if storing long-term; use glass or safety-coated glass).

  • pH Verification (The Self-Validating Step):

    • Before adding to a central waste carboy, test the pH of the receiving container.

    • Requirement: The receiving container must be Neutral or Alkaline.

    • Warning: Adding Angustifoline (base) to an Acid waste stream will generate heat.

  • Transfer: Funnel liquid into the "Organic Solvent Waste" container.

  • Tagging: List "Angustifoline" as a trace contaminant on the solvent waste tag. This alerts the disposal vendor to the presence of nitrogenous alkaloids, which may require specific incineration parameters to minimize NOx emissions.

Spill Management & Decontamination

Accidental release requires a calm, procedural response to prevent tracking the alkaloid out of the lab.

Table 2: Spill Response Protocol

Spill TypeDecontamination AgentProcedure
Dry Powder Wet Wipe / Methanol1. Do not sweep (generates dust).2. Cover with wet paper towels to dampen.3. Scoop into a bag.4. Wipe surface with Methanol to solubilize residue.5. Wash surface with soap/water.[3][4]
Liquid Solution Absorbent Pads1. Dike the spill with absorbent socks.2. Absorb with polypropylene pads.3. Place all pads in a sealed bag.4. Treat bag as Hazardous Solid Waste .

Note on Decontamination: Standard soap and water are effective for final surface cleaning, but an initial solvent wipe (ethanol or methanol) is recommended to solubilize the lipophilic alkaloid [2].

References
  • National Center for Biotechnology Information. (2025).[2][5] PubChem Compound Summary for CID 12306807, Angustifoline. Retrieved February 3, 2026, from [Link]

  • Environmental Protection Agency (EPA).[6] (2025).[2][5] RCRA Orientation Manual: Hazardous Waste Disposal. Retrieved February 3, 2026, from [Link]

Sources

Personal protective equipment for handling Angustifoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety Protocol: Handling Angustifoline in Research Environments Content Type: Technical Safety Guide / Standard Operating Procedure (SOP) Audience: Senior Researchers, Medicinal Chemists, and Lab Managers

Executive Summary & Risk Context

Angustifoline (CAS: 550-43-6) is a quinolizidine alkaloid structurally related to lupanine and sparteine.[1] While often utilized in drug discovery for its potential anticancer (autophagy-inducing) and antibacterial properties, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]

Unlike common solvents or buffers, Angustifoline presents specific neurotoxic and hepatotoxic risks. It functions by modulating ion channels (specifically Na+/K+) and interacting with nicotinic acetylcholine receptors (nAChR).[1] Consequently, standard "lab safety" (coat and glasses) is insufficient. This protocol adopts a Performance-Based Control Banding approach, treating Angustifoline as an OEB 3 (Occupational Exposure Band) compound until specific industrial hygiene data proves otherwise.[1]

Critical Physical Property: Angustifoline is often isolated as a viscous oil or a low-melting hygroscopic solid.[1] This physical state increases the risk of contact transfer (stickiness) to gloves and surfaces compared to free-flowing powders.[1]

The Barrier System: PPE Specifications

The following PPE ensemble is designed to create a redundant barrier system. The goal is to prevent dermal absorption (primary route for viscous alkaloids) and inhalation of aerosols during solubilization.

Table 1: Mandatory PPE Configuration
Protection ZoneComponentTechnical SpecificationRationale (Causality)
Respiratory Respirator N95 / P3 (Minimum) Upgrade to PAPR if handling >100 mg outside containment.Prevents inhalation of micro-aerosols generated during pipetting or weighing.[1] Alkaloids can be rapidly absorbed via pulmonary tissue.[1]
Dermal (Hand) Inner Glove Nitrile (4 mil / 0.10 mm) Color: Blue/WhiteActs as a second skin.[1] Must be taped to the lab coat cuff to prevent wrist exposure.[1]
Dermal (Hand) Outer Glove Nitrile (Extended Cuff, 8 mil / 0.20 mm) Color: Purple/BlackSacrificial Layer. The thicker nitrile resists permeation from the oily/viscous nature of Angustifoline. Dark color allows visual identification of tears.[1]
Body Outerwear Disposable Tyvek® Lab Coat or Sleeve Covers Standard cotton lab coats are porous.[1] Tyvek provides a non-woven barrier against splashes of the viscous alkaloid.
Ocular Eye Wear Chemical Goggles (Indirect Vent) Safety glasses with side shields are insufficient for bioactive oils which can migrate or splash unpredictably.[1]

Operational Workflow: The "Clean-Trace" Protocol

To ensure safety, you must adopt a "Clean-Trace" workflow where the outer glove is treated as constantly contaminated.[1]

Phase A: Preparation (The "Cold" Zone)
  • Engineering Control: All handling must occur within a certified Chemical Fume Hood (CFH) or a Powder Containment Balance Enclosure.[1]

  • Surface Prep: Line the working surface with an absorbent, plastic-backed bench pad.[1] This captures the "sticky" residue if the alkaloid drips.[1]

  • Solvent Selection: Angustifoline is soluble in ethanol, DMSO, and chloroform.[1] Pre-measure solvents before opening the alkaloid vial to minimize open-container time.

Phase B: Handling (The "Hot" Zone)
  • Double Glove Donning: Don inner gloves (taped to coat).[1] Don outer extended-cuff gloves.[1]

  • Weighing/Transfer:

    • If Solid/Paste: Use a disposable anti-static spatula.[1] Do not reuse spatulas; discard immediately into solid waste inside the hood.

    • If Oil: Use a positive-displacement pipette to prevent dripping.[1]

  • Decontamination (Self-Validating Step): Before removing hands from the hood, wipe the outer gloves with an ethanol-soaked Kimwipe.[1] Inspect the wipe.[1] If residue is visible, change outer gloves immediately inside the hood.

Phase C: Disposal & Doffing
  • Quenching: Wipe all tools with 10% bleach solution (oxidizes alkaloids), followed by water.[1]

  • Waste: All consumables (tips, wipes, outer gloves) go into a double-bagged "Hazardous Drug/Chemical" waste stream, not general trash.[1]

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) -> Dispose in hood waste.[1]

    • Remove goggles -> Wipe down.[1]

    • Remove lab coat -> Hang in designated area.[1]

    • Remove inner gloves -> Wash hands with soap and water for 60 seconds (mechanical friction removes lipophilic residues).[1]

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling Angustifoline based on quantity and physical state.

Angustifoline_Safety_Matrix Start Start: Angustifoline Handling State_Check Physical State Check Start->State_Check Solid_Powder Solid / Powder Form (Inhalation Risk) State_Check->Solid_Powder Dry Viscous_Oil Viscous Oil / Solution (Contact/Absorption Risk) State_Check->Viscous_Oil Wet Qty_Check_Solid Quantity > 50mg? Solid_Powder->Qty_Check_Solid Qty_Check_Oil High Concentration (>10mM)? Viscous_Oil->Qty_Check_Oil Level_1 LEVEL 1 CONTROL Fume Hood + N95 Double Nitrile Gloves Qty_Check_Solid->Level_1 No Level_2 LEVEL 2 CONTROL Powder Enclosure / Glovebox Tyvek Sleeves + P3 Mask Qty_Check_Solid->Level_2 Yes Qty_Check_Oil->Level_1 No Level_3 LEVEL 3 CONTROL Impervious Gown Face Shield + Goggles Double Gloves (Change every 30m) Qty_Check_Oil->Level_3 Yes

Figure 1: Risk-Based Decision Matrix for PPE selection. Note that "Wet" forms prioritize dermal protection, while "Dry" forms prioritize respiratory isolation.[1]

Emergency Response Protocols

In the event of containment breach, immediate action minimizes systemic toxicity.

Incident TypeImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and tepid water for 15 mins.[1] Do not scrub hard (avoids abrading skin and increasing absorption).[1]Monitor for neurotoxic signs: tremors, dizziness, or pupil dilation (mydriasis).[1]
Eye Splash Flush with eyewash station for 15 mins.[1] Hold eyelids open.Seek medical attention.[1][2][3][4] Bring the SDS.
Inhalation Move to fresh air immediately.Administer oxygen if breathing is difficult.[1] Observe for respiratory depression.
Spill (>100mg) Evacuate area. Allow aerosols to settle (30 mins).[1]Don Level 2 PPE (see chart).[1] Cover spill with absorbent pads soaked in 10% bleach.[1]

References

  • European Food Safety Authority (EFSA). (2019).[1] Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food. EFSA Journal.[1]

  • PubChem. (n.d.).[1] Angustifoline Compound Summary. National Center for Biotechnology Information.[1]

  • Wink, M. (2013).[1] Ecological Roles of Alkaloids. In: Roberts, M., Wink, M. (eds) Alkaloids.[1] Springer, Boston, MA.[1] (Provides mechanistic context on nAChR interaction).

  • TargetMol. (2024). Angustifoline Safety & Handling Data.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angustifoline
Reactant of Route 2
Angustifoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.